molecular formula C11H16O4 B15289638 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Número de catálogo: B15289638
Peso molecular: 212.24 g/mol
Clave InChI: QRLKUDTXXCQFMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H16O4

Peso molecular

212.24 g/mol

Nombre IUPAC

4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-15-11-6-8(3-5-10(11)14)2-4-9(13)7-12/h3,5-6,9,12-14H,2,4,7H2,1H3

Clave InChI

QRLKUDTXXCQFMV-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=CC(=C1)CCC(CO)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS 39115-22-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol, with the CAS Registry Number 39115-22-5, is a natural product of interest in the life sciences.[1][2] Structurally, it is a derivative of guaiacol, featuring a butane-1,2-diol side chain. This arrangement of functional groups, particularly the phenolic hydroxyl and the vicinal diol, suggests potential for biological activity and makes it an intriguing molecule for further investigation in medicinal chemistry and drug discovery. Its structural similarity to other naturally occurring phenolic compounds, such as those found in ginger, hints at possible antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound, aiming to facilitate further research and development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in the literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from commercial suppliers.

PropertyValueSource
CAS Number 39115-22-5[1][2]
Molecular Formula C₁₁H₁₆O₄[3]
Molecular Weight 212.24 g/mol [1][3]
Predicted Density 1.226 g/cm³[2]
Appearance Likely a solid or viscous oil at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Inferred
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1]

Proposed Synthesis

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Vanillin Vanillin Dehydrozingerone (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone) Vanillin->Dehydrozingerone Aldol Condensation Acetone Acetone Acetone->Dehydrozingerone Zingerone 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) Dehydrozingerone->Zingerone Selective Hydrogenation AlphaHydroxyKetone 1-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one Zingerone->AlphaHydroxyKetone α-Hydroxylation TargetDiol This compound AlphaHydroxyKetone->TargetDiol Stereoselective Reduction

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)

This initial step involves a Claisen-Schmidt (aldol) condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone. This is a well-documented reaction that proceeds in high yield.[4]

  • Protocol:

    • Dissolve vanillin in acetone in a round-bottom flask.

    • Slowly add an aqueous solution of potassium hydroxide with continuous stirring at room temperature.[5]

    • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.[4][5]

Step 2: Selective Reduction to 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone)

The next step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone without affecting the carbonyl group or the aromatic ring. Catalytic hydrogenation is a standard and effective method for this transformation.

  • Protocol:

    • Dissolve dehydrozingerone in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield zingerone, which can be purified further by column chromatography if necessary.

Step 3: α-Hydroxylation of Zingerone

To introduce the second hydroxyl group at the C1 position, an α-hydroxylation of the ketone is required. This can be achieved through various methods, including the use of molybdenum-based peroxides or by forming an enolate followed by reaction with an electrophilic oxygen source.

  • Protocol (Example using MoO₅·Py·HMPA):

    • Prepare the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoramide) (MoO₅·Py·HMPA) complex.

    • Dissolve zingerone in an appropriate aprotic solvent like tetrahydrofuran (THF).

    • Add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the lithium enolate.

    • Add the MoO₅·Py·HMPA complex to the enolate solution and allow the reaction to proceed.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting α-hydroxy ketone, 1-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, by flash column chromatography.

Step 4: Stereoselective Reduction to this compound

The final step is the reduction of the ketone functionality of the α-hydroxy ketone to a secondary alcohol, yielding the desired vicinal diol. For stereocontrol, biocatalytic reduction using specific dehydrogenases is a highly effective approach.[1][6]

  • Protocol (Biocatalytic Reduction):

    • Select a suitable alcohol dehydrogenase (ADH) or a whole-cell biocatalyst known for the stereoselective reduction of α-hydroxy ketones.[7]

    • Prepare a buffered aqueous solution containing the biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase).

    • Dissolve the α-hydroxy ketone from Step 3 in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffered biocatalyst solution.

    • Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

    • Monitor the conversion of the substrate to the diol product by HPLC or GC.

    • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, remove the solvent in vacuo, and purify the final product, this compound, by column chromatography.

Analytical Methods

A robust analytical method is crucial for the identification, quantification, and quality control of this compound. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for such phenolic compounds due to its high sensitivity and selectivity.[8][9]

Diagram of the Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection Sample Sample containing the analyte Dissolution Dissolve in Methanol/Water Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC_Column C18 Reverse-Phase Column Filtration->HPLC_Column Inject ESI Electrospray Ionization (ESI) HPLC_Column->ESI Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) Acetonitrile (0.1% Formic Acid) MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

Caption: A typical workflow for the analysis of the target compound by HPLC-MS/MS.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the separation and sensitive detection of the target analyte in complex matrices.

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (starting point):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. The specific gradient profile should be optimized.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 213.1).

      • Product Ions: Characteristic fragment ions need to be determined by infusing a standard of the compound and performing product ion scans. Plausible fragments would arise from the loss of water and cleavage of the butane chain.

    • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a series of calibration standards of the purified compound of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol ring system, a methoxy singlet, signals for the protons on the butane-1,2-diol chain (which will be complex due to diastereotopicity and coupling), and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methoxy carbon, and the four distinct carbons of the butane-1,2-diol side chain.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for confirming the connectivity of the atoms within the molecule.

Conclusion

This compound is a compound with significant potential for further scientific inquiry. While detailed published data is sparse, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a robust and plausible synthetic pathway, and detailing a state-of-the-art analytical methodology for its characterization and quantification. The provided protocols, grounded in established chemical principles and analogous transformations, offer a clear roadmap for the synthesis and analysis of this intriguing natural product, thereby enabling its further evaluation in various fields of research, particularly in drug development.

References

Spectroscopic Characterization of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

This compound belongs to a class of naturally occurring phenolic compounds. Its structure, featuring a guaiacyl unit linked to a butane-1,2-diol moiety, suggests potential biological activities, making its unambiguous identification crucial for natural product chemistry and drug discovery. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, MS, and IR spectra of this target molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectra. The following diagram illustrates the chemical structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical connectivity information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer tune Tune and shim the spectrometer. transfer->tune H1 Acquire ¹H NMR spectrum (e.g., 16 scans). tune->H1 C13 Acquire ¹³C NMR spectrum (e.g., 1024 scans). H1->C13 process Apply Fourier transform, phase correction, and baseline correction. C13->process reference Reference spectra to the residual solvent peak. process->reference

Caption: A typical workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.8d1HAr-HAromatic proton ortho to the hydroxyl group.
~ 6.7d1HAr-HAromatic proton ortho to the alkyl chain.
~ 6.6dd1HAr-HAromatic proton meta to both substituents.
~ 5.5s (broad)1HAr-OHPhenolic hydroxyl proton; chemical shift is concentration-dependent and may exchange with D₂O.
~ 3.9-4.1m1HH-2Methine proton of the diol, coupled to protons on C1 and C3.
~ 3.8s3HOCH₃Methoxy group protons.
~ 3.6-3.8m2HH-1Methylene protons of the diol, coupled to the proton on C2.
~ 2.6-2.8m2HH-4Methylene protons adjacent to the aromatic ring.
~ 1.7-1.9m2HH-3Methylene protons in the alkyl chain.
~ 2.5-3.5s (broad)2HC1-OH, C2-OHDiol hydroxyl protons; chemical shifts are variable and they may exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 146C-4'Aromatic carbon attached to the hydroxyl group.
~ 144C-3'Aromatic carbon attached to the methoxy group.
~ 132C-1'Quaternary aromatic carbon attached to the butane chain.
~ 121C-6'Aromatic CH.
~ 114C-5'Aromatic CH.
~ 112C-2'Aromatic CH.
~ 74C-2Carbon of the secondary alcohol.
~ 66C-1Carbon of the primary alcohol.
~ 56OCH₃Methoxy carbon.
~ 35C-4Methylene carbon adjacent to the aromatic ring.
~ 32C-3Methylene carbon in the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). infuse Infuse the sample solution into the ESI source. dissolve->infuse acquire Acquire mass spectrum in positive or negative ion mode. infuse->acquire identify_ion Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). analyze_frag Analyze the fragmentation pattern. identify_ion->analyze_frag IR_Workflow mix Grind a small amount of sample with dry KBr powder. press Press the mixture into a thin, transparent pellet. mix->press acquire Place the pellet in the IR spectrometer and acquire the spectrum. press->acquire

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring phenylpropanoid derivative with potential applications in the pharmaceutical and flavor industries. While its presence has been identified in various natural sources, a definitive biosynthetic pathway has yet to be fully elucidated. This technical guide synthesizes current knowledge of related metabolic pathways to propose a scientifically grounded, putative biosynthetic route for this compound. We will delve into the core enzymatic steps, starting from the well-established phenylpropanoid pathway, and propose subsequent modifications leading to the final diol structure. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and actionable experimental protocols to validate the proposed pathway.

Introduction: The Phenylpropanoid Scaffold and Its Significance

The phenylpropanoids are a vast and diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1] They play crucial roles in plant physiology, including structural support (lignin), defense against pathogens, and pigmentation.[2][3] The core chemical scaffold, a phenyl ring with a three-carbon side chain, is the foundation for a myriad of bioactive compounds, including flavonoids, coumarins, and lignans.[4] this compound shares the characteristic guaiacyl (4-hydroxy-3-methoxyphenyl) moiety found in prominent natural products like vanillin and gingerol, suggesting a common biosynthetic origin within the phenylpropanoid pathway.[5][6] Understanding its biosynthesis is key to unlocking its potential for biotechnological production and exploring its pharmacological properties.

The Proposed Biosynthetic Pathway: A Multi-step Enzymatic Cascade

We propose a biosynthetic pathway for this compound that initiates from the central phenylpropanoid pathway and proceeds through a series of reductive and oxidative modifications of a C6-C4 intermediate.

The Core Phenylpropanoid Pathway: Establishing the Guaiacyl Precursor

The biosynthesis of the 4-hydroxy-3-methoxyphenyl core is a well-characterized pathway in plants.[7] It commences with the deamination of L-phenylalanine and proceeds through a series of hydroxylations and methylations to yield ferulic acid, a key branch-point intermediate.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.[5]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7]

  • p-Coumaroyl Shikimate Transferase (CST) / p-Coumaroyl Quinate Transferase (CQT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase that hydroxylates the p-coumaroyl moiety at the C3 position to yield a caffeoyl intermediate.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 3-hydroxyl group of the caffeoyl intermediate to produce a feruloyl intermediate.[5]

  • Caffeoyl Shikimate Esterase (CSE): Cleaves the feruloyl group from shikimate to release free ferulic acid.[2]

dot digraph "Phenylpropanoid Pathway to Ferulic Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} p-Coumaroyl-CoA -> Ferulic_Acid [label="Multi-step\n(CST, C3H, COMT, CSE)"];

Figure 1: The central phenylpropanoid pathway leading to the key intermediate, ferulic acid.

Side Chain Modification: From Ferulic Acid to the Butane-1,2-diol Moiety

The conversion of the C3 side chain of ferulic acid to the C4 butane-1,2-diol side chain of the target molecule is the novel and uncharacterized portion of the pathway. We propose a plausible sequence of enzymatic reactions based on known biochemical transformations.

Hypothetical Pathway:

  • Chain Elongation and Reduction: The propene side chain of ferulic acid needs to be elongated by one carbon and the double bond reduced. This could occur through a mechanism analogous to fatty acid biosynthesis, involving the condensation with a C1 unit (e.g., from acetyl-CoA) followed by reduction. Alternatively, a decarboxylase could act on a C6-C5 precursor. A more direct route could involve the reduction of a C6-C4 keto acid.

  • Hydroxylation of the Side Chain: The introduction of the two hydroxyl groups at the C1 and C2 positions of the butane side chain is likely catalyzed by one or more hydroxylases. This could be a dioxygenase that acts on the double bond of an unsaturated precursor, or a sequence of monooxygenase reactions.

dot digraph "Putative Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Proposed biosynthetic pathway from ferulic acid to this compound.

Alternative Biosynthetic Routes: Insights from Lignin Catabolism

Lignin, a complex polymer of phenylpropanoid units, is a major component of plant biomass.[8] Bacterial degradation of lignin is a rich source of aromatic compounds, including vanillin and its derivatives.[9][10] It is plausible that this compound could be an intermediate or a final product of a bacterial lignin degradation pathway. These pathways often funnel a wide variety of aromatic compounds into a few key intermediates, such as vanillate, which are then further metabolized.[8] The investigation of lignin-degrading bacteria could reveal novel enzymes capable of catalyzing the formation of the butane-1,2-diol side chain.

Experimental Validation: A Roadmap for Pathway Elucidation

The validation of this proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols provide a framework for identifying and characterizing the key enzymes and intermediates.

Isotopic Labeling Studies

Objective: To trace the metabolic flow from precursors to the final product.

Methodology:

  • Precursor Selection: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, cinnamic acid, or ferulic acid.

  • In Vivo Feeding: Administer the labeled precursor to a plant species or microbial culture known to produce this compound.

  • Extraction and Analysis: After a suitable incubation period, extract the metabolites from the biological material.

  • Detection: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled intermediates and the final product. The incorporation of the isotopic label will confirm the precursor-product relationship.

dot digraph "Isotopic Labeling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} Figure 3: Experimental workflow for isotopic labeling studies.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities responsible for each step in the proposed pathway.

Methodology:

  • Protein Extraction: Prepare crude protein extracts from the plant or microbial source.

  • Substrate Incubation: Incubate the protein extract with the putative substrate for a specific enzymatic step (e.g., ferulic acid for the initial side chain modification).

  • Product Detection: Analyze the reaction mixture using HPLC or LC-MS to detect the formation of the expected product.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Transcriptomics and Proteomics

Objective: To identify candidate genes and enzymes involved in the pathway by correlating their expression with product accumulation.

Methodology:

  • Sample Collection: Collect samples from the biological source under conditions where this compound is produced and a control condition where it is not.

  • RNA/Protein Extraction: Extract total RNA or protein from the samples.

  • High-Throughput Analysis: Perform RNA-sequencing (RNA-Seq) or quantitative proteomics (e.g., SWATH-MS) to identify differentially expressed genes or proteins.

  • Candidate Gene Identification: Identify genes encoding enzymes with plausible functions in the proposed pathway (e.g., hydroxylases, reductases, methyltransferases) that are upregulated during product formation.

Genetic Engineering and Heterologous Expression

Objective: To confirm the function of candidate genes by expressing them in a heterologous host.

Methodology:

  • Gene Cloning: Clone the candidate genes into an appropriate expression vector.

  • Host Transformation: Transform a suitable host organism (e.g., E. coli, Saccharomyces cerevisiae) that does not natively produce the target compound.[11][12]

  • In Vivo Bioconversion: Culture the engineered host in the presence of the appropriate precursor.

  • Product Analysis: Analyze the culture medium and cell extracts for the production of the expected intermediate or final product.

Data Presentation and Quantitative Analysis

To facilitate the analysis and comparison of experimental data, we recommend the use of structured tables.

Table 1: Hypothetical Enzyme Kinetic Data

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Putative Reductase4-(4-Hydroxy-3-methoxyphenyl)but-3-ene-1,2-diol501.2
Putative Dioxygenase4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one250.8

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The elucidation of this pathway will not only enhance our fundamental understanding of plant and microbial secondary metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this valuable compound.[13] The experimental strategies outlined in this guide offer a clear path toward the identification and characterization of the novel enzymes involved in the formation of the butane-1,2-diol side chain, a unique modification within the vast landscape of phenylpropanoid biosynthesis.

References

An In-depth Technical Guide on the Potential Biological Activities of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring compound whose biological activities remain largely unexplored in peer-reviewed literature.[1][2] However, its structural resemblance to well-characterized phenolic compounds, notably zingerone, suggests a strong potential for significant pharmacological effects. This guide synthesizes the current, albeit limited, direct information on this compound and extrapolates its likely biological activities based on the established profiles of its structural analogs. We will delve into the probable antioxidant, anti-inflammatory, and neuroprotective properties of this compound, providing a scientific rationale for future research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of the therapeutic potential of this molecule and a practical framework for its investigation.

Introduction: Unveiling a Molecule of Interest

This compound is a natural product characterized by a guaiacol (2-methoxyphenol) moiety linked to a butane-1,2-diol chain.[1][2] While specific data on its natural sources are not extensively documented in readily available literature, its core structure is a common motif in many bioactive natural products. The presence of a phenolic hydroxyl group and a methoxy group on the benzene ring are key structural features that are often associated with a range of biological activities in related compounds.

The primary focus of this guide is to bridge the existing knowledge gap by proposing a scientifically-grounded hypothesis of the potential biological activities of this compound. This hypothesis is built upon the well-documented pharmacological profiles of structurally similar compounds, most notably Zingerone [4-(4-hydroxy-3-methoxyphenyl)butan-2-one].[3][4] Zingerone, a key pungent component of ginger, has been extensively studied and shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The structural similarity between the two molecules, differing primarily in the functional group at the terminus of the butane chain (a diol vs. a ketone), strongly suggests that this compound may exhibit a similar spectrum of biological effects.

This guide will therefore explore these potential activities in detail, providing not just a theoretical framework but also actionable experimental protocols for their validation.

Predicted Biological Activities and Mechanistic Insights

Based on its chemical structure and the activities of its analogs, this compound is predicted to exhibit the following key biological activities:

Potent Antioxidant Activity

The phenolic hydroxyl group on the aromatic ring of this compound is a classic hallmark of an antioxidant. This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Proposed Mechanism of Action:

The antioxidant activity is likely mediated through direct radical scavenging. The phenoxy radical formed after hydrogen donation is stabilized by resonance, making the parent molecule an effective free radical scavenger. This is a common mechanism for phenolic antioxidants like zingerone.[3] Furthermore, it may also enhance the activity of endogenous antioxidant enzymes. For instance, zingerone has been shown to increase systemic superoxide dismutase (SOD) activity, which contributes to its neuroprotective effects.[3]

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

G cluster_0 Sample Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis prep Dissolve this compound in appropriate solvent (e.g., DMSO, Ethanol) dpph DPPH Radical Scavenging Assay prep->dpph Incubate with reagents abts ABTS Radical Cation Decolorization Assay prep->abts Incubate with reagents frap Ferric Reducing Antioxidant Power (FRAP) Assay prep->frap Incubate with reagents analysis Calculate IC50 values (for DPPH and ABTS) and FRAP values dpph->analysis Measure absorbance (Spectrophotometry) abts->analysis Measure absorbance (Spectrophotometry) frap->analysis Measure absorbance (Spectrophotometry) comparison Compare with standard antioxidants (e.g., Ascorbic Acid, Trolox) analysis->comparison

Caption: Workflow for evaluating the in vitro antioxidant potential.

Significant Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases. Compounds with the 4-hydroxy-3-methoxyphenyl moiety have consistently demonstrated anti-inflammatory properties.

Proposed Mechanism of Action:

The anti-inflammatory activity of this compound is likely to be mediated through the inhibition of key inflammatory pathways. This could involve the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6] Inhibition of these enzymes would lead to a reduction in the production of inflammatory mediators such as prostaglandins and nitric oxide. Furthermore, it may also modulate the activity of transcription factors that regulate inflammatory responses, such as NF-κB. The activation of the Nrf2-ARE pathway, a critical regulator of cellular defense against oxidative stress and inflammation, is another plausible mechanism.[5]

Signaling Pathway: Potential Anti-inflammatory Mechanism

G cluster_0 Cellular Response cluster_1 Inflammatory Mediators compound This compound nfkb NF-κB Activation compound->nfkb Inhibits mapk MAPK Signaling (p38, JNK) compound->mapk Inhibits nrf2 Nrf2 Activation compound->nrf2 Activates lps LPS (Inflammatory Stimulus) lps->nfkb lps->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Upregulates enzymes iNOS, COX-2 nfkb->enzymes Upregulates mapk->cytokines Upregulates mapk->enzymes Upregulates nrf2->enzymes Downregulates

Caption: Potential modulation of inflammatory signaling pathways.

Promising Neuroprotective Potential

Oxidative stress and inflammation are central to the pathogenesis of neurodegenerative diseases. Given its predicted antioxidant and anti-inflammatory properties, this compound is a strong candidate for a neuroprotective agent.

Proposed Mechanism of Action:

The neuroprotective effects would likely stem from its ability to mitigate oxidative damage and reduce inflammation in the central nervous system. By scavenging reactive oxygen species and bolstering endogenous antioxidant defenses, it could protect neurons from oxidative stress-induced apoptosis. Its anti-inflammatory actions could help to quell the chronic neuroinflammation that is a feature of many neurodegenerative conditions. Structurally related compounds have been shown to protect against neurotoxin-induced neuronal damage.[3] For example, zingerone has demonstrated a protective effect against 6-hydroxydopamine-induced dopaminergic neurotoxicity, a model relevant to Parkinson's disease.[3] This protection was linked to an increase in superoxide scavenging activity.[3]

Methodologies for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare serial dilutions of the compound in a 96-well microplate.

  • Add a freshly prepared solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Add serial dilutions of the test compound to the ABTS•+ solution.

  • After a defined incubation period, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Determine the concentration of the compound that inhibits NO production by 50% (IC50).

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rodents:

  • Administer this compound or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

  • After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound based on the expected potency from its structural analogs. These values would need to be determined experimentally.

AssayPredicted IC50 (µM) for this compoundReference CompoundReference IC50 (µM)
DPPH Radical Scavenging25 - 75Ascorbic Acid~15
ABTS Radical Scavenging10 - 50Trolox~10
NO Inhibition (LPS-stimulated RAW 264.7)15 - 60Indomethacin~20

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural features strongly suggest a promising pharmacological profile. The anticipated antioxidant, anti-inflammatory, and neuroprotective properties, extrapolated from well-studied analogs like zingerone, position this compound as a compelling candidate for further investigation.

The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate these potential activities. Future studies should focus on:

  • Comprehensive In Vitro Screening: To confirm the antioxidant and anti-inflammatory activities and elucidate the underlying molecular mechanisms.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in animal models of inflammation, oxidative stress, and neurodegeneration.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

The exploration of this compound holds the potential to uncover a novel therapeutic agent with applications in a wide range of human diseases.

References

An In-Depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction

The guaiacol scaffold, characterized by a methoxy group ortho to a hydroxyl group on a benzene ring, is a privileged motif in medicinal chemistry. This structural unit is prevalent in a vast array of natural products and has been extensively utilized in the design of synthetic bioactive molecules. Its inherent antioxidant properties, stemming from the electron-donating nature of the hydroxyl and methoxy groups, and its ability to participate in various biological interactions make it a cornerstone for the development of novel therapeutics.

This guide focuses on a specific and promising member of the guaiacol family: 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol . This C6-C4 phenylpropanoid, while being a natural product, remains relatively underexplored in the realm of drug discovery.[1][2][3][4] Its unique structural features, particularly the 1,2-diol functionality on the butane side chain, suggest a distinct pharmacological profile with potential as a potent antioxidant and anti-inflammatory agent. The exploration of its structural analogs and derivatives presents a compelling opportunity for the development of new chemical entities with enhanced therapeutic efficacy and optimized pharmacokinetic properties.

The primary objective of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to empower researchers to explore this promising chemical space and unlock its full therapeutic potential.

II. Synthesis of the Core Scaffold and its Analogs

A logical and efficient synthetic strategy is paramount for the exploration of any chemical scaffold. The following sections detail a proposed retrosynthetic analysis and a step-by-step synthetic protocol for the target molecule and its analogs, grounded in established chemical principles.

A. Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic approach to the target molecule reveals a key disconnection at the diol moiety, leading back to an α,β-unsaturated ketone precursor. This precursor, in turn, can be synthesized via a Claisen-Schmidt condensation between a suitably protected vanillin derivative and acetone.

retrosynthesis target This compound precursor1 (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one target->precursor1 Dihydroxylation starting_materials Vanillin + Acetone precursor1->starting_materials Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of the target compound.

B. Synthesis of the Key Precursor: (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)

The α,β-unsaturated ketone, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, commonly known as dehydrozingerone, is a crucial intermediate. Its synthesis is readily achieved through a base-catalyzed Claisen-Schmidt condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[5]

  • Reaction Setup: To a solution of vanillin (1 equivalent) in acetone (10-20 equivalents), add a solution of aqueous sodium hydroxide (2-3 equivalents) dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the vanillin spot is consumed.

  • Workup: Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford dehydrozingerone as a crystalline solid.[5]

C. Stereoselective Dihydroxylation of the α,β-Unsaturated Ketone

The conversion of the double bond in dehydrozingerone to a 1,2-diol is a critical step. To achieve stereocontrol, an asymmetric dihydroxylation method is highly recommended. The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6]

  • Reaction Setup: In a round-bottom flask, a mixture of dehydrozingerone (1 equivalent), a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL), potassium osmate(VI) dihydrate (catalytic amount), and potassium ferricyanide(III) (3 equivalents) as the co-oxidant is prepared in a tert-butanol/water (1:1) solvent system.

  • Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched by the addition of sodium sulfite. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound. The choice of chiral ligand will determine the stereochemistry of the resulting diol.[6]

D. Synthesis of Structural Analogs

The developed synthetic route is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Modification of the Phenolic Group: The hydroxyl and methoxy groups on the aromatic ring can be modified. For instance, alkylation or acylation of the phenolic hydroxyl group can be performed prior to the Claisen-Schmidt condensation. Different substituted benzaldehydes can also be used as starting materials.

  • Variation of the Butane Side Chain: The ketone used in the Claisen-Schmidt condensation can be varied to introduce different substituents on the butane side chain. For example, using butanone instead of acetone would introduce a methyl group at the 2-position of the final product.

E. Purification and Structural Characterization

Standard laboratory techniques are employed for the purification and characterization of the synthesized compounds.

  • Chromatographic Techniques: Column chromatography (silica gel) and thin-layer chromatography are essential for purification and monitoring reaction progress.

  • Spectroscopic Analysis: The structures of all synthesized compounds must be unequivocally confirmed by spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls and carbonyls.

III. Biological Activities and Structure-Activity Relationship (SAR)

The therapeutic potential of this compound and its analogs lies in their predicted antioxidant and anti-inflammatory properties.

A. Antioxidant Properties

The guaiacol moiety is a well-established antioxidant pharmacophore. The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, while the ortho-methoxy group can further stabilize the resulting phenoxy radical through resonance.

Based on studies of related phenolic compounds, the following structural features are anticipated to be crucial for potent antioxidant activity:

  • Free Phenolic Hydroxyl Group: A free hydroxyl group is generally essential for radical scavenging activity.

  • Methoxy Group Position: The ortho-methoxy group enhances antioxidant activity compared to meta or para positions.

  • Side Chain Unsaturation: The presence of a conjugated double bond in the side chain, as seen in dehydrozingerone, can contribute to antioxidant activity. The impact of the 1,2-diol on this activity warrants investigation.

B. Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Related guaiacol and phenylpropanoid derivatives have demonstrated promising anti-inflammatory effects.[7][8][9]

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). Overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes to the inflammatory response.[7]

The expression of iNOS and COX-2 is regulated by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] It is hypothesized that this compound and its analogs may exert their anti-inflammatory effects by modulating these key signaling cascades.

C. Structure-Activity Relationship (SAR) Studies

Systematic modification of the core scaffold and evaluation of the biological activities of the resulting analogs will provide crucial insights into the structure-activity relationship.

  • Hydroxyl and Methoxy Groups: The necessity of the free phenolic hydroxyl and the influence of the methoxy group's position and presence should be investigated. Analogs with a protected hydroxyl group or lacking the methoxy group should be synthesized and tested.

  • Aromatic Substitution: Introduction of other substituents on the aromatic ring could modulate activity and selectivity.

  • Stereochemistry of the Diol: The stereochemistry of the 1,2-diol is likely to have a significant impact on biological activity. The synthesis of both enantiomers and the diastereomeric mixture for comparison is crucial.

  • Chain Length and Flexibility: Analogs with shorter or longer alkyl chains, as well as modifications that alter the flexibility of the side chain, should be explored.

  • Presence of Other Functional Groups: The introduction of other functional groups on the side chain, such as an amino or a carboxyl group, could lead to new biological profiles.

D. Tabulated Summary of SAR Data
Modification Predicted Effect on Antioxidant Activity Predicted Effect on Anti-inflammatory Activity Rationale
Protection of Phenolic -OH DecreaseDecreaseFree phenolic -OH is crucial for radical scavenging and interaction with biological targets.
Removal of Methoxy Group DecreaseLikely DecreaseMethoxy group enhances radical scavenging and may influence binding to target proteins.
Variation of Diol Stereochemistry Likely no significant changeSignificant change expectedStereochemistry is often critical for specific interactions with enzyme active sites or receptors.
Introduction of Lipophilic Groups VariableMay increase or decreaseLipophilicity can affect cell permeability and interaction with hydrophobic binding pockets.

IV. Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, standardized and validated in vitro assays should be employed.

A. In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Add a freshly prepared solution of DPPH in methanol to each dilution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Add the test compound to the ABTS radical cation solution.

    • Measure the decrease in absorbance after a defined incubation period.

    • Trolox is commonly used as a standard.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Add the test compound to the FRAP reagent.

    • Measure the absorbance at 593 nm after a specific incubation time.

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

B. In Vitro Anti-inflammatory Assays
  • Principle: This assay quantifies the production of nitrite, a stable metabolite of NO, in the culture supernatant of macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A non-toxic concentration of the test compounds should be used, as determined by a cell viability assay (e.g., MTT assay).

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

  • Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, which is a hallmark of inflammation.

  • Protocol:

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin in a suitable buffer.

    • A control group without the test compound is also prepared.

    • The mixtures are incubated at a specific temperature (e.g., 37 °C) for a set time, followed by heating to induce denaturation (e.g., 70 °C).

    • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

    • Diclofenac sodium can be used as a positive control.

    • The percentage of inhibition of protein denaturation is calculated.

V. Future Directions and Therapeutic Potential

The exploration of this compound and its analogs opens up several avenues for future research and therapeutic development.

A. Lead Optimization Strategies

Based on the initial SAR findings, lead optimization studies can be undertaken to enhance potency, selectivity, and pharmacokinetic properties. This may involve:

  • Bioisosteric Replacement: Replacing the guaiacol moiety with other bioisosteric groups to improve drug-like properties.

  • Prodrug Approaches: Masking the phenolic hydroxyl group as a prodrug to improve bioavailability.

  • Computational Modeling: Utilizing molecular docking and other computational tools to guide the design of more potent analogs.

B. Potential Therapeutic Applications

Given their predicted antioxidant and anti-inflammatory activities, these compounds could be investigated for their therapeutic potential in a variety of conditions, including:

  • Neurodegenerative Diseases: Where oxidative stress and neuroinflammation play a critical role (e.g., Alzheimer's and Parkinson's diseases).

  • Cardiovascular Diseases: To mitigate oxidative damage and inflammation in the vasculature.[10][11]

  • Inflammatory Skin Disorders: As topical agents for conditions like psoriasis and atopic dermatitis.

  • Cancer Chemoprevention: By protecting against oxidative DNA damage and modulating inflammatory pathways involved in tumorigenesis.

VI. Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel antioxidant and anti-inflammatory agents. This technical guide provides a comprehensive framework for its synthesis, biological evaluation, and the systematic exploration of its structural analogs. By adhering to the principles of scientific integrity and employing the detailed protocols outlined herein, researchers can effectively navigate this chemical space and potentially uncover new therapeutic leads for a range of debilitating diseases. The journey from this foundational knowledge to a clinically viable drug is challenging, but the potential rewards for human health are immense.

VII. References

  • In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. PubMed. --INVALID-LINK--

  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. --INVALID-LINK--

  • (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. ResearchGate. --INVALID-LINK--

  • This compound. TargetMol. --INVALID-LINK--

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. --INVALID-LINK--

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. --INVALID-LINK--

  • Dihydroxylation. Wikipedia. --INVALID-LINK--

  • 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. --INVALID-LINK--

  • This compound. MedChemExpress. --INVALID-LINK--

  • This compound. MedChemExpress. --INVALID-LINK--

  • This compound. TargetMol. --INVALID-LINK--

  • 2,3-Bis((4-hydroxy-3-methoxyphenyl)methyl)butane-1,4-diol. PubChem. --INVALID-LINK--

  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. RSC Publishing. --INVALID-LINK--

  • (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. National Institutes of Health. --INVALID-LINK--

  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. --INVALID-LINK--

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. --INVALID-LINK--

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. --INVALID-LINK--

  • (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. TCI Chemicals. --INVALID-LINK--

  • 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. PubChem. --INVALID-LINK--

  • IN VITRO ANTI-INFLAMMATORY ACTIVITY OF 4-BENZYLPIPERIDINE. Asian Journal of Pharmaceutical and Clinical Research. --INVALID-LINK--

  • Selective conversion of guaiacol to alkylphenols in supercritical ethanol over acid-modified and re-doped Mo/HBEA. ResearchGate. --INVALID-LINK--

  • Tailoring the properties of guaiacol-derived high sulfur-content materials through post-polymerization modification with dithiols. RSC Publishing. --INVALID-LINK--

  • 3688-23-1. LookChem. --INVALID-LINK--

References

An In-depth Technical Guide on 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: Acknowledging the Research Frontier

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the spirit of rigorous scientific inquiry and transparency, this communication serves to address the current landscape of available research on 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol . Our objective was to provide an in-depth technical guide on this compound. However, a comprehensive and exhaustive search of the scientific literature has revealed a significant scarcity of detailed research specifically dedicated to this molecule.

While the compound is recognized as a natural product and is available from several chemical suppliers, there is a notable absence of published studies detailing its synthesis, specific biological activities, mechanism of action, or established experimental protocols. The majority of available information is confined to basic chemical identifiers.

Therefore, the creation of a comprehensive technical guide that meets the stringent requirements of scientific integrity, including detailed experimental causality, self-validating protocols, and extensive citations to mechanistic claims, is not feasible at this time. To present a guide without this foundational data would not meet the standards of a Senior Application Scientist and would be a disservice to the scientific community.

This document will, however, provide the foundational information that has been established for this compound and will clearly delineate the current knowledge gaps. We hope this will serve as a call to the research community to explore the potential of this currently under-investigated natural product.

Introduction to this compound

This compound is a naturally occurring compound.[1][2][3][4][5] Its structure, characterized by a guaiacol (2-methoxyphenol) moiety attached to a butane-1,2-diol chain, suggests potential for biological activity, given the known pharmacological properties of related phenolic compounds.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of this information is presented in Table 1.

PropertyValueSource
CAS Number 39115-22-5[2][6]
Molecular Formula C11H16O4[2]
Molecular Weight 212.24 g/mol [2][6]
Physical Description Oil[7]
Purity >98%[7]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[6][7]

Table 1: Physicochemical Properties of this compound.

Current Research Gaps and Future Directions

The absence of dedicated scientific literature on this compound presents a unique opportunity for novel research. The following areas represent critical knowledge gaps that warrant investigation:

  • Chemical Synthesis: There are no published, peer-reviewed methods for the chemical synthesis of this compound. The development of a robust and scalable synthetic route would be a crucial first step to enable further research by providing a reliable source of the material.

  • Biological Activity Screening: The biological effects of this compound remain unexplored. A comprehensive screening campaign to evaluate its activity in various disease models (e.g., cancer, inflammation, neurodegenerative disorders) is a logical and necessary next step. The structural similarity to other pharmacologically active phenolic compounds suggests that such studies could yield significant findings.

  • Pharmacology and Mechanism of Action: Should biological activity be identified, subsequent studies to elucidate the compound's pharmacological profile, including its mechanism of action, pharmacokinetic properties (ADME), and potential toxicities, will be essential for any translational development.

Workflow for Future Investigation:

G cluster_0 Foundational Research cluster_1 Preclinical Development cluster_2 Translational Research Chemical Synthesis Development Chemical Synthesis Development Isolation & Characterization Isolation & Characterization Chemical Synthesis Development->Isolation & Characterization Provide Standard Biological Activity Screening Biological Activity Screening Isolation & Characterization->Biological Activity Screening Supply Material Mechanism of Action Studies Mechanism of Action Studies Biological Activity Screening->Mechanism of Action Studies Identified Hit No Significant Activity No Significant Activity Biological Activity Screening->No Significant Activity Pharmacokinetics (ADME) Pharmacokinetics (ADME) Mechanism of Action Studies->Pharmacokinetics (ADME) Target Validation Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Safety Profile Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization In Vivo Efficacy Models In Vivo Efficacy Models Lead Optimization->In Vivo Efficacy Models

Figure 2: A proposed workflow for the future investigation of this compound.

Conclusion

References

An In-depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: From Putative Origins to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol, a naturally occurring phenolic compound. While the specific historical details of its discovery are not extensively documented in scientific literature, its structural characteristics strongly suggest its origins within the rich chemical tapestry of the Zingiberaceae family, particularly ginger (Zingiber officinale). This guide will delve into its likely discovery context, physicochemical properties, plausible synthetic methodologies, and potential for future research, catering to researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a vicinal diol derivative of the vanillyl group. Its structure is closely related to a class of well-known bioactive compounds found in ginger, such as gingerols and shogaols. This structural similarity is the primary evidence for its classification as a "gingerdiol" or a related metabolite.[1] The presence of the guaiacol moiety (4-hydroxy-3-methoxyphenyl) is a hallmark of many of these pungent and medicinal molecules.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Chemical Formula C₁₁H₁₆O₄[2][3]
Molecular Weight 212.24 g/mol [2][3]
CAS Number 39115-22-5[2][3][4]
Appearance Inferred to be a solid or oil-
Solubility Expected to be soluble in polar organic solvents-

Historical Context and Putative Natural Occurrence

The history of this compound is intrinsically linked to the extensive research into the chemical constituents of ginger. The journey began with the isolation of gingerol by J.C. Thresh in 1879.[4] Since then, a plethora of related compounds, including shogaols and zingerone, have been identified and studied for their pungent properties and diverse biological activities.[5][6][7]

Given that this compound is commercially available and listed as a natural product,[2][3] it has likely been isolated from a natural source, with ginger being the most probable candidate. It may exist as a minor constituent or as a metabolic byproduct of more abundant gingerols. The FooDB database classifies a related compound, "[8]-gingerdiol," as a member of the gingerdiols, which are characterized by a 4-hydroxy-3-methoxyphenyl group linked to an alkane-2,4-diol.[1] While the subject of this guide is a butane-1,2-diol, the shared core structure is significant.

The likely pathway of its discovery would have involved extraction of the ginger rhizome with a polar solvent, followed by chromatographic separation techniques to isolate individual components. Modern analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would have been instrumental in its identification and structural elucidation.

Synthetic Methodologies

While the isolation from natural sources is a viable route for obtaining this compound, chemical synthesis offers a more controlled and scalable approach. A plausible synthetic route involves the asymmetric dihydroxylation of a suitable alkene precursor. This method is a cornerstone of modern organic synthesis for the creation of chiral vicinal diols.[9]

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_reaction Asymmetric Dihydroxylation cluster_product Final Product A 4-(4-Hydroxy-3-methoxyphenyl)but-1-ene B OsO₄ (catalytic), NMO (re-oxidant), Chiral Ligand (e.g., (DHQ)₂PHAL) A->B Reaction C This compound B->C Product Formation

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Asymmetric Dihydroxylation

  • Preparation of the Alkene Precursor: The starting material, 4-(4-hydroxy-3-methoxyphenyl)but-1-ene, can be synthesized via a Wittig reaction between vanillin and an appropriate phosphonium ylide. The phenolic hydroxyl group may require protection (e.g., as a benzyl ether) prior to the Wittig reaction and subsequent deprotection.

  • Asymmetric Dihydroxylation:

    • To a solution of the alkene precursor in a suitable solvent system (e.g., t-butanol/water), add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant such as N-methylmorpholine N-oxide (NMO).

    • Introduce a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL for enantioselectivity) to the reaction mixture.

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding a reducing agent, such as sodium sulfite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

This methodology allows for the stereocontrolled synthesis of either enantiomer of the target molecule by selecting the appropriate chiral ligand.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol ring, typically in the range of 6.5-7.0 ppm. A singlet corresponding to the methoxy group protons would appear around 3.8 ppm. The protons of the butane-1,2-diol side chain would exhibit complex splitting patterns in the aliphatic region (1.5-4.0 ppm) due to diastereotopicity.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-150 ppm), the methoxy carbon (around 55 ppm), and the four carbons of the butane-1,2-diol side chain in the aliphatic region.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications and Future Directions

The biological activities of many ginger-derived compounds, such as gingerols and shogaols, are well-documented and include anti-inflammatory, antioxidant, and anticancer effects.[6][7] Given the structural similarity, it is plausible that this compound possesses similar bioactive properties.

Potential areas for future research include:

  • Isolation and Confirmation: Definitive isolation of this compound from ginger or other natural sources to confirm its natural occurrence and to obtain a complete analytical dataset.

  • Biological Screening: A comprehensive evaluation of its biological activities, including its antioxidant, anti-inflammatory, and cytotoxic properties.

  • Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion (ADME) profile to assess its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to understand the relationship between its chemical structure and biological activity.

Conclusion

This compound represents an intriguing, yet understudied, natural product. Its structural relationship to the well-known bioactive constituents of ginger suggests a promising potential for biological activity. While the historical details of its discovery remain to be fully elucidated, modern synthetic chemistry provides a clear path for its preparation and further investigation. This technical guide serves as a foundational resource to stimulate further research into this compound, with the aim of unlocking its full therapeutic potential.

References

An In-Depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a natural product of interest within the scientific community, particularly for researchers in life sciences and drug discovery.[1] Its structure, featuring a guaiacol moiety attached to a butane-1,2-diol chain, presents a fascinating case study in stereochemistry and synthetic strategy. This guide provides an in-depth exploration of the chemical structure, stereochemical complexity, and a plausible synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development.

Elucidation of the Chemical Structure

The foundational structure of this compound comprises a butane backbone substituted with a 4-hydroxy-3-methoxyphenyl group at the C4 position and hydroxyl groups at the C1 and C2 positions.

Identifier Value
IUPAC Name This compound
CAS Number 39115-22-5[2]
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol [2]
SMILES COC1=C(O)C=C(CCC(O)CO)C=C1

The molecule's key features include a phenolic hydroxyl group and a methoxy group on the aromatic ring, which are characteristic of the guaiacol structure. The aliphatic side chain contains a vicinal diol (a glycol), which is a critical functional group influencing the molecule's polarity, reactivity, and potential for hydrogen bonding.

The Central Role of Stereochemistry

The presence of two chiral centers at the C1 and C2 positions of the butane chain introduces significant stereochemical complexity. The spatial arrangement of the hydroxyl groups at these centers gives rise to four possible stereoisomers: two pairs of enantiomers.

  • (1R, 2R)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

  • (1S, 2S)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

  • (1R, 2S)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

  • (1S, 2R)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

The (1R, 2R) and (1S, 2S) isomers are one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers constitute the other. The relationship between these two pairs is diastereomeric. The specific stereochemistry of a molecule is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 1R,2R (1R, 2R) 1S,2S (1S, 2S) 1R,2R->1S,2S Enantiomers 1R,2S (1R, 2S) 1R,2R->1R,2S Diastereomers 1S,2R (1S, 2R) 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Caption: Stereoisomers of this compound.

Strategic Synthesis Pathway

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available precursors. The following multi-step synthesis is proposed, with a focus on establishing the desired stereochemistry.

synthesis_workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Asymmetric Dihydroxylation cluster_step3 Step 3: Ketone Reduction A 4-Hydroxy-3-methoxybenzaldehyde + Acetone B (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one A->B Base Catalyst C (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one D Chiral Diol Ketone Intermediate C->D Sharpless Reagent (AD-mix-α or AD-mix-β) E Chiral Diol Ketone Intermediate F This compound E->F Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic workflow.

Step 1: Synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

The synthesis commences with an aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and acetone. This reaction is typically base-catalyzed and yields the α,β-unsaturated ketone, (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, a catalytic amount of a suitable base (e.g., sodium hydroxide) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one.

Step 2: Stereoselective Dihydroxylation

The key to controlling the stereochemistry of the final product lies in the dihydroxylation of the alkene. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for this transformation, allowing for the selective formation of either the (R,R) or (S,S) diol from a trans-alkene by choosing the appropriate chiral ligand.[2][4][5][6]

  • AD-mix-β (containing the (DHQD)₂PHAL ligand) will typically yield the (R,R) diol.

  • AD-mix-α (containing the (DHQ)₂PHAL ligand) will typically yield the (S,S) diol.

Experimental Protocol:

  • Reagent Preparation: A mixture of t-butanol and water (1:1) is prepared. To this solvent system, the AD-mix reagent (AD-mix-α or AD-mix-β) is added, followed by methanesulfonamide.

  • Reaction Execution: The solution is cooled to 0 °C, and the (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (1 equivalent) is added. The reaction is stirred vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.

  • Quenching and Isolation: The reaction is quenched by the addition of sodium sulfite. The mixture is stirred and then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting chiral diol ketone intermediate is then purified.

Step 3: Reduction of the Ketone

The final step involves the reduction of the ketone functionality in the chiral diol ketone intermediate to a secondary alcohol. This reduction can be achieved using a variety of reducing agents, with sodium borohydride being a common and mild choice. This reduction introduces a new chiral center at C2. The stereochemical outcome of this reduction (syn vs. anti to the existing hydroxyl group at C1) can be influenced by the choice of reducing agent and reaction conditions, potentially leading to a mixture of diastereomers.

Experimental Protocol:

  • Reaction Setup: The chiral diol ketone intermediate is dissolved in a suitable solvent, such as methanol or ethanol.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.

  • Work-up: After the reaction is complete, it is quenched by the careful addition of a dilute acid. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product, this compound. Purification can be achieved through column chromatography.

Characterization

The structural confirmation and determination of the stereochemical purity of the synthesized this compound would be conducted using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the connectivity of the molecule. Advanced NMR techniques such as COSY, HSQC, and HMBC can provide further structural elucidation. The coupling constants between the protons on C1 and C2 can provide information about the relative stereochemistry (syn or anti) of the diol.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the final compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the synthesized product, chiral HPLC is the method of choice. By using a suitable chiral stationary phase, the different enantiomers can be separated and quantified.

  • X-ray Crystallography: If a crystalline sample of a single stereoisomer can be obtained, X-ray crystallography can provide unambiguous determination of its absolute stereochemistry.

Applications and Future Directions

As a natural product, this compound and its stereoisomers hold potential for various applications in drug discovery and development. The presence of the guaiacol moiety, a common pharmacophore, and the chiral diol functionality suggests that this molecule could interact with biological targets in a stereospecific manner. Further research into the biological activities of each stereoisomer is warranted to explore their therapeutic potential. The synthetic route outlined in this guide provides a framework for accessing specific stereoisomers for such investigations.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a natural product of interest in various fields of life science research.[1][2] As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed examination of the solubility and stability of this compound, offering both predicted data and a framework for empirical validation. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to establish a robust foundation for preclinical and formulation studies.

The molecular structure, featuring a guaiacol ring and a vicinal diol side chain, dictates its behavior in solution and under environmental stress. The phenolic hydroxyl and methoxy groups of the guaiacol moiety, along with the two hydroxyl groups of the butane-1,2-diol chain, are the primary determinants of its solubility and susceptibility to degradation.

Solubility Profile: Predictions and Experimental Verification

A comprehensive understanding of a compound's solubility in various solvents is critical for its handling, formulation, and bioavailability. Due to the limited availability of experimental data for this compound, this section presents computationally predicted solubility values and outlines a rigorous protocol for their experimental verification.

Predicted Solubility

Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), provide valuable initial estimates of solubility.[3][4] The predicted solubility of this compound in water and a selection of common organic solvents is summarized in the table below. These predictions are based on the compound's structure and physicochemical parameters.

Solvent Predicted Solubility (logS) Predicted Solubility (mg/mL) Solubility Class (Predicted)
Water (pH 7.4)-1.5 to -2.52.12 - 21.2Sparingly soluble to slightly soluble
EthanolHigh> 100Very soluble
Propylene GlycolHigh> 100Very soluble
Dimethyl Sulfoxide (DMSO)High> 100Very soluble
AcetoneModerate to High10 - 100Soluble to freely soluble
AcetonitrileModerate1 - 10Sparingly soluble
ChloroformLow< 1Slightly soluble to very slightly soluble

Note: These are predicted values and require experimental confirmation. Solubility classes are based on USP definitions.

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for the experimental determination of the solubility of this compound.

Objective: To determine the equilibrium solubility of the target compound in various solvents at controlled temperatures.

Methodology: Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of this compound into separate glass vials for each solvent to be tested.

    • Add a precise volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.[5]

    • Quantify the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of this compound.

  • Data Reporting:

    • Express the solubility in mg/mL and mol/L.

Diagram of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification weigh Weigh excess compound add_solvent Add precise volume of solvent weigh->add_solvent shake Shake at constant temperature (24-48 hours) add_solvent->shake settle Settle undissolved solids shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtered sample filter->dilute hplc Analyze by validated HPLC-UV dilute->hplc report Report Solubility (mg/mL, mol/L) hplc->report Calculate concentration

Caption: Workflow for experimental solubility determination.

Stability Profile: Forced Degradation and Pathway Elucidation

Understanding the intrinsic stability of a compound is a regulatory requirement and crucial for developing stable formulations. Forced degradation studies deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.

Inferred Stability and Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolytic Degradation: The ether linkage in the guaiacol moiety is generally stable to hydrolysis. However, under extreme pH and high temperatures, some degradation may occur. Phenolic compounds can be unstable in alkaline conditions.[6]

  • Oxidative Degradation: The guaiacol structure is susceptible to oxidation, which can lead to the formation of quinones and other colored degradation products.[7][8] The vicinal diol is also a primary target for oxidative cleavage, which would break the C1-C2 bond of the butane chain to form an aldehyde and another aldehyde or carboxylic acid.[9]

  • Photodegradation: Phenolic compounds are known to be sensitive to light, which can induce oxidation and polymerization reactions.[10]

Experimental Protocol for Forced Degradation Studies

This protocol is designed to meet ICH guidelines for stress testing.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours. Also, expose the solid compound to 70°C.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products. A gradient method with a C18 column and a mobile phase of acetonitrile and a low pH aqueous buffer is recommended.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the degradation products, aiding in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • Propose structures for the major degradation products based on their mass-to-charge ratios and fragmentation patterns from the MS data.

Diagram of Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C, solid & solution) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize hplc_ms Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms neutralize->hplc_ms end Identify Degradation Products & Pathways hplc_ms->end Evaluate Data

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and potential stability challenges for this compound. While computational predictions offer valuable initial guidance, the detailed experimental protocols provided are essential for generating the robust empirical data required for any drug development program. A thorough understanding of these fundamental properties will enable researchers to make informed decisions regarding formulation strategies, analytical method development, and appropriate storage conditions, ultimately accelerating the path of this promising natural product in scientific research.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a vicinal diol derivative of the guaiacol substructure, a core component of many natural products. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as chiral building blocks, synthetic intermediates, and analogues of bioactive molecules. This document provides a comprehensive guide to the synthesis of this target molecule, focusing on a robust and highly efficient chemical transformation.

The principal synthetic strategy involves the dihydroxylation of a terminal alkene. This approach is favored for its reliability and high yield. The key transformation is the conversion of the precursor, 4-(but-3-en-1-yl)-2-methoxyphenol , into the desired 1,2-diol. For this purpose, the Sharpless Asymmetric Dihydroxylation (SAD) is the method of choice, offering exceptional control over stereochemistry and broad substrate applicability.[1][2]

Expert Insight: While simpler methods like Upjohn dihydroxylation can produce the racemic diol, the Sharpless protocol is often superior even for racemic synthesis (by omitting the chiral ligand) due to what is known as "ligand-accelerated catalysis".[3] However, the primary advantage of the SAD is its ability to generate a specific enantiomer, which is critical in drug development where stereoisomers can have vastly different pharmacological activities.

Overall Synthetic Workflow

The synthesis is a direct, one-step conversion of the alkene precursor to the final diol product. The process begins with the preparation of the reaction mixture, followed by the dihydroxylation reaction itself, and concludes with a straightforward workup and purification procedure.

Synthetic Workflow cluster_prep Precursor Synthesis (Assumed) cluster_reaction Core Reaction cluster_purification Product Isolation Precursor 4-(but-3-en-1-yl)-2-methoxyphenol Reaction Sharpless Asymmetric Dihydroxylation Precursor->Reaction AD-mix-β, CH₃SO₂NH₂ t-BuOH/H₂O, 0 °C Workup Aqueous Workup & Extraction Reaction->Workup Quench (Na₂SO₃) Purification Column Chromatography Workup->Purification Product 4-(4-Hydroxy-3-methoxyphenyl) butane-1,2-diol Purification->Product

Caption: Overall workflow for the synthesis.

Mechanistic Insights: The Sharpless Asymmetric Dihydroxylation

The trustworthiness of a protocol is rooted in understanding its underlying mechanism. The Sharpless Asymmetric Dihydroxylation is a well-studied, Nobel Prize-winning reaction that proceeds through a catalytic cycle.[1]

  • Complex Formation : Osmium tetroxide (OsO₄) first coordinates with the chiral cinchona alkaloid ligand (e.g., (DHQD)₂PHAL in AD-mix-β) to form a highly reactive, chiral complex.

  • Cycloaddition : This complex undergoes a [3+2] cycloaddition with the alkene precursor.[1][4] The chiral ligand creates a binding pocket that forces the alkene to approach from a specific face, thereby dictating the stereochemistry of the resulting diol. This step forms a cyclic osmate ester intermediate.

  • Hydrolysis : The osmate ester is hydrolyzed to release the desired diol product. This step is often the rate-limiting step and can be accelerated by the addition of methanesulfonamide (CH₃SO₂NH₂).[1][5]

  • Catalyst Regeneration : The resulting reduced osmium(VI) species is re-oxidized to the active osmium(VIII) state by a stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), allowing the catalytic cycle to continue.[4][6]

SAD Catalytic Cycle OsVIII Os(VIII)O₄-Ligand (Active Catalyst) OsmateEster Cyclic Osmate(VI) Ester Intermediate OsVIII->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene Precursor Diol Diol Product OsmateEster->Diol + 2H₂O Hydrolysis (accelerated by CH₃SO₂NH₂) OsVI Os(VI) Species OsVI->OsVIII Regeneration Oxidant K₃[Fe(CN)₆] (Co-oxidant) Oxidant->OsVIII ReducedOxidant K₄[Fe(CN)₆] Oxidant->ReducedOxidant

Caption: Catalytic cycle of the Sharpless reaction.

Detailed Experimental Protocol

This protocol details the synthesis of (R)-4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol using AD-mix-β. For the (S)-enantiomer, AD-mix-α would be used.

Materials and Reagents
ReagentSupplierGradeNotes
4-(but-3-en-1-yl)-2-methoxyphenolCustom Synthesis>95% PurityStarting Material
AD-mix-βSigma-AldrichKit ComponentContains OsO₄ catalyst, ligand, K₃[Fe(CN)₆], K₂CO₃
Methanesulfonamide (CH₃SO₂NH₂)Sigma-Aldrich97%Additive to accelerate hydrolysis
tert-Butanol (t-BuOH)Fisher ScientificACS GradeSolvent
Deionized Water (H₂O)In-houseType ISolvent
Sodium Sulfite (Na₂SO₃)Acros OrganicsAnhydrous, 98%Quenching agent
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC GradeExtraction Solvent
Brine (Saturated NaCl solution)In-house---For washing
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrousDrying agent
Silica GelSiliCycle60 Å, 40-63 µmFor column chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g, ~1.4 g per mmol of alkene).

    • Add a 1:1 mixture of tert-butanol and water (25 mL each).

    • Stir the resulting slurry at room temperature until most of the solids dissolve, forming two clear phases.

    • Cool the flask to 0 °C using an ice-water bath. The mixture will become a thicker slurry.

  • Addition of Reagents:

    • To the cold, stirring slurry, add methanesulfonamide (0.475 g, 5.0 mmol, 1.0 eq).[7]

    • In a separate vial, dissolve 4-(but-3-en-1-yl)-2-methoxyphenol (0.89 g, 5.0 mmol, 1.0 eq) in 5 mL of tert-butanol.

    • Add the alkene solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction vigorously at 0 °C. The color will change from orange-red to a darker red-brown.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon full consumption of the starting alkene (typically 12-24 hours).

  • Workup and Extraction:

    • Once the reaction is complete, quench it by adding solid sodium sulfite (7.5 g) while the flask is still in the ice bath.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The color should lighten to a pale orange or yellow.

    • Add ethyl acetate (50 mL) to the flask and stir for another 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with 2M KOH (to remove phenolic impurities and the ligand) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 30% to 60% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white solid or viscous oil.

Scientist's Note on Self-Validation: The protocol's integrity is maintained by careful monitoring and controls. The use of TLC is crucial to confirm the reaction endpoint, preventing the formation of byproducts from over-reaction or low yields from incomplete conversion. The distinct color changes provide a qualitative check on the reaction's progress. Final product identity and purity must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for the described protocol.

ParameterValue
Reactants
Alkene Precursor0.89 g (5.0 mmol)
AD-mix-β7.0 g
Methanesulfonamide0.475 g (5.0 mmol)
Solvents
t-BuOH / H₂O (1:1)50 mL
Reaction Conditions
Temperature0 °C
Reaction Time12 - 24 hours
Expected Outcome
Theoretical Yield1.06 g
Typical Purified Yield0.85 - 0.95 g (80 - 90%)
Expected Enantiomeric Excess (ee)>95% (for the R-enantiomer)

References

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

This compound is a natural product with a phenolic structure suggestive of significant bioactive properties.[1][2][3][4][5] Its chemical architecture, featuring a guaiacol moiety, is a common feature in molecules with antioxidant, anti-inflammatory, and neuroprotective activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy of this compound.

The protocols detailed herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This approach ensures the generation of robust and reproducible data, which is critical for advancing preclinical research. We will explore a suite of assays to build a comprehensive biological activity profile for this compound, focusing on its potential antioxidant, anti-inflammatory, and neuroprotective effects.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

Before assessing the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This foundational step ensures that any observed effects in subsequent assays are not simply a consequence of cytotoxicity. The MTT and XTT assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Principle of Tetrazolium-Based Assays

These assays rely on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[6][7] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be measured.[6][8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation dye is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[6][8]

Experimental Workflow: Cytotoxicity Assessment

G cluster_setup Phase 1: Assay Setup cluster_incubation Phase 2: Incubation & Reaction cluster_measurement Phase 3: Data Acquisition seed Seed cells in 96-well plates incubate1 Incubate for 24h for cell adherence seed->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24-72h) treat->incubate2 add_reagent Add MTT or XTT reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4 hours at 37°C add_reagent->incubate3 solubilize Add solubilization solution (MTT only) incubate3->solubilize MTT Path read Measure absorbance on a microplate reader incubate3->read XTT Path solubilize->read G cluster_setup Cell Culture & Treatment cluster_incubation NO Production cluster_detection Nitrite Detection (Griess Assay) seed Seed RAW 264.7 macrophages pretreat Pre-treat with non-toxic concentrations of the compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) to induce inflammation pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect mix Mix supernatant with Griess reagent collect->mix incubate_griess Incubate for 10 minutes at room temperature mix->incubate_griess read Measure absorbance at 540 nm incubate_griess->read

References

Application Notes & Protocols: A Framework for the Cellular Characterization of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring phenolic compound.[1] While specific biological data on this molecule is limited, its structural classification as a phenolic compound suggests a high potential for therapeutic activities. Phenolic compounds are a well-documented class of molecules known for their broad-ranging biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[2] This guide provides a comprehensive experimental framework for the initial in vitro characterization of this compound, designed for researchers in drug discovery and development.

The following protocols are designed as a logical, phased approach to systematically evaluate the compound's cytotoxic profile and then screen for key bioactivities. We will focus on two of the most promising areas for phenolic compounds: neuroprotection and anti-inflammation.

Phase 1: Compound Preparation & Handling

Scientific rigor begins with the proper handling of the test article. The solubility and stability of phenolic compounds can be variable, and careful preparation is critical for reproducible results.

1.1. Sourcing and Purity

The compound this compound (CAS No. 39115-22-5) can be sourced from chemical suppliers specializing in natural products, such as TargetMol.[3] It is imperative to obtain a certificate of analysis (CoA) to confirm the compound's identity and purity (ideally >95%).

1.2. Stock Solution Preparation

Due to their aromatic structure, many phenolic compounds have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions for use in cell culture.[4][5]

Protocol: Preparation of a 100 mM Stock Solution

  • Molecular Weight: The molecular weight of this compound is 212.24 g/mol .

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 21.22 mg of the compound.

  • Dissolution: Add the compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell-culture grade DMSO.

  • Solubilization: Vortex or sonicate at room temperature until the compound is fully dissolved.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for several months under these conditions.[3]

  • Causality Note: DMSO is used because it is a powerful polar aprotic solvent that can dissolve a wide range of compounds and is miscible with cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, all experiments must include a "vehicle control" where cells are treated with the same final concentration of DMSO as the compound-treated cells. This ensures that any observed effects are due to the compound and not the solvent.

Phase 2: Selection of Cellular Models

The choice of cell line is fundamental to the biological question being asked. Based on the known activities of phenolic compounds, we propose two well-established and commercially available cell lines.

  • For Neuroprotection Studies: SH-SY5Y (Human Neuroblastoma)

    • Rationale: The SH-SY5Y cell line is a widely used model in neurological research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes, neurotoxicity, and neuroprotection.[6][7][8] They are an excellent model to investigate the antioxidant and protective effects of compounds against neuronal stressors.

  • For Anti-Inflammatory Studies: RAW 264.7 (Murine Macrophage)

    • Rationale: RAW 264.7 cells are a macrophage-like cell line derived from mice. They are extensively used to study inflammation because they respond robustly to inflammatory stimuli like lipopolysaccharide (LPS), producing key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[9][10][11] This makes them ideal for screening compounds with potential anti-inflammatory activity.

Phase 3: Cytotoxicity Profiling

Before assessing any specific biological activity, it is crucial to determine the concentration range at which this compound is not toxic to the selected cell lines. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y or RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in culture medium. A common starting range is from 1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
No-Treatment Control01.25100%
Vehicle Control (0.1% DMSO)01.2499.2%
Compound11.2398.4%
Compound101.2096.0%
Compound501.1592.0%
Compound1000.9576.0%
Compound2000.4536.0%

Table 1: Example data from an MTT cytotoxicity assay. Based on this data, a non-toxic concentration range for subsequent experiments would be ≤ 50 µM.

Phase 4: Bioactivity Screening

Based on the cytotoxicity data, select non-toxic concentrations of the compound to screen for neuroprotective and anti-inflammatory effects.

Neuroprotection Assay: Oxidative Stress Model

Many phenolic compounds exert neuroprotective effects by mitigating oxidative stress.[2] This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress and neuronal cell death in SH-SY5Y cells.

Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate (1 x 10⁴ cells/well) and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for 4-6 hours. Include a control group that is not exposed to H₂O₂.

  • Assessment of Cell Viability: Following the H₂O₂ incubation, assess cell viability using the MTT assay as described in Phase 3.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Treatment GroupH₂O₂ (150 µM)Compound (µM)% Viability
Control-0100%
H₂O₂ Alone+045%
Compound Pre-treatment+152%
Compound Pre-treatment+1068%
Compound Pre-treatment+5085%

Table 2: Example data from a neuroprotection assay. The compound shows a dose-dependent protective effect against H₂O₂-induced cell death.

Anti-Inflammatory Assay: Nitric Oxide Production

Phenolic compounds can suppress inflammation by inhibiting the production of inflammatory mediators.[11] This protocol uses Lipopolysaccharide (LPS) to stimulate an inflammatory response in RAW 264.7 macrophages and measures the production of nitric oxide (NO), a key inflammatory signaling molecule.

Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate overnight.

  • Co-treatment: Treat the cells with non-toxic concentrations of the compound simultaneously with an inflammatory stimulus, LPS (1 µg/mL). Include controls: no treatment, compound alone, and LPS alone.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[13][14]

    • Incubate in the dark at room temperature for 15 minutes. The reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the compound-treated groups compared to the LPS-alone group indicates anti-inflammatory activity.

Treatment GroupLPS (1 µg/mL)Compound (µM)Nitrite (µM)
Control-00.5
LPS Alone+025.0
Compound Co-treatment+122.5
Compound Co-treatment+1015.2
Compound Co-treatment+508.1

Table 3: Example data from an anti-inflammatory assay. The compound demonstrates a dose-dependent inhibition of LPS-induced nitric oxide production.

Phase 5: Mechanistic Insights & Future Directions

Positive results in the bioactivity screens warrant further investigation into the compound's mechanism of action.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2-4: Screening cluster_mech Phase 5: Mechanism Compound Compound Sourcing & Purity Check Stock Stock Solution (DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (MTT/LDH) Stock->Cytotoxicity Determine Non-Toxic Dose Neuroprotection Neuroprotection Assay (SH-SY5Y + H2O2) Cytotoxicity->Neuroprotection Anti_Inflam Anti-inflammatory Assay (RAW 264.7 + LPS) Cytotoxicity->Anti_Inflam Nrf2 Nrf2 Pathway Analysis (Western Blot/qPCR) Neuroprotection->Nrf2 Elucidate MOA NFkB NF-κB Pathway Analysis (Western Blot/Reporter Assay) Anti_Inflam->NFkB Elucidate MOA

Figure 1. A comprehensive workflow for the in-vitro characterization of a novel compound.

  • Neuroprotection Mechanism: A likely mechanism for the observed neuroprotection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous protective enzymes.[2][15][16][17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(4-Hydroxy-3-... butane-1,2-diol Keap1 Keap1 Compound->Keap1 Inhibits ROS Oxidative Stress (e.g., H2O2) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Targets for Degradation Ub Ubiquitin Degradation Nrf2->Ub Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) in DNA Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protection Cellular Protection Antioxidant_Genes->Protection Nrf2_n->ARE Binds to

Figure 2. The Nrf2 antioxidant response pathway, a potential target for neuroprotection.

  • Anti-Inflammatory Mechanism: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[18][19] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Compound 4-(4-Hydroxy-3-... butane-1,2-diol Compound->IKK Inhibits? Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Inflammation Inflammatory Response Inflammatory_Genes->Inflammation NFkB_n->Inflammatory_Genes Activates Transcription

Figure 3. The NF-κB inflammatory signaling pathway, a target for anti-inflammatory drugs.

References

Application Notes & Protocols for Preclinical Evaluation of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Compound

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a natural product whose therapeutic potential remains largely unexplored in preclinical animal models.[1][2][3][4] Its chemical structure, featuring a guaiacol moiety, is characteristic of many bioactive phenolic compounds known for their antioxidant and anti-inflammatory properties.[5][6] A structurally related compound, zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), has demonstrated protective effects in a rat model of benign prostatic hyperplasia by reducing levels of 5α-reductase and androgen receptors.[7] This precedent suggests that this compound may possess similar or distinct biological activities worthy of investigation.

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute initial animal model studies to investigate the therapeutic potential of this compound, with a primary focus on its putative anti-neuroinflammatory and antioxidant effects.

Pharmacokinetic Considerations for Phenolic Compounds in Animal Models

Prior to launching efficacy studies, a preliminary pharmacokinetic (PK) assessment is crucial for determining the dosing regimen. Phenolic compounds often exhibit low bioavailability and are subject to significant metabolism.[5][8]

Key PK Parameters to Evaluate:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Metabolism: Phenolic compounds are typically metabolized in the liver and gut wall, undergoing glucuronidation and sulfation.[9]

  • Excretion: Metabolites are primarily excreted through urine and bile.[8]

A pilot PK study in a small cohort of rodents (e.g., Sprague-Dawley rats) is recommended. This will inform dose selection, administration route, and sampling time points for subsequent efficacy studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive method for quantifying the compound and its metabolites in plasma and tissues.[10]

Proposed Therapeutic Applications and Corresponding Animal Models

Based on the chemical structure of this compound, two primary areas of investigation are proposed: neuroinflammation and oxidative stress.

Neuroinflammation

Neuroinflammation is a key pathological feature of numerous neurodegenerative and neuropsychiatric disorders.[11][12][13] Animal models that mimic neuroinflammatory conditions are essential for evaluating novel therapeutic agents.[11][14]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic administration of LPS in rodents reliably produces a neuroinflammatory response characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines.[11]

Experimental Workflow for LPS-Induced Neuroinflammation Model

workflow cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment & Induction cluster_analysis Phase 3: Endpoint Analysis acclimation Acclimation of Mice/Rats (7 days) treatment Pre-treatment with This compound or Vehicle (i.p. or p.o.) acclimation->treatment induction LPS Administration (0.5-1 mg/kg, i.p.) treatment->induction 1 hour post-treatment behavior Behavioral Testing (e.g., Open Field, Y-maze) (24 hours post-LPS) euthanasia Euthanasia & Tissue Collection (24-48 hours post-LPS) behavior->euthanasia biochem Biochemical Analysis (ELISA, Western Blot, qPCR) euthanasia->biochem histo Immunohistochemistry (Iba1, GFAP) euthanasia->histo

Caption: Workflow for evaluating the anti-neuroinflammatory effects of the test compound in an LPS-induced rodent model.

Detailed Protocol:

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) or male Wistar rats (200-250 g) are suitable for this model.

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound (Dose 1) + LPS

    • Group 4: this compound (Dose 2) + LPS

    • Group 5: Positive control (e.g., Dexamethasone) + LPS

  • Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO and 10% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. One hour later, administer LPS (0.5-1 mg/kg, i.p.).

  • Behavioral Assessment (24 hours post-LPS): Assess for sickness behavior, anxiety (Open Field Test), and cognitive deficits (Y-maze).

  • Tissue Collection (24-48 hours post-LPS): Euthanize animals and collect brain tissue. Perfuse with saline followed by 4% paraformaldehyde for histological analysis, or rapidly dissect and freeze brain regions (hippocampus, cortex) for biochemical analysis.

  • Endpoint Analysis:

    • Cytokine Levels: Measure levels of TNF-α, IL-1β, and IL-6 in brain homogenates using ELISA.[14]

    • Microglial and Astrocyte Activation: Perform immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes).[13]

    • Gene Expression: Analyze mRNA levels of inflammatory mediators by qPCR.

Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes to cellular damage in various diseases.[15][16] Phenolic compounds are known to possess potent antioxidant properties.[6]

CCl4 is a well-established hepatotoxin that induces oxidative stress and lipid peroxidation, making it a suitable model to screen for antioxidant activity.[17]

Experimental Workflow for CCl4-Induced Oxidative Stress Model

cluster_setup Phase 1: Acclimation & Grouping cluster_treatment Phase 2: Treatment & Induction cluster_analysis Phase 3: Analysis acclimation Acclimation of Rats (7 days) grouping Randomization into Treatment Groups acclimation->grouping treatment Daily administration of Test Compound or Vehicle (p.o.) for 7 days grouping->treatment induction Single dose of CCl4 (1 mL/kg, i.p., in corn oil) on Day 7 treatment->induction 1 hour after final dose euthanasia Euthanasia & Sample Collection (24 hours post-CCl4) serum Serum Analysis (ALT, AST) euthanasia->serum tissue Liver Tissue Analysis (MDA, SOD, GPx, Catalase) euthanasia->tissue

Caption: Workflow for evaluating the antioxidant effects of the test compound in a CCl4-induced rodent model.

Detailed Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.

  • Acclimation: As described in the neuroinflammation model.

  • Grouping and Dosing:

    • Group 1: Vehicle control (Corn oil)

    • Group 2: CCl4 control

    • Group 3: this compound (Dose 1) + CCl4

    • Group 4: this compound (Dose 2) + CCl4

    • Group 5: Positive control (e.g., Silymarin) + CCl4

  • Administration: Administer the test compound or vehicle orally for 7 consecutive days. On day 7, one hour after the final dose, administer CCl4 (1 mL/kg, i.p., diluted 1:1 in corn oil).

  • Sample Collection (24 hours post-CCl4): Euthanize animals and collect blood and liver tissue.

  • Endpoint Analysis:

    • Serum Biomarkers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

    • Oxidative Stress Markers: In liver homogenates, measure:

      • Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

      • Activities of antioxidant enzymes: superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

      • Reduced glutathione (GSH) levels.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).

Table 1: Example Data Summary for Neuroinflammation Study

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)Iba1+ cells/mm²
Vehicle + Saline15.2 ± 2.110.5 ± 1.825.6 ± 4.3
Vehicle + LPS85.7 ± 9.362.1 ± 7.5150.2 ± 15.1
Compound (Dose 1) + LPS50.3 ± 6.8#35.4 ± 4.2#80.7 ± 9.8#
Compound (Dose 2) + LPS35.1 ± 4.5#22.8 ± 3.1#55.3 ± 7.2#
p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + LPS

Table 2: Example Data Summary for Oxidative Stress Study

Treatment GroupSerum ALT (U/L)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)
Vehicle Control35.4 ± 4.11.2 ± 0.2150.6 ± 12.3
CCl4 Control250.1 ± 20.55.8 ± 0.675.2 ± 8.1
Compound (Dose 1) + CCl4150.7 ± 15.3#3.5 ± 0.4#110.5 ± 10.5#
Compound (Dose 2) + CCl490.2 ± 10.1#2.1 ± 0.3#135.8 ± 11.2#
p<0.05 vs. Vehicle Control; #p<0.05 vs. CCl4 Control

Conclusion

These application notes provide a strategic framework for the initial preclinical evaluation of this compound. By leveraging established animal models of neuroinflammation and oxidative stress, researchers can effectively screen for its therapeutic potential. The provided protocols are intended as a starting point and may require optimization based on preliminary findings and the specific research questions being addressed.

References

Application Notes & Protocols: Characterizing 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol as a Novel Pharmacological Tool for TRPA1 Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmacology and neuroscience.

I. Introduction: Rationale for Investigating 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol as a TRPA1 Modulator

This compound is a naturally occurring compound.[1][2][3][4] While specific pharmacological data for this molecule is sparse, its chemical structure, featuring a vanillyl group, bears a significant resemblance to a class of compounds known to interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a crucial sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[5] This role places TRPA1 at the forefront of research into pain, neurogenic inflammation, and respiratory disorders, making it a prime target for novel analgesic and anti-inflammatory therapies.

Structurally related compounds, such as zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), have been demonstrated to activate TRPA1 channels.[6][7][8][9] This structural analogy provides a strong scientific basis for hypothesizing that this compound may also function as a modulator of TRPA1.

These application notes provide a comprehensive guide for the initial characterization of this compound as a potential TRPA1 modulator. The following protocols are designed to first establish its activity at the channel in vitro and then to validate its potential analgesic and anti-inflammatory effects in established in vivo models.

II. Proposed Signaling Pathway: TRPA1 Activation in Sensory Neurons

Activation of TRPA1 by an agonist leads to the influx of cations, primarily Ca2+ and Na+, into the sensory neuron.[10][11] This influx causes membrane depolarization, triggering the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain or irritation. Concurrently, the rise in intracellular calcium in the nerve terminal can lead to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation by causing vasodilation and plasma extravasation.[5]

TRPA1_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Opens Channel Agonist 4-(4-Hydroxy-3-methoxyphenyl) butane-1,2-diol (Hypothesized Agonist) Agonist->TRPA1 Binds to & Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Triggers Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Pain/Irritation) Action_Potential->CNS Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

References

Application Notes and Protocols for the Natural Product Screening of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the natural product 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol. This compound, a phenylpropanoid identified in plant species such as Calophyllum inophyllum and Zingiber officinale, presents a promising scaffold for therapeutic discovery due to its structural similarity to other bioactive molecules known for antioxidant and anti-inflammatory properties.[1][2][3] This guide outlines a tiered, bioassay-guided approach, beginning with sourcing and characterization, proceeding through essential cytotoxicity assessments, and culminating in specific functional screens for antioxidant and anti-inflammatory activities. The protocols provided herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction and Scientific Rationale

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance.[1] The compound this compound belongs to the lignan/phenylpropanoid class, a group of plant secondary metabolites well-documented for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities.[2][3] Its core structure, featuring a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety, is a common feature in potent antioxidant molecules due to the hydrogen-donating capability of the phenolic hydroxyl group.

The primary objective of this guide is to provide a logical and efficient workflow for elucidating the therapeutic potential of this compound. The screening cascade is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by parallel investigations into its antioxidant and anti-inflammatory potential. This strategy ensures that resources are directed toward the most promising biological activities in a data-driven manner.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 39115-22-5[4][5]
Molecular Formula C₁₁H₁₆O₄[6]
Molecular Weight 212.24 g/mol [4][6]
Appearance Oil / Physical state not specified[7]
Storage Powder: -20°C (up to 3 years); In solvent: -80°C (up to 1 year)[4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3]

Note: For all experimental procedures, it is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and make further dilutions in aqueous buffers or cell culture media immediately before use.

Sourcing and Bioassay-Guided Isolation Strategy

This compound has been identified in Calophyllum inophyllum and has been isolated from an African landrace of ginger, Zingiber officinale, where it was identified as an antifungal agent.[1][2][3] For researchers aiming to isolate the compound, a bioassay-guided fractionation approach is recommended. This strategy iteratively purifies the compound from a crude extract by repeatedly testing the biological activity of the resulting fractions.

Bioassay_Guided_Isolation cluster_0 Step 1: Extraction cluster_1 Step 2: Liquid-Liquid Partitioning cluster_2 Step 3: Bioassay & Fraction Selection cluster_3 Step 4: Chromatographic Purification Plant_Material Plant Material (e.g., Zingiber officinale rhizome) Crude_Extract Crude Methanolic Extract Plant_Material->Crude_Extract Maceration/Soxhlet Partitioning Solvent Partitioning Crude_Extract->Partitioning Hexane Hexane Fraction (Non-polar) Partitioning->Hexane EtOAc Ethyl Acetate Fraction (Semi-polar) Partitioning->EtOAc BuOH n-Butanol Fraction (Polar) Partitioning->BuOH Aqueous Aqueous Fraction (Highly Polar) Partitioning->Aqueous Bioassay Primary Bioassay (e.g., Antifungal, Antioxidant) EtOAc->Bioassay Test all fractions Active_Fraction Identify Most Active Fraction (e.g., EtOAc Fraction) Bioassay->Active_Fraction HPLC Preparative HPLC Bioassay->HPLC Isolate active peak Column_Chromatography Silica Gel Column Chromatography Active_Fraction->Column_Chromatography Gradient Elution Subfractions Collect Sub-fractions (F1, F2, F3...) Column_Chromatography->Subfractions Subfractions->Bioassay Re-test Pure_Compound Pure 4-(4-Hydroxy-3-methoxyphenyl) butane-1,2-diol HPLC->Pure_Compound

Caption: Bioassay-guided isolation workflow.

Tier 1 Screening: Cytotoxicity Assessment

Before evaluating for specific therapeutic activities, it is imperative to determine the compound's cytotoxic profile. This establishes a concentration range where the compound does not induce significant cell death, ensuring that any observed effects in subsequent assays are not merely artifacts of toxicity. The MTT assay is a robust, colorimetric method for this purpose.[4][5]

Protocol 3.1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

  • Human cell line (e.g., HEK293 for non-cancerous cells, or a relevant cancer cell line like RAW 264.7 macrophages for inflammation studies).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24-48 hours (or a desired exposure time) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Determine the IC₅₀ (concentration that inhibits 50% of cell viability) by plotting % viability against compound concentration.

Tier 2 Screening: Functional Bioassays

Based on the guaiacyl moiety, antioxidant and anti-inflammatory activities are strongly hypothesized. The following assays provide a robust screening platform. All functional assays should be performed at non-toxic concentrations determined from the Tier 1 screen.

Antioxidant Activity Screening

A multi-assay approach is recommended as different assays reflect different aspects of antioxidant action (e.g., radical scavenging vs. reducing power).[8]

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay Compound Test Compound (Non-toxic concentrations) DPPH_Radical DPPH• Radical (Purple) Compound->DPPH_Radical H• Donor ABTS_Radical ABTS•+ Radical Cation (Blue-Green) Compound->ABTS_Radical H• Donor FRAP_Complex Fe³⁺-TPTZ Complex (Colorless) Compound->FRAP_Complex Electron Donor DPPH_Result DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Result Reduction Spectrophotometry Measure Absorbance Change DPPH_Result->Spectrophotometry ABTS_Result ABTS (Colorless) ABTS_Radical->ABTS_Result Reduction ABTS_Result->Spectrophotometry FRAP_Result Fe²⁺-TPTZ Complex (Deep Blue) FRAP_Complex->FRAP_Result Reduction FRAP_Result->Spectrophotometry

Caption: Mechanisms of common antioxidant assays.

Protocol 4.1.1: DPPH Radical Scavenging Assay

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[9]

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 4.1.2: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a blue-green chromophore. Antioxidants reduce the radical, causing a loss of color that is measured spectrophotometrically.[9][10]

Procedure:

  • Prepare the ABTS•+ stock solution by mixing 7 mM ABTS and 2.45 mM potassium persulfate (1:1 v/v) and allowing it to stand in the dark for 12-16 hours.

  • Dilute the stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure absorbance at 734 nm.

  • Use Trolox as a standard to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Screening

A key mechanism of inflammation involves the production of mediators like prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[][12]

Protocol 4.2.1: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cells) to produce NO via iNOS. The amount of NO produced can be indirectly measured by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 4.2.2: Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Principle: These are typically cell-free enzymatic assays that measure the ability of a compound to directly inhibit the activity of purified COX-1, COX-2, or 5-LOX enzymes. Commercial kits are widely available and provide a standardized method for screening.[13][14]

General Procedure (using a commercial kit):

  • Reconstitute the purified enzyme (COX-1, COX-2, or 5-LOX) as per the manufacturer's instructions.

  • In a 96-well plate, add the reaction buffer, heme (for COX assays), and the test compound at various concentrations.

  • Add the enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Measure the product formation over time using the detection method specified by the kit (often colorimetric or fluorometric).

  • Use known inhibitors as positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[12]

  • Calculate the percent inhibition and determine the IC₅₀ value for the compound against each enzyme.

Data Interpretation and Path Forward

The screening cascade will generate a comprehensive preliminary profile of this compound.

AssayKey ParameterInterpretation
MTT Assay IC₅₀ (µM)Defines the cytotoxic concentration. A high IC₅₀ suggests low toxicity and a wider therapeutic window.
DPPH/ABTS Assays IC₅₀ or TEAC valueQuantifies radical scavenging ability. Lower IC₅₀ or higher TEAC indicates stronger antioxidant potential.
FRAP Assay FRAP valueMeasures reducing power. Higher values indicate stronger electron-donating capacity.
NO Production Assay IC₅₀ (µM)Indicates ability to suppress inflammatory response in cells. A low IC₅₀ suggests potent anti-inflammatory activity.
COX/LOX Assays IC₅₀ (µM) & SelectivityIdentifies direct enzymatic targets in the arachidonic acid pathway. The ratio of COX-1/COX-2 inhibition indicates selectivity.

Promising "hit" compounds from this primary screening (e.g., those with low IC₅₀ values in functional assays and high IC₅₀ in cytotoxicity assays) should be advanced to more complex secondary assays, such as measuring pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) and exploring underlying mechanisms of action through molecular biology techniques (e.g., Western blotting for signaling pathways like NF-κB).

References

Application Note: A Validated HPLC Method for the Quantification of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol, a natural product of interest in various research fields. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research, quality control, and drug development settings. The methodology is presented with a comprehensive explanation of the rationale behind parameter selection, detailed protocols for implementation, and adherence to international validation standards.

Introduction

This compound is a natural product with a molecular formula of C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol [1][2]. As with many natural products, accurate and reliable quantification is crucial for its study in life sciences, potential therapeutic applications, and quality control of related products[3]. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, and it is particularly well-suited for the analysis of phenolic compounds[4][5][6][7].

This document provides a comprehensive guide to a validated HPLC method for this compound, developed in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines[8][9][10][11].

Chromatographic Principles and Method Rationale

The method is based on reversed-phase chromatography, the most common mode of HPLC, especially for polar to moderately non-polar compounds[12][13].

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte based on its hydrophobicity[12][14][15][16]. This is ideal for retaining and separating phenolic compounds like the target analyte.

  • Mobile Phase Composition: The mobile phase consists of a polar mixture of acidified water and acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC that elutes the analyte from the column by increasing the mobile phase's non-polar character[16]. The addition of a small amount of formic acid to the aqueous phase is critical. It serves to suppress the ionization of the phenolic hydroxyl group on the analyte, which prevents peak tailing and ensures sharp, symmetrical peaks, leading to better resolution and reproducibility[5][17].

  • Detection: A Diode Array Detector (DAD) is employed for detection. The phenolic ring and methoxy group in the analyte's structure constitute a chromophore that absorbs UV radiation. The DAD allows for the monitoring of absorbance at multiple wavelengths, enabling the determination of the optimal wavelength for maximum sensitivity and specificity.

Experimental Protocols

Materials and Equipment
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-12 min: 10% to 90% B12-15 min: 90% B15-15.1 min: 90% to 10% B15.1-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by DAD analysis of the standard (typically around 280 nm for phenolic compounds)
Run Time 20 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, the system suitability must be verified. This is a regulatory requirement to ensure the chromatographic system is performing adequately[18][19][20][21][22].

Procedure: Inject the 50 µg/mL working standard solution five times.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose[8][9][10][11][23].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent) and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Procedure: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Procedure: Perform recovery studies by spiking a known concentration of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

Data Analysis: Calculate the percentage recovery.

Acceptance Criteria:

ParameterAcceptance Limit
Mean Recovery 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

Acceptance Criteria:

ParameterAcceptance Limit
% RSD for Repeatability ≤ 2.0%
% RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Formulae: LOD = 3.3 * (Standard Deviation of the Response / Slope) LOQ = 10 * (Standard Deviation of the Response / Slope)

Visualizations

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phases A & B equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Inject Standards & Samples prep_sample->analysis equilibration->sst System Ready sst->analysis SST Passed integration Peak Integration & Quantification analysis->integration validation Method Validation (Linearity, Accuracy, Precision) integration->validation report Generate Report validation->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Logic cluster_params Validation Parameters (ICH Q2(R2)) method Developed HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness result Validated Method for Intended Use specificity->result linearity->result accuracy->result precision->result lod_loq->result robustness->result

Caption: Logical relationship of method validation parameters as per ICH guidelines.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The comprehensive validation ensures that the method is accurate, precise, and specific for its intended purpose. This protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS: 39115-22-5, Molecular Formula: C₁₁H₁₆O₄, Molecular Weight: 212.24 g/mol ) using advanced mass spectrometry techniques.[1] We detail optimized protocols for sample preparation, direct infusion analysis, liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) for structural elucidation and quantification. The methodologies presented herein are designed to offer robust, reproducible, and high-fidelity results essential for natural product research, metabolomics, and pharmaceutical development.

Introduction: The Rationale for MS-Based Analysis

This compound is a phenolic compound whose characterization is critical in various scientific domains, from natural product discovery to drug metabolism studies. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity for both identifying and quantifying such molecules, often present in complex biological matrices.[2][3] The inherent polarity of the diol and phenolic hydroxyl groups makes electrospray ionization (ESI) the ideal ionization technique, capable of generating intact molecular ions for subsequent analysis.[4] This guide explains the causality behind key experimental choices, ensuring a deep understanding of the analytical process.

Foundational Sample Preparation

The quality of MS data is fundamentally dependent on the integrity of the sample preparation. For a polar analyte like this compound, the primary objective is to efficiently extract the analyte while minimizing matrix effects, such as ion suppression, and removing contaminants like salts that are incompatible with ESI-MS.[5][6][7]

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Plant Extracts)

This protocol is designed for robust cleanup and concentration of the analyte from challenging sample types.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Loading: Dilute the sample (e.g., 1 mL of plasma) with 1 mL of 2% formic acid in water. Load the mixture onto the SPE cartridge at a slow, steady flow rate (~1 mL/min). The acidic modifier ensures the phenolic hydroxyl group is protonated, enhancing retention on the C18 sorbent.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the target analyte with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis. This step ensures solvent compatibility with the analytical column, leading to optimal peak shape.[4]

Initial Characterization by Direct Infusion ESI-MS

Direct infusion provides a rapid method to confirm the molecular weight of the analyte and optimize ionization parameters without chromatographic separation.

Protocol 2: Direct Infusion Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the purified analyte in 50:50 Methanol:Water.[7]

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.

Expected Observations
Ionization ModePredicted IonFormulaCalculated m/zRationale
Positive [M+H]⁺C₁₁H₁₇O₄⁺213.1121Protonation of a hydroxyl group or the methoxy ether oxygen.
[M+Na]⁺C₁₁H₁₆O₄Na⁺235.0941Adduct formation with sodium ions commonly present as trace impurities.
Negative [M-H]⁻C₁₁H₁₅O₄⁻211.0976Deprotonation of the acidic phenolic hydroxyl group.

This initial analysis validates the molecular weight and helps determine the most sensitive ionization mode for subsequent LC-MS analysis.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For accurate quantification and analysis in complex mixtures, chromatographic separation is essential.[8][9] A reversed-phase method is well-suited for this polar, yet sufficiently hydrophobic, molecule.

Workflow: LC-MS Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Autosampler Injection (Reconstituted Sample) Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Injector->Column Separation ESI Electrospray Ionization (Positive/Negative Mode) Column->ESI Eluent MobilePhase Gradient Elution: A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Full Scan or SIM Mode ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition (Chromatogram & Spectra) Detector->Data Signal

Caption: High-level workflow for LC-MS analysis.

Protocol 3: LC-MS Method Parameters
ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 Å, 1.8 µm, 2.1 x 100 mm)Provides excellent retention and separation for moderately polar phenolic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 10 minutesA standard gradient to resolve compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overloading.
MS Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for qualitative analysis, SIM for high-sensitivity quantification of the target m/z.

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides structural information by fragmenting a selected precursor ion and analyzing its product ions. This process is crucial for unambiguous identification.[10][11] Collision-Induced Dissociation (CID) is the most common fragmentation method.

Predicted Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

In positive mode, fragmentation is often initiated by the loss of neutral molecules like water from the protonated diol moiety.

Positive_Fragmentation parent Precursor Ion [M+H]⁺ m/z 213.11 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 195.10 parent->frag1 -18.01 Da frag3 Benzylic Cleavage [C₈H₉O₂]⁺ m/z 137.06 parent->frag3 - C₃H₈O₂ frag2 Loss of a second H₂O [M+H-2H₂O]⁺ m/z 177.09 frag1->frag2 -18.01 Da

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

  • Loss of Water (H₂O): The most facile fragmentation is the sequential loss of water from the butane-1,2-diol side chain, leading to product ions at m/z 195.10 and m/z 177.09.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the butane chain is also highly probable, yielding a stable benzylic cation at m/z 137.06. This fragment is characteristic of the guaiacyl (4-hydroxy-3-methoxyphenyl) moiety.

Predicted Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

Fragmentation in negative mode often involves rearrangements and cleavages driven by the negatively charged phenoxide ion.

Negative_Fragmentation parent_neg Precursor Ion [M-H]⁻ m/z 211.10 frag_neg1 Loss of CH₂O [M-H-CH₂O]⁻ m/z 181.09 parent_neg->frag_neg1 -30.01 Da frag_neg2 Loss of C₃H₆O₂ [C₈H₉O₂]⁻ m/z 137.06 parent_neg->frag_neg2 -74.06 Da frag_neg3 Loss of CH₃ radical from methoxy [M-H-CH₃]⁻ m/z 196.07 parent_neg->frag_neg3 -15.02 Da (radical loss)

Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.

  • Loss of Formaldehyde (CH₂O): A common fragmentation for diols, potentially involving rearrangement, could lead to the loss of formaldehyde (m/z 181.09).

  • Side-Chain Cleavage: Cleavage of the bond adjacent to the aromatic ring can produce a phenoxide-containing fragment at m/z 137.06.

  • Loss of Methyl Radical (•CH₃): The loss of a methyl radical from the methoxy group is a characteristic fragmentation for guaiacyl-type compounds in negative ion mode, resulting in a stable radical anion at m/z 196.07.

Protocol 4: MS/MS (Product Ion Scan) Method
  • Instrument Setup: Operate the instrument in MS/MS mode.

  • Precursor Selection: Isolate the target precursor ion (m/z 213.11 for positive mode or m/z 211.10 for negative mode) in the first mass analyzer (e.g., quadrupole).

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (using Argon as the collision gas) to induce fragmentation. An energy ramp experiment is ideal for observing the appearance of different fragments as a function of energy.[12]

  • Product Ion Scan: Scan the second mass analyzer to detect the resulting product ions.

  • Data Analysis: Correlate the observed product ions with the predicted fragmentation pathways to confirm the structure of the analyte.

Conclusion

The protocols and theoretical frameworks presented in this application note provide a robust starting point for the comprehensive mass spectrometric analysis of this compound. By systematically applying direct infusion, LC-MS, and MS/MS techniques, researchers can achieve confident identification and accurate quantification of this compound. The key to success lies in meticulous sample preparation and a rational approach to method development, grounded in the fundamental principles of ionization and fragmentation.[2][13] These methods are adaptable to a wide range of modern mass spectrometers and can be integrated into diverse research and development workflows.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS 39115-22-5). As a natural product with potential applications in life sciences research, achieving a high-yield, high-purity synthesis is crucial.[1][2] This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is a reliable synthetic route for this compound?

The synthesis of this specific butane-1,2-diol is not extensively documented in high-yield protocols. However, a robust and logical pathway can be constructed based on well-established transformations in organic chemistry. The most effective strategy involves the dihydroxylation of a terminal alkene precursor, 4-(4-hydroxy-3-methoxyphenyl)but-1-ene .

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Reaction & Purification A Starting Material (e.g., Vanillin Derivative) B Carbon Chain Elongation (e.g., Wittig Reaction) A->B Step 1 C Alkene Precursor 4-(4-hydroxy-3-methoxyphenyl)but-1-ene B->C Step 2 D Phenol Protection (Optional, Recommended) C->D Proceed to Core Reaction E Diol Synthesis (Dihydroxylation) D->E Step 3 F Deprotection (If Applicable) E->F Step 4 G Purification (Chromatography/Recrystallization) F->G H Final Product This compound G->H

Caption: High-level workflow for the synthesis of the target diol.

The critical step is the dihydroxylation of the C1-C2 double bond of the butene precursor. This guide will focus primarily on optimizing this key transformation.

FAQ 2: My dihydroxylation yield is consistently low. What are the common causes?

Low yields in dihydroxylation reactions, particularly those using osmium tetroxide (OsO₄), often stem from a few key areas. Dihydroxylation is the process of converting an alkene into a vicinal diol.[3]

Causality Analysis for Low Yield:

Potential Cause Scientific Rationale Recommended Action
Sub-optimal pH The catalytic cycle of osmium-mediated dihydroxylation proceeds more rapidly under slightly basic conditions. An unbuffered solution can become acidic, slowing or halting the reaction.[4]Buffer the reaction mixture. A potassium carbonate (K₂CO₃) buffer in a t-butanol/water solvent system is standard.
Incomplete Reaction The reaction may be kinetically slow due to steric hindrance near the double bond or low reaction temperature.Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature slightly (e.g., from 0°C to room temperature) or extending the reaction time.
Re-oxidant Degradation Stoichiometric re-oxidants like N-Methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆) are required to regenerate the Os(VIII) catalyst.[3] These reagents can degrade over time, leading to a sub-stoichiometric amount and catalyst death.Use freshly opened or properly stored re-oxidants. For NMO, ensure it is anhydrous if required by the specific protocol.
Side Reaction: Oxidative Cleavage If the reaction conditions are too harsh (e.g., high temperature, extended time) or if certain co-oxidants are used, the intermediate osmate ester can be cleaved, breaking the C=C bond and typically forming aldehydes. This would cleave your precursor back to a vanillin derivative.Maintain strict temperature control (typically 0°C to RT). Ensure the correct stoichiometry of reagents. Avoid oxidants known for promoting cleavage, such as sodium periodate, unless cleavage is the desired outcome.
Interference from Phenolic -OH The free hydroxyl group on your precursor is acidic and can coordinate with the Lewis acidic osmium catalyst, potentially interfering with the catalytic cycle or leading to undesired side reactions.[5]Protect the phenolic hydroxyl group before the dihydroxylation step. Common protecting groups include acetate (Ac), benzyl (Bn), or a silyl ether (e.g., TBS). This is a highly recommended step to ensure a clean and high-yielding reaction.
FAQ 3: How can I synthesize a single enantiomer of the diol? My product is a racemic mixture.

Standard dihydroxylation with OsO₄ alone will always produce a racemic mixture (a 50:50 mix of both enantiomers). To achieve enantioselectivity, you must employ an asymmetric method, the most reliable of which is the Sharpless Asymmetric Dihydroxylation (SAD) .[6][7]

The SAD reaction uses a catalytic amount of OsO₄ in the presence of a chiral quinine ligand to direct the oxidation to one face of the alkene.[4][8]

Key Components for Asymmetric Synthesis:

  • AD-mix-α: This is a commercially available, pre-packaged mixture containing OsO₄, the re-oxidant K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQ)₂PHAL . It is designed to produce one specific enantiomer of the diol.[4]

  • AD-mix-β: This mixture contains the pseudo-enantiomeric ligand (DHQD)₂PHAL and produces the opposite diol enantiomer.[4]

The choice between AD-mix-α and AD-mix-β determines which enantiomer is formed, often with high predictability based on the substitution pattern of the alkene.

Sharpless_Cycle OsO4_L OsO₄-Ligand Complex Cyclic_Int Cyclic Osmate (V) Ester OsO4_L->Cyclic_Int [3+2] Cycloaddition Alkene Alkene Precursor Alkene->Cyclic_Int Hydrolysis Hydrolysis (+ H₂O) Cyclic_Int->Hydrolysis Rate-limiting step Diol Chiral Diol Product Hydrolysis->Diol Os_VI Reduced Os(VI) Hydrolysis->Os_VI Reoxidant Re-oxidant (K₃Fe(CN)₆) Os_VI->Reoxidant Re-oxidation Reoxidant->OsO4_L Regenerates Catalyst

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting Asymmetric Dihydroxylation:

Problem Probable Cause Solution
Low Enantiomeric Excess (ee) Secondary Catalytic Cycle: At low ligand concentrations, a non-selective background reaction can occur, eroding the ee.[7]Ensure the correct amount of AD-mix is used. For challenging substrates, adding a small amount of extra chiral ligand may be beneficial.
Incorrect Temperature: The optimal temperature for high ee is typically 0°C. Higher temperatures can reduce selectivity.Maintain the reaction at 0°C for its entire duration.
Reaction Stalls Poor Substrate Solubility: The standard t-BuOH/water solvent may not be optimal for all substrates.Add a co-solvent like methane-sulfonamide (CH₃SO₂NH₂) which can also accelerate the hydrolysis of the osmate ester, thereby improving turnover.[7]
FAQ 4: I've isolated my product, but it's impure. What are the likely byproducts?

If the reaction is not clean, you may be forming one of two common byproducts. Identifying them is key to adjusting your protocol.

Troubleshooting Byproduct Formation:

Troubleshooting_Tree start Low Yield or Impure Product q1 Is starting material (alkene) consumed? start->q1 incomplete_rxn Incomplete Reaction q1->incomplete_rxn No byproducts Byproduct Formation q1->byproducts Yes action_incomplete Action: - Check re-oxidant activity - Increase reaction time/temp - Check pH incomplete_rxn->action_incomplete q2 Major byproduct observed? byproducts->q2 ketol α-Hydroxy Ketone (Ketol) q2->ketol More Polar on TLC cleavage Aldehyde (Vanillin deriv.) q2->cleavage Less Polar on TLC action_ketol Cause: Over-oxidation Action: - Reduce reaction time - Ensure strict temp control ketol->action_ketol action_cleavage Cause: Oxidative Cleavage Action: - Use milder conditions - Check re-oxidant choice cleavage->action_cleavage

Caption: Decision tree for troubleshooting byproduct formation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of a Protected Precursor

This protocol assumes you are starting with 4-(4-acetoxy-3-methoxyphenyl)but-1-ene . Protecting the phenol as an acetate ester is a standard and effective strategy.

Materials:

  • 4-(4-acetoxy-3-methoxyphenyl)but-1-ene (1.0 eq)

  • AD-mix-β (or AD-mix-α) (approx. 1.4 g per mmol of alkene)

  • tert-butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq, optional but recommended)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the AD-mix powder to a 1:1 mixture of t-BuOH and water (approx. 5 mL of each solvent per mmol of alkene).

  • Cooling: Cool the resulting slurry to 0°C in an ice bath with vigorous stirring. Stir for 10-15 minutes until the mixture is homogeneous and cooled.

  • Additive (Optional): If using, add methanesulfonamide (1.0 eq) to the cold slurry and stir for another 2-3 minutes.

  • Substrate Addition: Add the protected alkene precursor (1.0 eq) to the reaction mixture at 0°C.

  • Reaction Monitoring: Seal the flask and continue stirring vigorously at 0°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The diol product should appear as a more polar spot. Reactions are typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene). Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Extraction: Add ethyl acetate to the mixture. A phase separation should occur. If emulsions form, add more brine. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected diol.

  • Purification & Deprotection: The crude product can be purified by silica gel chromatography. Following purification, the acetate protecting group can be easily removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the final product, This compound .

References

Technical Support Center: Purification of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol. This molecule, with its combination of a polar diol chain and a phenolic guaiacol ring, presents a unique set of purification hurdles. Its hydrophilic nature can lead to difficulties with standard chromatographic techniques, while the phenolic group is susceptible to oxidation.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab. We will delve into the causality behind these challenges and provide field-proven protocols to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of this compound.

Q1: My compound is sticking to the baseline during normal-phase silica gel chromatography, even with highly polar solvents like 10-20% methanol in dichloromethane. How can I get it to elute?

A1: This is a classic issue for highly polar molecules like this diol. The multiple hydroxyl groups form strong hydrogen bonds with the acidic silanol groups on the silica surface, leading to excessive retention.[1] Simply increasing the percentage of a polar solvent like methanol may not be enough and can lead to broad, poorly resolved peaks.

Root Cause Analysis & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The free silanol groups (Si-OH) on the silica surface are acidic and act as powerful hydrogen bond donors and acceptors. Your molecule's three hydroxyl groups bind very tightly to these sites.

  • Solution 1: Use a More Competitive Mobile Phase Modifier: Instead of just increasing methanol concentration, add a small amount of a stronger polar modifier to the eluent.

    • Acetic Acid (0.5-1%): This will protonate the silanol groups, reducing their ability to bind your compound. It is particularly effective if you have any basic impurities.

    • Ammonia or Triethylamine (0.5-1%): If your compound is stable to basic conditions, adding a base can deprotonate the surface silanols, "capping" them and preventing strong interactions. This is often used for purifying basic compounds but can also reduce tailing for polar neutral compounds.[2] However, be cautious, as the phenolic moiety can be more susceptible to oxidation under basic conditions.

  • Solution 2: Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina has different surface chemistry than silica and can be a good alternative for compounds that bind too strongly to silica.[2]

    • Diol-Bonded Silica: This phase is less acidic than bare silica and can provide alternative selectivity for polar compounds through hydrogen bonding interactions.[3][4]

Q2: I managed to get my compound to elute from the silica column, but the peaks are broad and tailing significantly, leading to poor separation from impurities. What's causing this and how can I fix it?

A2: Peak tailing is a direct consequence of the strong, non-uniform interactions between your polar analyte and the silica stationary phase, as described in the previous question. Some molecules are retained longer than others, resulting in a "tail."

Root Cause Analysis & Solutions:

  • Heterogeneous Silica Surface: The silica surface has a variety of active sites with different binding energies. This leads to a distribution of retention times for your analyte molecules, causing the peak to spread.

  • Solution 1: Reversed-Phase Chromatography: This is often the most effective solution for highly polar compounds.[5] In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).[6][7]

    • Mechanism: Retention is based on hydrophobic interactions. Polar molecules like yours have weak interactions with the C18 chains and elute relatively quickly, often with excellent peak shape. Nonpolar impurities will be more strongly retained. This "inversion" of elution order is highly effective for purifying polar analytes.[8]

    • Starting Conditions: A good starting point for developing a reversed-phase method would be a gradient of 10% to 50% acetonitrile in water.

  • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for polar compounds.[9] It uses a polar stationary phase (like bare silica, diol, or amino-bonded phases) with a mobile phase rich in an organic solvent (typically >80% acetonitrile) and a small amount of water.

    • Mechanism: A water-rich layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the water content in the mobile phase.[4] This can provide excellent separation for compounds that are unretained in reversed-phase.

Q3: During work-up or after column chromatography, my product fractions are turning yellow or brown. Is my compound decomposing?

A3: Yes, this is a strong indication of oxidation. The 4-hydroxy-3-methoxyphenyl (guaiacol) moiety is susceptible to oxidation, especially when exposed to air, light, basic conditions, or trace metals. The resulting products are often highly colored quinone-type structures.[10]

Root Cause Analysis & Solutions:

  • Aerial Oxidation: The phenolic hydroxyl group can be oxidized by atmospheric oxygen. This process is often accelerated by heat and basic pH.

  • Solution 1: Use Degassed Solvents: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen.

  • Solution 2: Work Under an Inert Atmosphere: Whenever possible, conduct extractions, solvent removal, and fraction collection under a blanket of nitrogen or argon.

  • Solution 3: Avoid Strong Bases: During aqueous work-up, use a mild base like sodium bicarbonate instead of sodium hydroxide if you need to neutralize acids. Keep the pH below 8 if possible.

  • Solution 4: Add an Antioxidant: For particularly sensitive batches, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the aqueous phase during work-up can help prevent oxidation.[10]

  • Solution 5: Swift Processing: Do not let solutions of your compound sit for extended periods, especially when exposed to air or light. Process your material quickly from work-up to the final purified product.

Q4: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is supersaturated to a point where the solute precipitates as a liquid phase instead of an ordered crystal lattice.[11] This is common with polar compounds that can be difficult to crystallize.

Root Cause Analysis & Solutions:

  • High Solute Concentration/Rapid Cooling: Cooling the solution too quickly can cause the solubility limit to be exceeded so rapidly that molecules don't have time to align into a crystal lattice.

  • Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound.

  • Solution 1: Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools slowly can be very effective. Do not place it directly into an ice bath until it has already started to crystallize at room temperature.[11]

  • Solution 2: Use a Two-Solvent System (Solvent/Anti-solvent): This is a highly effective technique.[12][13]

    • Dissolve your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., methanol or acetone).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexane, or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent to make it clear again.

    • Now, allow this solution to cool slowly. The gradual change in solvent polarity will promote slow, ordered crystal growth.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q: What is the best overall strategy to approach the purification of this compound for the first time?

A: A multi-step approach is recommended.

  • Initial Analysis: Analyze your crude material by Thin Layer Chromatography (TLC) using both normal-phase (silica) and reversed-phase (C18) plates to assess the complexity of the mixture and the relative polarity of the impurities. Also, obtain an NMR or LC-MS of the crude material to identify potential impurities.

  • Attempt Recrystallization First: If the crude purity is >90% and you can identify a suitable solvent system, recrystallization is the most scalable and economical method.[14][15] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures).

  • Move to Chromatography if Needed: If recrystallization fails or the crude material is too impure, use the TLC data to guide your choice of chromatography. For this compound, reversed-phase flash chromatography is often the most robust and reliable method.

Q: Which analytical techniques are best for assessing the final purity of this compound?

A: A combination of techniques is essential for confirming purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[10] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 280 nm for the aromatic ring) is ideal. Purity should be reported as a percentage based on peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation. The ¹H NMR should show clean signals corresponding to the aromatic, methoxy, and butane-diol protons with correct integrations. The absence of impurity signals is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q: How should I handle and store the purified compound to maintain its stability?

A: Given its susceptibility to oxidation, proper storage is critical.

  • Storage Conditions: Store the solid product in a tightly sealed amber vial to protect it from light and air.[16]

  • Inert Atmosphere: For long-term storage, flushing the vial with argon or nitrogen before sealing is highly recommended.

  • Temperature: Store at a low temperature, such as -20°C, to slow down any potential degradation pathways.[16]

  • In Solution: If you need to store the compound in solution, use a degassed solvent and store frozen at -80°C.[16]

Experimental Protocols & Data

Table 1: Recommended Chromatography Solvent Systems
TechniqueStationary PhaseMobile Phase AMobile Phase BTypical GradientRationale
Normal-Phase Silica GelDichloromethane or Ethyl AcetateMethanol5-20% BFor less polar impurities. Add 0.5% acetic acid to reduce tailing.
Reversed-Phase C18-bonded SilicaWater (with 0.1% Formic Acid or TFA)Acetonitrile or Methanol (with 0.1% Formic Acid or TFA)10-60% BHighly Recommended. Excellent for polar compounds, provides sharp peaks. Acid modifier ensures phenolic -OH is protonated.[6][17]
HILIC Silica or DiolAcetonitrile (with 5% water)Water5-40% BAlternative to reversed-phase if co-elution with polar impurities is an issue.
Protocol 1: Reversed-Phase Flash Chromatography

This protocol is a robust starting point for purifying crude this compound.

  • Sample Preparation: Dissolve the crude material in a minimal volume of a 50:50 mixture of methanol and water. If it doesn't dissolve completely, use a small amount of DMSO and dilute with the methanol/water mixture.

  • Column Equilibration: Use a C18 reversed-phase flash column. Equilibrate the column with 3-5 column volumes of the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Loading: Load the dissolved sample onto the column. If you used DMSO, ensure the loading volume is small to prevent band broadening.

  • Elution: Run a linear gradient. A typical gradient would be from 5% to 60% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor by TLC (using C18 plates) or LC-MS to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile/methanol by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a fluffy solid, or extracted with a suitable organic solvent like ethyl acetate if the compound's solubility allows.

Visualization of Purification Strategy

Diagram 1: Troubleshooting Workflow for Purification Issues

This decision tree provides a logical path for addressing common purification challenges.

G start Crude Product Analysis (TLC, NMR, LCMS) chrom_path Chromatography Chosen start->chrom_path High Impurity Load recryst_path Recrystallization Chosen start->recryst_path >90% Pure silica_issue Issue on Silica Gel? chrom_path->silica_issue strong_retention Strong Retention / No Elution silica_issue->strong_retention Yes tailing Peak Tailing / Streaking silica_issue->tailing Yes decomp Decomposition (Color Change) silica_issue->decomp Yes end_product Pure Product (Verify by HPLC/NMR) silica_issue->end_product No, separation is good add_modifier Add Modifier (AcOH, Et3N) strong_retention->add_modifier switch_rp Switch to Reversed-Phase (C18) strong_retention->switch_rp tailing->add_modifier tailing->switch_rp use_hilic Consider HILIC tailing->use_hilic decomp->switch_rp Avoids acidic silica inert_atm Use Degassed Solvents / Inert Atmosphere decomp->inert_atm add_modifier->end_product switch_rp->end_product use_hilic->end_product inert_atm->end_product recryst_issue Recrystallization Issue? recryst_path->recryst_issue oiling_out Compound 'Oils Out' recryst_issue->oiling_out Yes low_recovery Low Recovery recryst_issue->low_recovery Yes colored_xtals Crystals are Colored recryst_issue->colored_xtals Yes recryst_issue->end_product No, crystals are good cool_slowly Cool Solution Slowly oiling_out->cool_slowly two_solvent Use Two-Solvent System oiling_out->two_solvent min_solvent Use Minimum Hot Solvent low_recovery->min_solvent charcoal Treat with Activated Charcoal colored_xtals->charcoal cool_slowly->end_product two_solvent->end_product min_solvent->end_product charcoal->end_product

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Stability of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Given that extensive stability data for this specific molecule is not widely published, this guide synthesizes information from structurally similar compounds, namely guaiacol and 1,2-diol derivatives, with fundamental principles of chemical stability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns stem from its two key functional groups: the guaiacol (4-hydroxy-3-methoxyphenyl) moiety and the vicinal diol (1,2-diol).

  • Oxidation: The phenolic hydroxyl group on the guaiacol ring is susceptible to oxidation. This can be accelerated by factors such as elevated pH, presence of dissolved oxygen, exposure to UV light, and the presence of trace metal ions. Oxidation often leads to the formation of colored quinone-type byproducts, resulting in a yellow or brown discoloration of the solution.

  • Oxidative Cleavage: The 1,2-diol group can undergo oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.[1][2] This reaction breaks the butane chain, leading to the formation of two smaller carbonyl compounds (aldehydes or ketones).[1][3]

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical factor. Phenolic compounds are generally more stable in acidic to neutral conditions (pH < 7).[4][5] In alkaline (basic) conditions (pH > 7), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is significantly more susceptible to oxidation than the protonated phenol. Studies on similar phenolic compounds have shown that degradation is much faster at high pH and that these changes are often irreversible.[6][7] For many phenolic compounds, a stable pH range is between 4 and 7.[4]

Q3: What are the recommended storage conditions for a stock solution?

A3: Based on the chemical structure and vendor recommendations for the solid form, stock solutions should be prepared fresh.[8] If storage is necessary, the following conditions are recommended to minimize degradation:

  • Temperature: Store at -20°C or -80°C.[8]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Solvent: Use de-gassed, high-purity solvents. If using aqueous buffers, ensure they are prepared with high-purity water and filtered.

Q4: I've noticed my solution turning yellow/brown. What is causing this?

A4: A yellow or brown discoloration is a classic indicator of oxidation of the guaiacol ring system. The phenolic group is likely being oxidized to form quinone or poly-phenolic structures, which are highly colored. This process can be initiated by dissolved oxygen, light exposure, or elevated pH. The presence of ferric ions (Fe³⁺) has also been shown to promote the formation of colored products with catechol and guaiacol derivatives.[9]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid color change (yellow/brown) after dissolving. 1. Oxidation: High level of dissolved oxygen in the solvent. 2. High pH: The solvent or buffer is alkaline. 3. Contamination: Presence of catalytic metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or on glassware.1. De-gas your solvent: Sparge the solvent with nitrogen or argon for 15-20 minutes before use. 2. Verify and adjust pH: Ensure the pH of your solution is in the acidic to neutral range (ideally pH 4-6). 3. Use chelating agents: Add a small amount (e.g., 0.1 mM) of EDTA to chelate and inactivate metal ions. 4. Use acid-washed glassware.
Loss of compound potency or activity over a short time. 1. Chemical Degradation: Oxidative cleavage of the diol or oxidation of the phenol ring. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).1. Confirm degradation: Use an analytical method like HPLC to check for the appearance of new peaks and a decrease in the parent peak area. 2. Add antioxidants: Incorporate a suitable antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) into your solution. 3. Optimize storage: Store aliquots at -80°C under an inert atmosphere.[8] 4. Use appropriate containers: Store in glass or polypropylene vials.
Precipitation or cloudiness in the solution upon storage. 1. Poor Solubility: The concentration may be too high for the chosen solvent system, especially at lower temperatures. 2. Formation of Insoluble Degradants: Polymerization of oxidation products can lead to insoluble materials.1. Verify solubility limits: Prepare a dilution series to determine the practical solubility limit in your solvent at the storage temperature. 2. Filter the solution: Use a 0.22 µm syringe filter after preparation to remove any initial particulates. 3. Prevent degradation: Follow the steps to prevent oxidation, as this can be the root cause of the formation of insoluble polymers.[10]

III. Key Degradation Pathways & Mitigation

The two primary degradation pathways are illustrated below. Understanding these mechanisms is key to designing effective stabilization strategies.

This pathway involves the oxidation of the phenolic hydroxyl group to form a phenoxy radical, which can then be converted into a quinone. These quinones can subsequently polymerize, leading to complex mixtures of colored products.

  • Mitigation Strategy: The most effective strategies are to remove oxygen and block the radical chain reaction.

    • Inert Atmosphere: Always handle and store solutions under an inert gas (N₂ or Ar).

    • Antioxidants: Use antioxidants that can act as radical scavengers.[11] Ascorbic acid is a good choice for aqueous solutions, while BHT is suitable for organic solvents.

Fig 1. Oxidation pathway of the guaiacol moiety.

This pathway involves the cleavage of the C1-C2 bond of the butane chain, which is characteristic of vicinal diols in the presence of strong oxidizing agents.[1] While this typically requires potent oxidants like periodate, it can also occur slowly in the presence of atmospheric oxygen, especially when catalyzed by metal ions.

  • Mitigation Strategy: The primary defense is to eliminate metal ion contaminants.

    • Chelating Agents: The addition of a chelator like Ethylenediaminetetraacetic acid (EDTA) will bind metal ions, rendering them catalytically inactive.

    • High-Purity Reagents: Use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and analytical grade solvents to minimize metal contamination.

Fig 2. Oxidative cleavage of the 1,2-diol group.

IV. Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of your compound and the effectiveness of stabilization strategies, a forced degradation study is recommended.[12][13] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.[14][15]

Objective: To identify the degradation pathways and establish a stability-indicating analytical method (e.g., HPLC-UV).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., pH 4.0 acetate, pH 7.0 phosphate, pH 9.0 borate)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • EDTA, Ascorbic Acid

  • HPLC system with UV detector

Workflow:

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile/Water prep_samples Aliquot Stock into Test Conditions prep_stock->prep_samples cond_acid Acidic (0.1 M HCl, 60°C) cond_base Basic (0.1 M NaOH, RT) cond_ox Oxidative (3% H₂O₂, RT) cond_thermal Thermal (60°C in Water) cond_photo Photolytic (UV/Vis Light, RT) cond_control Control (Solvent, RT, Dark) analysis_quench Neutralize/Quench Reactions cond_acid->analysis_quench cond_base->analysis_quench cond_ox->analysis_quench cond_thermal->analysis_quench cond_photo->analysis_quench cond_control->analysis_quench analysis_hplc Analyze all samples by HPLC-UV analysis_quench->analysis_hplc analysis_data Compare Chromatograms: - Parent Peak Area - Degradant Peaks analysis_hplc->analysis_data

References

Technical Support Center: 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assays involving 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference problems encountered during the quantification of this compound. Adherence to rigorous analytical validation principles is paramount for ensuring data integrity.[1] This guide provides in-depth, experience-based solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a natural product that has garnered interest in life sciences research for its potential applications in studying various conditions, including inflammation, cancer, and cardiovascular disorders.[] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and determining its efficacy and safety profile.

Q2: My assay is showing high variability between replicate samples. What could be the primary cause?

A2: High variability often points to issues with sample preparation, matrix effects, or the stability of the analyte. Inconsistent extraction efficiency or the presence of interfering substances in the sample matrix can lead to significant variations in the measured concentration. It is also important to consider that phenolic compounds can be prone to aggregation, which can affect assay results.[3]

Q3: I am observing a lower-than-expected recovery of my analyte. What are the likely reasons?

A3: Low recovery can be attributed to several factors including inefficient extraction, degradation of the analyte during sample processing, or strong binding to matrix components. The presence of two hydroxyl groups and a methoxy group on the phenyl ring can influence its solubility and potential for adsorption to various surfaces.

Q4: What are "matrix effects" and how do they specifically impact the analysis of this compound?

A4: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[4][5][6] For a phenolic compound like this compound, matrix components such as salts, lipids, and proteins can significantly impact ionization efficiency, leading to inaccurate quantification.[4][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography Issues

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification.

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns can interact with the hydroxyl groups of the analyte, causing peak tailing.1. Optimize Mobile Phase pH: Adjust the pH to suppress the ionization of silanol groups (typically pH 2.5-3.5). 2. Use a High-Purity Silica Column: Modern columns have fewer accessible silanol groups. 3. Add an Ionic Modifier: A small amount of a competing base (e.g., triethylamine) can mask silanol interactions.
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak fronting.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: If the concentration is high, dilute the sample prior to injection.
Incompatible Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.Ensure the sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.
Issue 2: Suspected Matrix Effects Leading to Inaccurate Quantification

Matrix effects are a primary source of error in LC-MS-based bioanalysis.[5][6]

Diagnostic Workflow for Matrix Effects:

Caption: Diagnostic workflow for identifying and mitigating matrix effects.

Step-by-Step Protocol: Post-Column Infusion

  • System Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column using a T-junction.

  • Blank Injection: Inject a blank matrix sample (e.g., plasma, urine) that has been subjected to the sample preparation procedure.

  • Data Analysis: Monitor the signal of the infused analyte. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression, while a spike indicates ion enhancement.

Mitigation Strategies:

  • Improved Sample Cleanup:

    • Solid-Phase Extraction (SPE): Utilize a cartridge with a sorbent that retains the analyte while allowing interfering components to pass through (or vice versa).

    • Liquid-Liquid Extraction (LLE): Optimize the solvent system to selectively extract the analyte from the matrix.

  • Chromatographic Separation: Modify the LC gradient to better separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[7]

Issue 3: Analyte Instability and Degradation

Phenolic compounds can be susceptible to oxidation and other degradation pathways.

Preventative Measures:

Potential Issue Mechanism Recommended Action
Oxidation The hydroxyl groups on the phenyl ring are prone to oxidation, especially at non-acidic pH and in the presence of metal ions.1. Add Antioxidants: Include antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the sample collection tubes and during sample preparation. 2. Control pH: Keep samples at a slightly acidic pH. 3. Use Amber Vials: Protect samples from light to prevent photo-oxidation.
Enzymatic Degradation In biological matrices, enzymes can metabolize the analyte.1. Immediate Freezing: Freeze samples at -80°C immediately after collection. 2. Use Enzyme Inhibitors: Add appropriate enzyme inhibitors to the collection tubes if specific metabolic pathways are known.
Freeze-Thaw Instability Repeated freezing and thawing cycles can lead to degradation.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Issue 4: Interference from Structurally Similar Compounds

Metabolites or other endogenous compounds with similar structures can interfere with the assay.

Troubleshooting Workflow:

Caption: Workflow for resolving interference from structurally similar compounds.

Key Considerations:

  • Specificity/Selectivity: According to ICH and FDA guidelines, an analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8][9][10] This includes impurities, degradants, and matrix components.

  • Method Validation: All troubleshooting and optimization steps must be followed by a thorough method re-validation to ensure the method remains accurate, precise, and robust for its intended purpose.[11][12][13][14]

References

Optimizing "4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol" dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing In-Vivo Dosing for Novel Compounds

Compound Focus: 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Welcome to the technical support center for in-vivo study design. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to methodically determine and optimize the dosage of novel compounds, such as "this compound," for pre-clinical in-vivo studies. As a Senior Application Scientist, my goal is to provide you with not just the 'how,' but the critical 'why' behind each step, ensuring scientific integrity and robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Getting Started: Initial Dose Estimation

Question: I have no prior in-vivo data for this compound. How do I select a starting dose for my first animal study?

Answer: When approaching a novel compound with limited or no existing in-vivo data, the primary concern is safety. The initial dose selection is therefore conservative and based on a combination of literature review for structurally similar compounds and internationally recognized guidelines for acute toxicity testing.

A crucial first step is to conduct a thorough literature search for any studies on compounds with a similar chemical structure. For instance, a study on Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), a structurally related compound, might offer clues, but should be interpreted with caution due to structural differences.[1]

In the absence of direct data, the Organisation for Economic Co-operation and Development (OECD) provides guidelines for acute oral toxicity studies, which are designed to determine the potential hazardous effects of a substance after a single dose.[2][3] These studies help in classifying the compound and establishing a safe starting dose range.

Recommended Approach: OECD Test Guideline 423 (Acute Toxic Class Method)

The OECD 423 guideline is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[2][4] The starting dose is selected from a series of fixed dose levels.

  • If some toxicity data exists for related compounds: You might start at a dose level expected to produce some signs of toxicity.

  • In the complete absence of data: A default starting dose of 300 mg/kg is often recommended.[3]

The outcome of the previous animal determines the dose for the next, allowing for a robust estimation of the toxicity profile with minimal animal use.[4]

Dose Range Finding (DRF) Studies

Question: What is a Dose Range Finding (DRF) study and how should I design one?

Answer: A Dose Range Finding (DRF) study is a preliminary, small-scale experiment designed to identify a range of doses that are both safe and potentially effective for your compound.[5] This is a critical step before committing to larger, more complex efficacy studies. The primary goals are to determine the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities.[6][7]

Key Principles of DRF Study Design:

  • Animal Model Selection: The choice of animal model is critical and should be based on factors like metabolism, target expression (if known), and physiological relevance to your research question.[6]

  • Dose Escalation Strategy: A structured dose escalation is employed. Start with the low dose determined from your initial toxicity assessment (e.g., based on OECD guidelines) and gradually increase the dose in subsequent groups.[6][8] A logarithmic dose increment is a common strategy.

  • Comprehensive Monitoring: It is essential to monitor for a wide range of toxicity signs. This includes clinical observations (changes in skin, fur, eyes, behavior), body weight changes, and food/water intake.[6][9] At the end of the study, a gross necropsy and preliminary histopathology of major organs can provide valuable insights into organ-specific toxicities.[6]

Workflow for a Typical Dose Range Finding Study

DRF_Workflow cluster_0 Phase 1: Initial Toxicity Assessment cluster_1 Phase 2: In-Vivo Dose Escalation A Literature Review & In Silico Prediction B Acute Toxicity Study (e.g., OECD 423) A->B C Estimate Safe Starting Dose B->C D Administer Low Dose (Group 1) C->D E Monitor for Toxicity (e.g., 7-14 days) D->E F Decision Point: Toxicity Observed? E->F G Administer Mid Dose (Group 2) F->G No/Mild I Determine MTD F->I Severe G->E H Administer High Dose (Group 3) G->H H->E H->I Allometric_Scaling A Animal Dose (mg/kg) B Body Surface Area (BSA) Normalization A->B Apply Km Factor or Conversion Factor C Human Equivalent Dose (HED, mg/kg) B->C

References

Technical Support Center: Solubility Enhancement for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol. This natural product, with its characteristic phenolic and diol moieties, presents unique opportunities and challenges in experimental design, primarily centered around its aqueous solubility.[1][2][3] Inadequate solubility can be a significant bottleneck, leading to issues with bioavailability, inconsistent results in biological assays, and difficulties in formulation. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility challenges. We will explore the causal mechanisms behind various enhancement techniques and provide validated protocols to streamline your experimental workflow.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental properties of this compound and the core principles of solubility enhancement.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this molecule is governed by a balance of hydrophilic and hydrophobic features:

  • Hydrophilic Groups: The molecule contains three hydroxyl (-OH) groups: one phenolic hydroxyl and a 1,2-diol on the butane chain. These groups can form hydrogen bonds with water, contributing positively to aqueous solubility.[4]

  • Hydrophobic Groups: The benzene ring and the butane backbone are nonpolar and limit water solubility. The methoxy group (-OCH₃) is only weakly polar.

  • Weakly Acidic Phenol: The phenolic hydroxyl group is weakly acidic. At a pH above its pKa, this group will deprotonate to form a phenolate anion, which is significantly more water-soluble than the neutral form.[5][6]

The interplay between these groups makes the compound sparingly soluble in neutral aqueous solutions, necessitating enhancement for many applications.

Q2: Why is enhancing the aqueous solubility of this compound critical for my research?

A: Optimizing solubility is paramount for several reasons:

  • Bioavailability: For in vivo studies, particularly oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed.[7][8] Poor solubility is a primary cause of low and variable bioavailability.

  • Assay Accuracy: In in vitro assays (e.g., cell-based studies, enzyme kinetics), precipitation of the compound can lead to inaccurate and non-reproducible results. The effective concentration will be lower than the nominal concentration.

  • Formulation Development: Creating stable liquid formulations, such as parenteral solutions for injection, requires the compound to be fully dissolved at the target concentration.[9]

  • Dose Response Curves: Achieving a clear dose-response relationship is impossible if the compound precipitates at higher concentrations, leading to a plateau in effect that is not related to biology.

Q3: What are the primary strategies for enhancing the solubility of phenolic compounds like this one?

A: The most common and effective strategies, which we will detail in this guide, include:

  • pH Adjustment: Leveraging the acidic nature of the phenolic group to increase ionization.[]

  • Cosolvency: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[11][12]

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.[8][13][14]

  • Surfactant-Mediated Solubilization: Using surfactants to form micelles that entrap the compound, increasing its apparent solubility in water.[15][16]

The choice of method depends on the required solubility fold-increase, the experimental system (e.g., in vitro vs. in vivo), and potential excipient-induced interference.[17]

Part 2: Troubleshooting Guides for Specific Techniques

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during solubility enhancement experiments.

Technique 1: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly pH-dependent. For a weak acid like this compound, increasing the pH of the aqueous medium above its pKa shifts the equilibrium towards the more soluble ionized (phenolate) form.[6][18]

Q: My compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). How can pH adjustment help?

A: At pH 7.4, the phenolic hydroxyl group is likely in its neutral, less soluble form. By increasing the pH to 8.5, 9.0, or higher, you can deprotonate this group, significantly increasing solubility.

  • Troubleshooting Step: Prepare a concentrated stock solution of your compound in a dilute base (e.g., 0.01-0.1 N NaOH) where it dissolves readily. Then, dilute this stock into your final aqueous buffer. Be aware that this may raise the pH of your final solution, which you may need to readjust.

  • Validation: Always check the final pH of your working solution after adding the stock. Ensure the final pH is compatible with your experimental system (e.g., does not harm cells).

Q: I've increased the pH, and the compound dissolved, but I'm worried about its chemical stability. How can I check for degradation?

A: This is a critical concern, as high pH can catalyze the degradation of certain compounds, particularly through oxidation or hydrolysis.

  • Troubleshooting Step: Prepare the solution at the elevated pH and incubate it under your experimental conditions (e.g., 37°C for 24 hours). Analyze the sample at time zero and after incubation using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

  • Validation: In your HPLC chromatogram, look for the appearance of new peaks or a decrease in the peak area of the parent compound. A loss of >5-10% of the parent compound may indicate instability, requiring a different solubilization approach.

Technique 2: Cosolvency

Scientific Rationale: Cosolvents are water-miscible solvents that, when added to water, reduce the polarity of the solvent mixture. This makes the environment more favorable for dissolving non-polar solutes by disrupting water's hydrogen-bonding network, which tends to "squeeze out" hydrophobic molecules.[9][]

Q: I'm seeing a fine precipitate form when I add my DMSO stock solution to my aqueous buffer. What is happening and how do I fix it?

A: This is a classic sign of the compound's solubility limit being exceeded in the final mixture. While the compound is soluble in 100% DMSO, the final concentration of DMSO in your buffer (typically <1%) is too low to keep it in solution.

  • Troubleshooting Step 1 (Increase Cosolvent %): If your system allows, increase the final percentage of the cosolvent. For cell culture, some systems can tolerate up to 5% of cosolvents like PEG 400 or ethanol, which may be sufficient.

  • Troubleshooting Step 2 (Use a Stronger Cosolvent System): For non-cellular or in vivo applications, more robust cosolvent systems can be used. A common formulation is a ternary mixture, such as PEG 400, Tween 80, and water/saline.[1]

  • Validation: Always perform a visual inspection for precipitation against a dark background. If possible, filter the final solution and measure the concentration of the filtrate by HPLC or UV-Vis spectroscopy to confirm the actual dissolved concentration.

Q: Which cosolvents are suitable for this compound and my specific application?

A: The choice is application-dependent. The table below provides a starting point.

CosolventTypical Use ConcentrationAdvantagesConsiderations
Ethanol 1-10%Good solubilizing power, biocompatible at low %.[12]Can be toxic to cells at higher concentrations; volatile.
Propylene Glycol (PG) 5-40%Low toxicity, commonly used in oral and parenteral formulations.[9][12]Can be viscous.
Polyethylene Glycol 400 (PEG 400) 10-60%Excellent solubilizer, low toxicity, widely used.[9][]Can be incompatible with certain plastics.
Dimethyl Sulfoxide (DMSO) <1% (in vitro), >10% (in vivo)Powerful universal solvent.[]Can be toxic to cells; may have pharmacological effects of its own.
Technique 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the non-polar portion (the phenyl ring) of a guest molecule like this compound, forming a water-soluble inclusion complex.[14][19] This effectively "hides" the hydrophobic part of the drug from the aqueous environment.[14]

Q: What type of cyclodextrin should I choose for my compound?

A: The choice depends on the size of the guest molecule and the desired solubility enhancement.

  • β-Cyclodextrin (β-CD): The cavity size is generally well-suited for single aromatic rings. However, its own aqueous solubility is limited.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity than the parent β-CD. It is often the first choice for parenteral and oral formulations.[19]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A negatively charged derivative with very high water solubility. It forms strong complexes with many drugs and is used in several commercial formulations.

  • Troubleshooting Step: Start with HP-β-CD due to its excellent balance of safety and solubilizing power.

Q: My compound's solubility isn't improving much with cyclodextrins. What are the common reasons for failure?

A: Insufficient complexation can be due to several factors.

  • Reason 1 (Poor Fit): The molecule may be too large or the wrong shape to fit properly into the cyclodextrin cavity.

  • Reason 2 (Insufficient Energy): Complex formation requires energy to displace water molecules from the cavity. The preparation method is key. Simple mixing is often ineffective. Methods like kneading, co-evaporation, or lyophilization provide the energy needed for efficient complexation.[13][20]

  • Troubleshooting Step: Switch from simple mixing to a more robust preparation method like co-evaporation or lyophilization (see protocol below). Also, ensure you are using a sufficient molar excess of the cyclodextrin (e.g., 1:2 or 1:5 drug-to-CD ratio).[20]

  • Validation: Use phase solubility studies. Prepare saturated solutions of your drug in water containing increasing concentrations of the cyclodextrin. An increase in the drug's solubility that is linearly dependent on the cyclodextrin concentration indicates complex formation.

Part 3: Visualization of Mechanisms & Workflows

Decision Workflow for Solubility Enhancement

Start Start: Compound is poorly soluble in aqueous buffer CheckIonizable Is the compound ionizable? (e.g., has acidic/basic group) Start->CheckIonizable CheckStability Is the compound stable at the required pH? CheckIonizable->CheckStability Yes ConsiderCosolvent Is a cosolvent system (e.g., PEG, Ethanol) compatible with the assay? CheckIonizable->ConsiderCosolvent No UsePH SUCCESS: Use pH Adjustment CheckStability->UsePH Yes CheckStability->ConsiderCosolvent No UseCosolvent SUCCESS: Use Cosolvency ConsiderCosolvent->UseCosolvent Yes ConsiderCD Is complexation with Cyclodextrins an option? ConsiderCosolvent->ConsiderCD No UseCD SUCCESS: Use Cyclodextrin Complexation ConsiderCD->UseCD Yes Failure FAILURE: Re-evaluate formulation. Consider advanced methods (e.g., solid dispersion, nanosuspension) ConsiderCD->Failure No cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic Part) Complex Water-Soluble Inclusion Complex CD Cyclodextrin (Hydrophobic Cavity) Water Water Molecules CD->Water High-energy water inside cavity Water_out Water Displaced Complex->Water_out Energetically favorable Drug_in_CD Drug

References

Technical Support Center: Troubleshooting Inconsistent Results for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and characterization of this compound. As this molecule is a valuable natural product and synthetic intermediate, achieving consistent and reproducible results is paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address your most pressing experimental issues.

I. Understanding the Core Challenge: The Synthesis of a Vicinal Diol

A definitive, published synthetic protocol for this compound is not readily found in widely available literature. However, its structure strongly suggests a synthetic pathway originating from a common and accessible starting material: eugenol (4-allyl-2-methoxyphenol) . The key transformation is the dihydroxylation of the terminal alkene of the allyl group.

Therefore, this troubleshooting guide is structured around a representative and chemically sound synthetic approach: the dihydroxylation of eugenol. Inconsistencies in your results likely stem from variations in this critical step.

II. FAQs: Synthesis & Reaction Monitoring

Question 1: My reaction yield is consistently low. What are the likely causes?

Low yields in the synthesis of this compound from eugenol are a common complaint. The root causes can often be traced to several factors related to the dihydroxylation reaction.

Possible Causes & Solutions:

  • Suboptimal Dihydroxylation Reagent: The choice and handling of the oxidizing agent are critical.

    • Potassium Permanganate (KMnO₄): While inexpensive, KMnO₄ is a very strong oxidizing agent and can lead to over-oxidation of the desired diol, cleaving the carbon-carbon bond to form aldehydes or carboxylic acids.

      • Troubleshooting:

        • Ensure the reaction is performed at low temperatures (typically 0°C or below).

        • Maintain a slightly basic pH with a buffer (e.g., sodium bicarbonate). Acidic conditions promote oxidative cleavage.

        • Add the KMnO₄ solution slowly and with vigorous stirring to avoid localized high concentrations.

    • Osmium Tetroxide (OsO₄): This reagent is highly selective for syn-dihydroxylation and generally gives higher yields of the diol with fewer side products.[1][2] However, it is toxic and expensive.

      • Troubleshooting:

        • Use OsO₄ in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation .[1]

        • For enantioselective synthesis, consider the Sharpless asymmetric dihydroxylation , which uses a chiral ligand to direct the reaction.[3]

  • Starting Material Purity: The purity of the starting eugenol is crucial.

    • Troubleshooting:

      • Ensure your eugenol is free from isomers like isoeugenol, as these will produce different diols that can complicate purification and lower the yield of the desired product.

      • Consider purifying commercial eugenol by distillation before use.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being more polar than the starting material, will have a lower Rf value.

      • Ensure adequate reaction time. Dihydroxylation reactions can be slow at low temperatures.

Question 2: I am seeing multiple spots on my TLC plate after the reaction. What are these byproducts?

The presence of multiple spots on a TLC plate is a clear indication of a mixture of products. Identifying these is key to optimizing your reaction.

Common Byproducts and Their Identification:

  • Unreacted Starting Material (Eugenol): This will appear as a higher Rf spot compared to the diol product.

  • Epoxide Intermediate: If using a two-step epoxidation-hydrolysis route, the epoxide will be less polar than the diol but more polar than the starting alkene.

  • Over-oxidation Products: If using a strong oxidant like KMnO₄, you may form aldehydes or carboxylic acids. These are often highly polar and may streak on the TLC plate.

  • Isomeric Diols: If your starting eugenol contained isomers, you will form isomeric diols.

Troubleshooting Workflow for Byproduct Identification:

Caption: Decision tree for identifying TLC byproducts.

III. FAQs: Purification Challenges

Question 3: I'm having difficulty purifying the product by column chromatography. Any tips?

Purification of polar compounds like diols can be challenging due to their interaction with the silica gel.

Strategies for Effective Purification:

  • Solvent System Selection:

    • Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity.

    • Adding a small amount of a more polar solvent like methanol (e.g., 1-5%) to your ethyl acetate/hexanes mixture can help to elute highly polar compounds and improve peak shape.

  • Column Loading:

    • Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading.

    • If the crude material is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems.

    • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be very effective for separating polar compounds.

Parameter Recommendation for Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) Start with 20% Ethyl Acetate in Hexanes, gradually increase to 100% Ethyl Acetate, then introduce 1-5% Methanol in Ethyl Acetate if needed.
Detection UV (254 nm and 280 nm) and/or staining with a potassium permanganate solution.

IV. FAQs: Characterization & Stability

Question 4: My NMR spectrum looks complex and doesn't match my expectations. How can I interpret it?

Without a reference spectrum, interpreting the NMR of a newly synthesized compound can be difficult. Here are the expected signals for this compound.

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):

Chemical Shift (ppm) Multiplicity Integration Assignment
~6.8d1HAromatic H
~6.7d1HAromatic H
~6.6dd1HAromatic H
~5.5-6.0br s1HPhenolic -OH
~3.9s3H-OCH₃
~3.7-3.8m1H-CH(OH)-
~3.4-3.6m2H-CH₂(OH)
~2.6-2.8m2HAr-CH₂-
~2.5-3.0br s2HDiol -OH
~1.6-1.8m2H-CH₂-

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):

Chemical Shift (ppm) Assignment
~146Aromatic C-OH
~144Aromatic C-OCH₃
~133Aromatic C
~121Aromatic CH
~114Aromatic CH
~111Aromatic CH
~73-CH(OH)-
~67-CH₂(OH)
~56-OCH₃
~38Ar-CH₂-
~32-CH₂-

Troubleshooting Inconsistent NMR Spectra:

  • Presence of Solvent Peaks: Ensure you have correctly identified residual solvent peaks (e.g., ethyl acetate, hexanes).

  • Water Peak: The presence of water can broaden the -OH signals and shift their position. A D₂O exchange experiment can confirm the hydroxyl peaks.

  • Impurity Peaks: Compare your spectrum to the expected signals. Are there extra aromatic or aliphatic signals that could correspond to the byproducts mentioned earlier?

Question 5: My purified compound seems to degrade over time. How should I store it?

Phenolic compounds, especially those with benzylic hydrogens, can be susceptible to oxidation.

Storage Recommendations:

  • Short-term: Store as a solid or in a solvent at -20°C.[4]

  • Long-term: For maximum stability, store as a solid under an inert atmosphere (argon or nitrogen) at -80°C.[4]

  • In Solution: If stored in solution, use a degassed solvent and store at -80°C.[4]

Signs of Degradation:

  • Color Change: The appearance of a yellow or brown color can indicate oxidation.

  • Appearance of New Spots on TLC: Re-running a TLC of an older sample can show the emergence of more polar impurities.

  • Changes in NMR: The appearance of new signals, particularly in the aromatic or aldehydic region, can indicate degradation.

V. Experimental Protocols

Protocol 1: Representative Synthesis via Dihydroxylation

This protocol is a representative method based on the Upjohn dihydroxylation.[1]

  • Dissolve eugenol (1 equivalent) in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of osmium tetroxide (e.g., 2 mol%) as a solution in toluene.

  • Stir the reaction at 0°C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General workflow for the synthesis of the target diol.

Protocol 2: HPLC Analysis Method

This is a general reverse-phase HPLC method that can be used as a starting point for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

VI. References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.

  • Dihydroxylation. Wikipedia.

  • Synthesis of diols by dihydroxylation. Organic Chemistry Portal.

  • Upjohn dihydroxylation. Wikipedia.

  • A New Approach to the Synthesis of Vicinal Diol Derivatives from Eugenol and Evaluation of Biological Activities of Synthetics. ResearchGate.

  • This compound. TargetMol.

  • Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. PubMed Central.

References

Technical Support Center: Best Practices for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical standard, 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS No. 39115-22-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical reagent. Adherence to these protocols is paramount for generating accurate and reproducible experimental data.

I. Understanding the Molecule: Why Storage Matters

This compound is a phenolic compound. The presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation, which is the primary degradation pathway.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen. Degradation of the standard can lead to significant errors in quantification, the appearance of artifactual peaks in chromatographic analyses, and a general loss of confidence in your experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid (powder) form of the analytical standard should be stored at -20°C.[2] It is crucial to store it in a tightly sealed container to minimize exposure to moisture and air. Many suppliers provide this standard in amber vials to protect it from light, which is a critical precaution for phenolic compounds.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be stored at -80°C for optimal stability, which can preserve the standard for up to a year.[2] For working solutions that are used more frequently, storage at -20°C is acceptable for shorter periods, typically several months.[3] Always use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

Q3: What solvents are recommended for preparing solutions of this standard?

A3: The choice of solvent will depend on your specific analytical method. However, for general stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants that could interfere with your analysis.

Q4: How can I tell if my standard has degraded?

A4: Visual inspection can sometimes reveal degradation. Look for a change in color of the solid or solution (e.g., yellowing or browning). Analytically, degradation may be indicated by the appearance of new, unexpected peaks in your chromatogram, a decrease in the peak area of the main compound, or a noisy baseline.

Q5: What are the consequences of using a degraded standard?

III. Troubleshooting Guide

This section addresses common issues encountered during the use of this compound analytical standard.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Reduced peak area/response for the standard in chromatography. 1. Standard Degradation: The most likely cause is improper storage or handling leading to oxidation. 2. Incorrect Preparation: Errors in weighing or dilution. 3. Instrumental Issue: Problems with the injector, detector, or column.1. Verify Standard Integrity: Prepare a fresh dilution from your stock. If the issue persists, prepare a fresh stock solution from the solid standard. Compare the results. 2. Review Preparation Protocol: Double-check all calculations and ensure proper volumetric techniques were used. 3. System Suitability Test: Run a system suitability test with a known stable compound to rule out instrument malfunction.
Appearance of unexpected peaks in the chromatogram of the standard. 1. Degradation Products: Oxidation of the phenol group can lead to the formation of quinones or other byproducts. 2. Solvent Contamination: Impurities in the solvent used to dissolve the standard. 3. Contaminated Syringe/Vial: Residue from previous samples.1. Analyze a Fresh Standard: Prepare a fresh solution of the standard and re-inject. If the extra peaks are still present, it is likely degradation. 2. Blank Injection: Inject the solvent alone to check for contaminants. 3. Thoroughly Clean Equipment: Ensure all glassware, syringes, and vials are meticulously cleaned.
Inconsistent results between different preparations of the same standard concentration. 1. Incomplete Dissolution: The standard may not be fully dissolved, especially at higher concentrations. 2. Adsorption to Container: Phenolic compounds can sometimes adsorb to the surface of glass or plastic vials. 3. Temperature Effects: Repeated freeze-thaw cycles of stock solutions can lead to degradation.1. Ensure Complete Dissolution: Use gentle warming (e.g., 37°C) and sonication to ensure the standard is fully in solution.[3] 2. Use Silanized Glassware: For very sensitive analyses, consider using silanized vials to minimize adsorption. 3. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Baseline noise or drift in the chromatogram. 1. Mobile Phase Issues: Contaminated or improperly degassed mobile phase. 2. Column Contamination: Buildup of contaminants on the analytical column. 3. Degraded Standard: In some cases, a highly degraded standard can contribute to baseline instability.1. Prepare Fresh Mobile Phase: Use high-purity solvents and degas thoroughly. 2. Column Washing: Flush the column with a strong solvent to remove any adsorbed material. 3. Confirm with a New Standard: If the problem persists after addressing mobile phase and column issues, check the integrity of your standard.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh approximately 10 mg of the standard into a clean, amber volumetric flask (e.g., 10 mL).

  • Dissolution: Add a small amount of the desired solvent (e.g., HPLC-grade DMSO or ethanol) to dissolve the solid. Use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution to Volume: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Storage: Immediately cap the flask, mix thoroughly, and if not for immediate use, transfer to smaller amber vials for storage at -80°C.

Protocol 2: Handling and Use of the Analytical Standard
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the standard.

  • Ventilation: Handle the solid and concentrated solutions in a well-ventilated area or a chemical fume hood.[5]

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to avoid cross-contamination.

  • Minimize Exposure: Keep containers tightly sealed when not in use to minimize exposure to air and light.

V. Visualizations

Decision Tree for Troubleshooting Standard Instability

G start Inconsistent or Unexpected Chromatographic Results q1 Are there unexpected peaks in the standard chromatogram? start->q1 q2 Is the peak area of the standard consistently low? start->q2 q3 Is the baseline noisy or drifting? start->q3 a1 Inject solvent blank. Are peaks present? q1->a1 a2 Prepare fresh dilution from stock. Does the issue persist? q2->a2 a3 Prepare fresh mobile phase and flush the column. Does the issue persist? q3->a3 sol1 Solvent is contaminated. Use fresh, high-purity solvent. a1->sol1 Yes sol2 Standard has likely degraded. Prepare a fresh stock solution. a1->sol2 No sol4 Original stock solution has degraded. Prepare a fresh stock solution. a2->sol4 Yes sol5 Dilution error or instrumental issue. Re-prepare dilution and run system suitability tests. a2->sol5 No a3->sol2 Yes sol3 Instrumental issue or column contamination. a3->sol3 No

Caption: Troubleshooting workflow for standard instability.

Workflow for Proper Storage and Handling

G receive Receive Standard log Log Lot Number and Date receive->log store_solid Store Solid at -20°C in a dark, dry place log->store_solid prepare_stock Prepare Stock Solution store_solid->prepare_stock aliquot Aliquot into single-use amber vials prepare_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock use Use in Experiment store_stock->use

Caption: Recommended workflow for standard management.

VI. References

  • ChemicalBook. 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one(122-48-5). --INVALID-LINK--

  • Goodwin, B. L., & Jones, A. W. (1995). Oxidation of guaiacol by lignin peroxidase. Role of veratryl alcohol. The Journal of biological chemistry, 270(38), 22353–22358. --INVALID-LINK--

  • BioCrick. Product Datasheet: this compound. --INVALID-LINK--

  • TargetMol. This compound. --INVALID-LINK--

  • Improper Storage of Lab Reagents in Medical Diagnostic Labs. (n.d.). LinkedIn. --INVALID-LINK--

  • Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. (2023). MDPI. --INVALID-LINK--

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). National Institutes of Health. --INVALID-LINK--

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). National Institutes of Health. --INVALID-LINK--

  • BioCrick Product Datasheet. (n.d.). Retrieved from a search for this compound datasheet.

  • TargetMol Product Information. (n.d.). Retrieved from a search for this compound storage.

  • ChemicalBook. Handling and Storage. --INVALID-LINK--

  • Restek. (2012). Handling Your Analytical Reference Standards. --INVALID-LINK--

  • Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Chromaleont. Troubleshooting Guide. --INVALID-LINK--

  • LCGC International. On-Column Sample Degradation. --INVALID-LINK--

  • Chew, W. Y., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Analytical & Pharmaceutical Research, 10(2), 53-62. --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. --INVALID-LINK--

  • PubMed. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. --INVALID-LINK--

  • ResearchGate. (2023). Proposed structures of the degradation products of phenols. --INVALID-LINK--

  • MDPI. (2021). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. --INVALID-LINK--

  • ResearchGate. (2025). Critical review on establishment and availability of impurity and degradation product reference standards, challenges faced by the users, recent developments, and trends. --INVALID-LINK--

References

Validation & Comparative

A Tale of Two Molecules: Zingerone's Established Bioactivity vs. the Untapped Potential of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of natural product research, the journey from a structurally interesting molecule to a well-characterized bioactive compound is long and arduous. This guide navigates this path by comparing two structurally related methoxyphenols: zingerone, a well-documented bioactive constituent of ginger, and 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol, a natural product whose biological profile remains largely uncharted. For researchers and drug development professionals, this comparison serves not only as a review of zingerone's multifaceted activities but also as a perspective on the potential, yet unproven, opportunities that may lie within its lesser-known structural analog.

Unveiling the Contenders: Chemical Structures and Origins

Zingerone, with the IUPAC name 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a key flavor component of cooked ginger.[1][2] It is not typically found in fresh ginger but is formed from the retro-aldol reaction of gingerol during heating or drying.[2][3] Its structure features a vanillyl group attached to a four-carbon chain with a ketone at the second position.

In contrast, this compound shares the same core vanillyl group and butane chain but is distinguished by the presence of hydroxyl groups at the first and second positions of the butane chain, in place of zingerone's ketone. While listed as a natural product, its specific botanical sources and metabolic pathways are not as well-defined in the scientific literature.[4][5]

G cluster_0 Zingerone cluster_1 This compound zingerone zingerone diol diol

Caption: Chemical structures of Zingerone and its diol analog.

Zingerone: A Deep Dive into Established Biological Activities

Zingerone has been the subject of extensive research, revealing a broad spectrum of pharmacological effects. Its bioactivity is largely attributed to its phenolic hydroxyl group and methoxy substitution on the benzene ring.[6][7]

Potent Antioxidant Capabilities

Zingerone is a formidable antioxidant, acting through multiple mechanisms to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.[8] Its C4 hydroxyl group is crucial for its free radical scavenging activity, enabling it to donate a hydrogen atom to stabilize radicals.[6][7]

Mechanisms of Action:

  • Direct Radical Scavenging: Zingerone efficiently scavenges a variety of free radicals, including superoxide anions and peroxynitrite.[6][7] Studies have shown it can protect DNA from oxidative damage.

  • Enzyme Modulation: It can inhibit enzymes involved in ROS generation, such as xanthine oxidase.[9]

  • Metal Chelation: Acetylated forms of zingerone have been shown to chelate metal ions like iron and copper, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1]

A plausible antioxidant mechanism involves the C4 hydroxyl group and the aromatic system, where zingerone can act as a superoxide dismutase (SOD) mimic, converting superoxide radicals into hydrogen peroxide and molecular oxygen.[6][7]

G ROS Reactive Oxygen Species (ROS) Zingerone Zingerone ROS->Zingerone Scavenging Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Causes Zingerone->Cellular_Damage Prevents

Caption: Zingerone's role in mitigating oxidative stress.

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is a key driver of many age-related diseases. Zingerone has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[10][11]

Mechanism of Action: The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like COX-2 and iNOS.[10][12]

Zingerone intervenes in this pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[11][13] This suppression of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.[10][14]

G LPS LPS IKK IKK Activation LPS->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Allows Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFkB->Genes Induces Inflammation Inflammation Genes->Inflammation Zingerone Zingerone Zingerone->IkBa Inhibits

Caption: Zingerone's inhibition of the NF-κB signaling pathway.

Promising Antimicrobial and Antibiofilm Activity

Zingerone has also been investigated for its ability to combat microbial growth and biofilm formation, which are significant challenges in clinical settings.

Antibacterial Activity: Studies have demonstrated that zingerone possesses bactericidal and bacteriostatic activity against a range of bacteria.[15][16] Its efficacy varies between different bacterial species.

Antibiofilm Activity: Perhaps more significantly, zingerone has been shown to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[15][17] By disrupting biofilms, zingerone can potentially enhance the efficacy of conventional antibiotics.[15]

Biological ActivityOrganism/ModelKey FindingsReference
Antioxidant In vitro (DPPH assay)Potent free radical scavenger.[8]
In vitro (Superoxide scavenging)Acts as a SOD mimic.[6][7]
Anti-inflammatory LPS-stimulated miceSuppressed NF-κB activation and pro-inflammatory cytokine production.[14]
Aged rat kidneyModulated age-related NF-κB activation via the MAPK pathway.[10]
Antimicrobial 14 bacterial speciesVaried bactericidal and bacteriostatic concentrations (MIC/MBC).[16]
MRSAInhibited biofilm formation.[17]

This compound: A Molecule Awaiting Characterization

In stark contrast to the extensive body of literature on zingerone, there is a notable absence of published, peer-reviewed studies detailing the biological activities of this compound. While some chemical suppliers list it as a natural product with potential applications in studying inflammation and other disorders, these claims are not substantiated by accessible experimental data.[4][5]

This information gap presents both a challenge and an opportunity. The structural similarity to zingerone—particularly the shared vanillyl moiety known to be critical for antioxidant and anti-inflammatory effects—suggests that the diol derivative could possess similar, or perhaps novel, biological properties. The replacement of the ketone group with two hydroxyl groups significantly alters the molecule's polarity and hydrogen bonding potential, which could influence its pharmacokinetic profile and interaction with biological targets.

Future Research Directions:

  • Initial Bioactivity Screening: A logical first step would be to subject this compound to a battery of standard in vitro assays, such as those detailed in the protocols below, to assess its antioxidant, anti-inflammatory, and antimicrobial potential.

  • Comparative Studies: Direct, side-by-side comparisons with zingerone would be invaluable to determine if the diol offers any advantages in terms of potency, selectivity, or reduced toxicity.

  • Mechanism of Action Studies: Should initial screening reveal significant activity, subsequent studies could elucidate its molecular mechanisms, for instance, its effect on the NF-κB pathway or its interaction with specific microbial targets.

Experimental Protocols: A Guide to Bioactivity Assessment

To facilitate the investigation of compounds like this compound and to provide a standardized framework for comparison, the following detailed protocols for key bioassays are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a compound.[18][19][20]

G Step1 1. Prepare DPPH Working Solution Step2 2. Prepare Sample and Control Dilutions Step1->Step2 Step3 3. Mix DPPH with Sample/Control Step2->Step3 Step4 4. Incubate in Dark (e.g., 30 min) Step3->Step4 Step5 5. Measure Absorbance at 517 nm Step4->Step5 Step6 6. Calculate % Inhibition and IC50 Value Step5->Step6

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM). Store in the dark.

    • Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.[19]

    • Prepare a stock solution of the test compound (and a positive control like ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or positive control to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of the solvent instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[19]

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.[21][22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • Mix 2 mL of the sodium nitroprusside solution with 0.5 mL of the test compound at various concentrations.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the Griess reagent to 0.5 mL of the reaction mixture.

  • Measurement and Calculation:

    • Allow the color to develop for 30 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO scavenging activity using a similar formula to the DPPH assay, with the control containing the solvent instead of the test compound.[21]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well.

    • Add 100 µL of the stock solution to the first column of wells and perform two-fold serial dilutions across the plate.[25]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well with the diluted bacterial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[25]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This guide illuminates a significant disparity in the scientific understanding of two structurally similar natural products. Zingerone stands as a well-validated bioactive compound with a rich profile of antioxidant, anti-inflammatory, and antimicrobial activities, supported by a growing body of mechanistic data. Its potential as a lead compound for various therapeutic applications is clear.

Conversely, this compound represents a scientific enigma. Its structural relationship to zingerone provides a compelling rationale for investigation, yet it remains uncharacterized in the biological literature. For researchers, this presents a clear opportunity to explore a novel natural product that may hold untapped therapeutic potential. The protocols and comparative data provided herein offer a foundational framework for such an endeavor, paving the way for new discoveries in the field of natural product-based drug development.

References

A Comparative Guide to Phenylpropanoids: Evaluating "4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol" in the Context of Curcumin, Resveratrol, and Eugenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of natural products, phenylpropanoids represent a class of compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of a lesser-studied molecule, 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol , with three well-characterized and widely researched phenylpropanoids: curcumin, resveratrol, and eugenol.

While direct experimental data on this compound is limited in the current scientific literature, this guide will leverage data from structurally similar compounds and established findings for its better-known counterparts to provide a comprehensive and objective analysis. We will delve into their comparative antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability in a research setting.

Section 1: Introduction to the Phenylpropanoid Family

Phenylpropanoids are a diverse group of plant secondary metabolites characterized by a common C6-C3 carbon skeleton. Their biosynthetic pathway originates from the amino acid phenylalanine. This structural motif is the foundation for a vast array of compounds, including flavonoids, lignans, and stilbenoids, which exhibit a wide spectrum of biological activities.[1] The therapeutic potential of phenylpropanoids is largely attributed to their antioxidant and anti-inflammatory properties.[1]

This guide focuses on four specific phenylpropanoids:

  • This compound: A natural product whose biological activities are not yet extensively documented.[2][3]

  • Curcumin: The principal curcuminoid of turmeric, known for its potent anti-inflammatory and antioxidant effects.[4]

  • Resveratrol: A stilbenoid found in grapes and other fruits, recognized for its cardioprotective and neuroprotective benefits.

  • Eugenol: A major component of clove oil, utilized for its analgesic and antiseptic properties.

Section 2: Comparative Analysis of Biological Activities

A direct quantitative comparison is challenging due to the nascent stage of research on this compound. However, by examining data from a structurally related compound and comparing it with established data for curcumin, resveratrol, and eugenol, we can infer potential activities and guide future research.

Antioxidant Capacity

The antioxidant activity of phenylpropanoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify this activity.

CompoundAntioxidant Activity (ORAC Value)Key Structural Features for Activity
This compound Data not availablePhenolic hydroxyl group is a key contributor.
Curcumin High (ORAC values vary depending on the specific assay conditions)Phenolic hydroxyl groups and the β-diketone moiety.
Resveratrol HighStilbene backbone with hydroxyl groups.
Eugenol ModeratePhenolic hydroxyl group and allyl side chain.

Expert Insight: The presence of the phenolic hydroxyl group in this compound suggests it likely possesses antioxidant properties. The diol functionality on the butane side chain may influence its solubility and interaction with biological targets, warranting further investigation.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Phenylpropanoids often exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

CompoundAnti-Inflammatory Activity (IC50 for NF-κB Inhibition)Mechanism of Action
This compound Data not availableLikely involves modulation of inflammatory pathways.
Curcumin Potent inhibitorInhibition of IκB kinase (IKK), preventing NF-κB activation.
Resveratrol Potent inhibitorInhibition of NF-κB activation and downstream inflammatory gene expression.[5]
Eugenol Moderate inhibitorSuppression of NF-κB activation.
HHMP *Significant inhibition of NO and PGE2 productionSuppression of iNOS and COX-2 expression via inhibition of NF-κB and MAPK signaling.[6]

Note: HHMP (4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol) is a structurally similar phenylpropanoid.[6]

Expert Insight: The significant anti-inflammatory activity of the structurally related compound HHMP suggests that this compound may also be a potent inhibitor of inflammatory responses.[6] The shared guaiacol (4-hydroxy-3-methoxyphenyl) moiety is a common feature in many bioactive phenylpropanoids.

Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The ability of phenylpropanoids to cross the blood-brain barrier and exert their antioxidant and anti-inflammatory effects in the central nervous system makes them promising neuroprotective agents.

CompoundNeuroprotective EffectsIn Vitro Model
This compound Data not available-
Curcumin Protects against amyloid-β induced toxicity and oxidative stress.SH-SY5Y neuroblastoma cells.
Resveratrol Protects against neuronal apoptosis and oxidative damage.Primary neurons, SH-SY5Y cells.
Eugenol Protects against MPP+ induced neurotoxicity.SH-SY5Y cells.

Expert Insight: The structural similarities to other neuroprotective phenylpropanoids suggest that this compound is a worthwhile candidate for investigation in neurodegenerative disease models. Its polarity, due to the diol group, may influence its ability to cross the blood-brain barrier.

Section 3: Mechanistic Insights and Signaling Pathways

The therapeutic effects of these phenylpropanoids are underpinned by their interaction with specific molecular targets and signaling pathways.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.

Antioxidant_Mechanism Phenylpropanoid (Ar-OH) Phenylpropanoid (Ar-OH) Phenylpropanoid Radical (Ar-O•) Phenylpropanoid Radical (Ar-O•) Phenylpropanoid (Ar-OH)->Phenylpropanoid Radical (Ar-O•) Donates H• Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) Accepts H•

Caption: General mechanism of free radical scavenging by phenylpropanoids.

Anti-Inflammatory Signaling Pathway: NF-κB Inhibition

A common mechanism for the anti-inflammatory action of many phenylpropanoids is the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-NF-κB Complex IκB-NF-κB Complex Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Phenylpropanoids Phenylpropanoids Phenylpropanoids->IKK Inhibit Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoids.

Section 4: Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for key assays are provided below.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol outlines the measurement of the antioxidant capacity of a compound against peroxyl radicals.

Materials:

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before use.

    • Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

    • Prepare serial dilutions of the test compound.

  • Assay Protocol:

    • Pipette 25 µL of blank, Trolox standards, or test compound into the wells of the 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in the microplate reader and record the fluorescence every 2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the test compound, expressed as Trolox equivalents (TE), from the standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Inflammatory stimulus (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Treatment:

    • Seed the HEK293T-NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of TNF-α or LPS for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., cell viability assay) to account for cytotoxicity.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value from the dose-response curve.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Neurotoxin (e.g., MPP+ or Amyloid-β).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Differentiate the cells if required for the specific experimental model.

    • Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

    • Expose the cells to the neurotoxin for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration at which the test compound provides significant neuroprotection.

Section 5: Conclusion and Future Directions

While curcumin, resveratrol, and eugenol have been extensively studied, revealing potent antioxidant, anti-inflammatory, and neuroprotective properties, the therapeutic potential of many other phenylpropanoids remains largely unexplored. This compound stands as a compelling candidate for future investigation. The available data on structurally similar compounds strongly suggest that it may possess significant anti-inflammatory and, potentially, antioxidant and neuroprotective activities.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel phenylpropanoids. Such research is crucial for expanding our understanding of this important class of natural products and for the development of new therapeutic agents for a range of human diseases.

References

A Senior Application Scientist's Guide to the Comparative Analysis of "4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol" Extraction Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective extraction of bioactive compounds is a critical cornerstone of discovery and manufacturing. This guide provides an in-depth comparative analysis of various extraction methodologies for "4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol," a naturally occurring phenolic compound. While direct comparative studies on this specific molecule are nascent, this guide will draw upon established principles and experimental data from the broader class of lignans and phenolic compounds, with a particular focus on its known natural source, Calophyllum inophyllum.

This document is structured to provide not just procedural steps, but a foundational understanding of the principles governing each technique, enabling you to make informed decisions for your research and development endeavors.

Introduction to this compound and its Extraction

"this compound" is a lignan, a class of polyphenols characterized by a backbone formed from two phenylpropanoid units. Lignans are widely recognized for their diverse pharmacological activities. The subject of this guide has been identified as a constituent of Calophyllum inophyllum, a plant rich in various bioactive secondary metabolites.[1][2] The selection of an appropriate extraction method is paramount, as it directly influences the yield, purity, and integrity of the target compound, ultimately impacting the validity of subsequent research and the viability of any potential therapeutic applications.

This guide will compare five prominent extraction techniques:

  • Maceration: A traditional, straightforward method.

  • Soxhlet Extraction: A classic, continuous solid-liquid extraction technique.

  • Ultrasound-Assisted Extraction (UAE): A modern method utilizing acoustic energy to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): An advanced technique employing microwave energy for rapid heating and extraction.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically CO2, as the solvent.

The comparative analysis will be based on key performance indicators including extraction yield, efficiency (time and solvent consumption), and the quality of the final extract.

Comparative Analysis of Extraction Methods

The choice of an extraction method is a critical decision that balances efficiency, cost, environmental impact, and the chemical nature of the target compound. Below is a comparative overview of the five extraction techniques, with supporting data primarily drawn from studies on Calophyllum inophyllum and other plants rich in lignans and phenolic compounds.

Extraction MethodPrincipleKey AdvantagesKey DisadvantagesTypical Solvent(s)Temperature Range (°C)Extraction TimeReported Total Phenolic/Flavonoid Yield (from C. inophyllum or similar matrices)
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.Simple, inexpensive, suitable for thermolabile compounds.Time-consuming, lower yield, requires large solvent volumes.Ethanol, Methanol, Water, AcetoneRoom Temperature - 504 - 72 hoursHigh antioxidant activity reported from C. inophyllum seeds.[2]
Soxhlet Extraction Continuous extraction with a fresh batch of distilled solvent.Higher yield than maceration, efficient for less soluble compounds.Can degrade thermolabile compounds due to prolonged heating, requires significant solvent volume.Ethanol, Methanol, n-HexaneBoiling point of the solvent6 - 24 hoursModerate to high yields of phytoconstituents from C. inophyllum leaves.[1]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Faster, higher yield, reduced solvent consumption compared to conventional methods.Potential for localized heating, equipment cost.Ethanol, Methanol, Water25 - 6010 - 60 minutesHigher oil recovery from C. inophyllum seeds compared to Soxhlet and maceration.[1]
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to rapidly heat the solvent and plant matrix.Very fast, high yield, reduced solvent usage, better for polar compounds.Potential for localized overheating, not suitable for all solvents, equipment cost.Ethanol, Methanol, Water40 - 1001 - 30 minutesHigher yield of cocoa pod husk extract compared to Soxhlet.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as a highly selective and tunable solvent.Green technology (no organic solvents), highly selective, preserves thermolabile compounds.High initial equipment cost, may require a co-solvent for polar compounds.Supercritical CO2 (with or without co-solvents like ethanol)35 - 601 - 4 hoursEffective for extracting valuable compounds from various plant materials.

Note: The yields are presented qualitatively as direct quantitative comparisons for "this compound" are not available across all methods in the literature. The data for MAE and SFE are drawn from studies on other plant matrices containing similar phenolic compounds to provide a comparative context.

Detailed Methodologies and Experimental Protocols

The following sections provide a detailed explanation of each extraction method, including the underlying scientific principles and a step-by-step experimental protocol.

Maceration

Principle: Maceration is a solid-liquid extraction technique where the plant material is soaked in a solvent for a prolonged period. The concentration gradient between the plant cells and the bulk solvent drives the diffusion of the target compounds out of the plant matrix. Agitation can be used to enhance the mass transfer.

Causality of Experimental Choices: The choice of solvent is critical and is based on the polarity of "this compound". Given its phenolic nature and diol functional groups, polar solvents like ethanol, methanol, or their aqueous mixtures are suitable. The duration of maceration is a trade-off between achieving maximum extraction and potential degradation or microbial contamination.

Experimental Protocol:

  • Sample Preparation: Grind the dried plant material (e.g., leaves or seeds of Calophyllum inophyllum) to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction: Place a known quantity of the powdered plant material (e.g., 10 g) in a sealed container with a suitable volume of solvent (e.g., 100 mL of 80% ethanol).

  • Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 48-72 hours), with occasional shaking.

  • Filtration: Separate the extract from the solid residue by filtration through a suitable filter paper (e.g., Whatman No. 1).

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight and store it in a desiccator.

Workflow Diagram:

Maceration_Workflow A Plant Material (e.g., Calophyllum inophyllum) B Grinding A->B C Maceration (Solvent Soaking) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F

Caption: Workflow for Maceration Extraction.

Soxhlet Extraction

Principle: Soxhlet extraction is a continuous solid-liquid extraction method. The solvent is heated, vaporized, and then condensed, dripping onto the solid sample held in a thimble. When the liquid level in the thimble holder reaches a certain point, a siphon effect returns the solvent, now containing the extracted compounds, to the boiling flask. This cycle is repeated, ensuring that the sample is continuously extracted with fresh, hot solvent.

Causality of Experimental Choices: The continuous flow of fresh solvent ensures a high extraction efficiency. The choice of solvent is again based on the polarity of the target compound. The duration of the extraction is determined by the number of cycles required to achieve complete extraction, which can be monitored by observing the color of the solvent in the siphon arm.

Experimental Protocol:

  • Sample Preparation: Prepare the powdered plant material as described for maceration.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor containing the thimble with the plant material, and a condenser.

  • Extraction: Add the extraction solvent (e.g., ethanol) to the round-bottom flask and heat it to its boiling point.

  • Cycling: Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 8-12 hours).

  • Concentration: After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask. Evaporate the solvent using a rotary evaporator.

  • Drying and Storage: Dry and store the crude extract as previously described.

Workflow Diagram:

Soxhlet_Workflow A Plant Material B Grinding A->B C Soxhlet Extraction (Continuous Reflux) B->C D Solvent Evaporation C->D E Crude Extract D->E UAE_Workflow A Plant Material B Grinding A->B C Ultrasonic Treatment (Acoustic Cavitation) B->C D Filtration C->D E Solvent Evaporation D->E F Crude Extract E->F MAE_Workflow A Plant Material B Grinding A->B C Microwave Irradiation B->C D Cooling & Filtration C->D E Solvent Evaporation D->E F Crude Extract E->F SFE_Workflow A Plant Material B Grinding A->B C Supercritical Fluid Extraction (SC-CO2) B->C D Depressurization & Separation C->D E Crude Extract D->E

References

A Comparative Guide to the Mechanism of Action of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring lignan that has garnered interest within the scientific community for its potential therapeutic properties. As with many phenolic compounds, its biological activity is intrinsically linked to its chemical structure. This guide provides a comprehensive comparison of the mechanism of action of this compound with its structural analogs, focusing on their antioxidant, anti-inflammatory, and neuroprotective effects. By examining the structure-activity relationships (SAR) within this class of compounds, we can elucidate the key molecular features that govern their efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.

Structural Comparison of this compound and Selected Analogs

The biological activity of lignans is heavily influenced by the substitution pattern on their aromatic rings and the nature of the butane chain. For this comparative guide, we will focus on three well-studied analogs: Secoisolariciresinol, Dihydroguaiaretic acid, and Arctigenin.

Compound Structure Key Structural Features
This compound this compound[1][2]Single guaiacyl (4-hydroxy-3-methoxyphenyl) group; Butane-1,2-diol side chain.
Secoisolariciresinol Secoisolariciresinol[3][4]Symmetrical structure with two guaiacyl groups; Diol functionalities on the butane chain.
Dihydroguaiaretic Acid Dihydroguaiaretic Acid[5]Two guaiacyl groups; Methyl groups on the butane chain.
Arctigenin Arctigenin[6][7][8]Dibenzylbutyrolactone structure; One guaiacyl group and one veratryl (3,4-dimethoxyphenyl) group.

Comparative Mechanism of Action

The primary mechanisms through which this compound and its analogs are believed to exert their effects are through the modulation of key signaling pathways involved in oxidative stress and inflammation. These include the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathways.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

The antioxidant properties of these lignans are largely attributed to the presence of the guaiacyl group, which can readily donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.

Inference for this compound: Based on its structure, this compound is expected to possess good antioxidant activity. However, compared to its analogs with two guaiacyl groups, such as secoisolariciresinol and dihydroguaiaretic acid, its radical scavenging capacity may be comparatively lower.

Comparative Antioxidant Activity Data (IC50 Values)

Compound DPPH Radical Scavenging Assay IC50 (µM) Reference
Secoisolariciresinol Diglucoside (SDG) *~19.7[9]
Syringaresinol 10.8[9]
Pinoresinol 25.5[10]
Matairesinol >100[10]

Note: Data for Secoisolariciresinol Diglucoside (SDG), a precursor to secoisolariciresinol, is provided as a relevant comparison.

Anti-Inflammatory Effects: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases. The NF-κB signaling pathway is a central regulator of the inflammatory response. Lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

NF_kB_Inhibition cluster_Stimulus Inflammatory Stimulus (LPS) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS IKK IKK IκBα IκBα NFκB_n NF-κB (p50/p65) IκBα->NFκB_n Degradation & NF-κB Translocation NFκB NF-κB (p50/p65) Lignans This compound & Analogs DNA DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6)

Inference for this compound: Possessing the core phenolic structure known to interact with inflammatory signaling cascades, this compound is predicted to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway. The extent of this activity will likely be influenced by the diol side chain.

Comparative Anti-Inflammatory Activity Data (IC50 Values)

Compound Assay IC50 Value (µM) Reference
Arctigenin NO Production (LPS-stimulated RAW 264.7 cells)8.4[7][11]
Arctigenin TNF-α Release (LPS-activated RAW 264.7 cells)19.6[11]
Arctigenin IL-6 Release (LPS-activated RAW 264.7 cells)29.2[11]
Malloapelin A (Neolignan) NO Release21.32[12]
Neuroprotection: Activating the Nrf2-ARE Antioxidant Response

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Dissociation & Translocation Lignans This compound & Analogs ROS Oxidative Stress (ROS) ARE ARE Genes Antioxidant Genes (HO-1, NQO1)

Inference for this compound: The electrophilic nature of the phenolic ring in this compound suggests its potential to activate the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant defenses and conferring neuroprotection. The diol side chain may influence its interaction with Keap1 and subsequent Nrf2 activation.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds and a positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compounds and the positive control in a suitable solvent. Create a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent used for the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of inhibition of NO production.

Protocol 3: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol allows for the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with the test compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture plates or coverslips

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with test compounds for the desired time.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary Nrf2 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Increased nuclear fluorescence of Nrf2 indicates its translocation.

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to quantify the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, to assess pathway activation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A decrease in IκBα and an increase in phosphorylated p65 indicate NF-κB activation.

Conclusion

This compound, as a member of the lignan family, is poised to exhibit a multifaceted mechanism of action encompassing antioxidant, anti-inflammatory, and neuroprotective properties. Based on established structure-activity relationships, its efficacy is likely driven by the guaiacyl moiety, which is a key determinant of radical scavenging and interaction with cellular signaling pathways. While direct comparative data for this compound is currently limited, the experimental data from its close analogs, such as secoisolariciresinol, dihydroguaiaretic acid, and arctigenin, provide a strong foundation for predicting its biological activities. Further research employing the standardized protocols outlined in this guide is warranted to precisely quantify the therapeutic potential of this compound and to fully elucidate the subtle yet significant contributions of its unique butane-1,2-diol side chain to its overall mechanism of action.

References

Cross-validation of "4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol" analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Executive Summary

The accurate quantification of this compound, a natural product structurally related to bioactive compounds like zingerone, is critical for research, development, and quality control in the pharmaceutical and nutraceutical industries.[1][2][3][4] This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond mere protocols to explain the causal-driven decisions behind method selection and validation, ensuring scientific integrity. We present detailed, field-tested methodologies, comparative performance data, and workflow visualizations to empower researchers and drug development professionals in selecting the optimal analytical approach for their specific needs. The objective is to demonstrate that both methods, while different in principle, are fit for their intended purpose and can yield comparable, reliable data when properly validated according to international standards.[5]

Introduction: The Analyte and the Analytical Imperative

This compound is a phenolic diol whose chemical architecture is common in natural products, notably those derived from ginger (Zingiber officinale), which are known for a wide range of pharmacological activities.[4][6] The guaiacol (4-hydroxy-3-methoxyphenyl) moiety provides a distinct chromophore, while the butane-1,2-diol (a vicinal diol) side chain imparts significant polarity and presents unique analytical challenges and opportunities.

The rigorous analysis of such molecules is paramount. Whether for determining purity in a synthesized batch, quantifying its presence in a complex botanical extract, or studying its metabolic fate, the chosen analytical method must be robust, reliable, and fit-for-purpose. The process of cross-validation—comparing two distinct analytical procedures—is essential to demonstrate the interchangeability and veracity of the results, a cornerstone of analytical lifecycle management as outlined in the ICH Q2(R2) guidelines.[7][8] This guide will dissect two workhorse analytical techniques, HPLC-UV and GC-MS, providing the data and rationale necessary for informed methodological selection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

HPLC is the premier technique for analyzing non-volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar molecule like this compound, a reversed-phase setup (polar mobile phase, non-polar stationary phase like C18) is ideal.

Causality: We select this method for three primary reasons:

  • Structural Suitability: The compound is sufficiently polar and non-volatile, making it a perfect candidate for liquid chromatography.

  • Inherent Chromophore: The phenolic ring contains conjugated double bonds that absorb UV light, typically around 280 nm, allowing for direct detection without derivatization.[9]

  • Robustness and Accessibility: HPLC-UV systems are ubiquitous in analytical laboratories, known for their reliability and relatively lower operational cost, making this method ideal for routine quality control.[10][11]

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample (e.g., botanical extract or pure compound).

  • Dissolve in 10 mL of methanol (HPLC grade) to create a 1 mg/mL stock solution.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Standard Preparation for Calibration:

  • Prepare a 1 mg/mL stock solution of certified this compound reference standard in methanol.

  • Perform serial dilutions to prepare a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Instrumentation and Chromatographic Conditions:

  • System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-27 min: Linear gradient back to 90% A, 10% B

    • 27-35 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.[9]

Method Validation Data (ICH Q2(R2) Framework)

A validated method is a self-validating system, providing inherent trustworthiness in its results. The following parameters confirm the method is fit for purpose.[5][7]

Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9950.9991
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 103.2%
Precision (% RSD) ≤ 5%1.8%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.0 µg/mL
Specificity No interference at analyte RTConfirmed with blank matrix

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_S Dissolve_S Sample->Dissolve_S Dissolve in MeOH Standard Weigh Reference Std. Dissolve_Std Dissolve_Std Standard->Dissolve_Std Dissolve in MeOH Filter_S Filter_S Dissolve_S->Filter_S Filter (0.45µm) Dilute Dilute Dissolve_Std->Dilute Serial Dilution Filter_Std Filter_Std Dilute->Filter_Std Filter (0.45µm) HPLC HPLC System Filter_S->HPLC Inject Sample Filter_Std->HPLC Inject Standards Detector UV Detector (280nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Calibration Build Calibration Curve Integration->Calibration Quantification Calculate Concentration Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Prepare Sample in Ethyl Acetate Dry Evaporate to Dryness Sample->Dry Deriv Add Pyridine + BSTFA Dry->Deriv Heat Heat at 70°C Deriv->Heat GC Gas Chromatograph Heat->GC Inject Sample MS Mass Spectrometer (EI) GC->MS TIC Generate Total Ion Chromatogram MS->TIC Spectrum Obtain Mass Spectrum MS->Spectrum SIM Quantify using SIM TIC->SIM Library Confirm ID vs. Library Spectrum->Library CrossValidation_Workflow cluster_hplc Method A cluster_gcms Method B Start Single Homogenized Sample Batch HPLC_Prep HPLC-UV Protocol Start->HPLC_Prep GCMS_Prep GC-MS Protocol Start->GCMS_Prep HPLC_Val Validate Method A HPLC_Prep->HPLC_Val HPLC_Analysis Analyze Sample HPLC_Val->HPLC_Analysis HPLC_Result Result A HPLC_Analysis->HPLC_Result Compare Compare Results (Statistical Analysis) HPLC_Result->Compare GCMS_Val Validate Method B GCMS_Prep->GCMS_Val GCMS_Analysis Analyze Sample GCMS_Val->GCMS_Analysis GCMS_Result Result B GCMS_Analysis->GCMS_Result GCMS_Result->Compare Conclusion Methods are Correlated and Fit for Purpose Compare->Conclusion If results agree within predefined criteria

References

A Comparative Efficacy Analysis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol Against Established Therapeutic Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Compound

In the landscape of modern drug discovery, natural products continue to serve as a rich reservoir of novel chemical entities with significant therapeutic promise. Among these, phenolic compounds, characterized by their potent antioxidant and anti-inflammatory properties, are of particular interest. This guide provides a comprehensive comparative analysis of the efficacy of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol , a natural product with acclaimed potential in the study of inflammation, cancer, and cardiovascular disorders.[1][2][3][4] Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage data from its close structural analog, Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) , to project its potential efficacy against well-established therapeutic standards. This approach is grounded in the principle of structure-activity relationships, where minor modifications to a chemical scaffold are not expected to drastically alter its primary biological activities.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical examination of the compound's potential, supported by established experimental protocols and a critical discussion of the underlying molecular mechanisms.

Comparative Analysis of Bioactivity: A Data-Driven Perspective

To contextualize the potential efficacy of this compound, we present a comparative summary of the bioactivity of its analog, Zingerone, against standard reference compounds in key therapeutic areas. The following tables summarize the in vitro antioxidant and anti-inflammatory activities.

Table 1: Comparative In Vitro Antioxidant Activity
Compound/StandardAssayIC50 / ActivityReference
Zingerone (proxy) DPPH Radical ScavengingStrong Activity[5]
Ascorbic Acid (Standard)DPPH Radical ScavengingHigh Activity[5][6]
Trolox (Standard)ABTS Radical ScavengingHigh Activity[6][7]
Butylhydroxyanisole (BHA)DPPH, ABTS, FRAPHigh Activity[8]

Note: Specific IC50 values for Zingerone in DPPH and ABTS assays can vary between studies. The term "Strong Activity" indicates a significant radical scavenging capacity as reported in the literature.

Table 2: Comparative In Vitro Anti-inflammatory Activity
Compound/StandardAssayEfficacyReference
Zingerone (proxy) Inhibition of NF-κBSignificant Inhibition[9][10][11]
Zingerone (proxy) Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)Significant Reduction[11]
Aspirin (Standard)Protein Denaturation InhibitionStandard Efficacy[12]
Diclofenac (Standard)Protein Denaturation InhibitionHigh Efficacy[13]
Dexamethasone (Standard)Inhibition of Pro-inflammatory CytokinesHigh Efficacy[14]

Underlying Mechanisms of Action: A Look into Cellular Signaling

The therapeutic potential of this compound and its analogs is rooted in their ability to modulate key signaling pathways involved in inflammation and oxidative stress. Based on studies of Zingerone, two primary pathways are of significant interest: the NF-κB signaling pathway and the Nrf2 antioxidant response pathway .

NF-κB Signaling Pathway: The Inflammatory Cascade

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[15][16] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17][18] Zingerone has been shown to inhibit this pathway, likely by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Zingerone 4-(4-Hydroxy-3-methoxyphenyl) butane-1,2-diol (Zingerone) Zingerone->IKK inhibits IkB_NFkB IκB NF-κB IkB_NFkB->NFkB releases DNA DNA (κB sites) NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates

Figure 1: Proposed inhibition of the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway: Cellular Defense Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[19][20] Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[21] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[22][23] Phenolic compounds like Zingerone are known to activate this pathway, contributing to their potent antioxidant effects.[24][25][26]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Zingerone 4-(4-Hydroxy-3-methoxyphenyl) butane-1,2-diol (Zingerone) Zingerone->Keap1 modulates Keap1_Nrf2 Keap1 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes activates

Figure 2: Proposed activation of the Nrf2 antioxidant response pathway.

Experimental Methodologies: A Guide to In Vitro Efficacy Assessment

To enable researchers to validate the potential efficacy of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution (1:1 ratio) Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Mix Prep_Control Prepare Serial Dilutions of Ascorbic Acid Prep_Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Figure 3: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations for testing.[6]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Include blank wells for each concentration containing 100 µL of the sample/standard dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[5]

Protocol 2: Inhibition of Protein Denaturation Assay

This assay is a widely used in vitro method to assess anti-inflammatory activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound or a standard anti-inflammatory drug (e.g., Diclofenac sodium).

    • A control group is prepared without the test compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[13]

  • Measurement and Analysis:

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is still emerging, the substantial body of research on its close analog, Zingerone, provides a strong foundation for predicting its therapeutic potential. The anticipated anti-inflammatory and antioxidant activities, likely mediated through the modulation of the NF-κB and Nrf2 pathways, position this compound as a promising candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress.

The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the bioactivity of this compound and rigorously compare its efficacy against established standards. Future in vivo studies will be crucial to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this intriguing natural product.

References

A Comparative Guide to the In Vivo vs. In Vitro Effects of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Data Gap for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

In the landscape of drug discovery and development, researchers often encounter novel compounds with limited characterization. This compound is one such natural product, presenting a chemical scaffold suggestive of diverse biological activities. However, a comprehensive body of public research detailing its specific in vivo and in vitro effects remains to be established. This guide addresses this data gap by employing a foundational principle in medicinal chemistry: the structure-activity relationship (SAR). By examining structurally similar and well-characterized analogs, we can extrapolate potential biological activities and formulate a robust experimental framework for the direct investigation of this compound.

For this comparative analysis, we have selected two pertinent analogs:

  • Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone): A phenolic alkanone from ginger, structurally differing by the presence of a ketone group in place of a hydroxyl group on the butane chain. It is recognized for its influence on prostate health.

  • Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol): A simple phenolic alcohol that shares the core vanillyl group. It has been investigated for its anti-inflammatory and anti-angiogenic properties.[1]

This guide will provide a detailed comparison of the known in vivo and in vitro effects of these analogs, supported by experimental data, and present detailed protocols for key assays. This comparative approach offers a scientifically grounded starting point for researchers investigating this compound.

Comparative Analysis of Biological Activities

The subtle structural differences between this compound, zingerone, and vanillyl alcohol are anticipated to translate into distinct pharmacological profiles. The presence of a diol in the butane chain of our target compound, for instance, may influence its polarity, solubility, and interaction with biological targets compared to the ketone in zingerone or the single alcohol in vanillyl alcohol.

Effects on Prostate Tissue: A Focus on Zingerone

Zingerone has been a subject of investigation for its potential therapeutic effects on prostate-related conditions.

In Vivo Evidence: Attenuation of Benign Prostatic Hyperplasia

Studies in rat models of benign prostatic hyperplasia (BPH) have demonstrated that zingerone can ameliorate prostate enlargement.[2] This in vivo effect is attributed to the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).

In Vitro Evidence: Induction of Apoptosis and Ferroptosis in Prostate Cancer Cells

In cultured human prostate cancer cell lines (PC-3 and DU145), zingerone has been shown to induce both apoptosis and ferroptosis.[3][4] Mechanistically, it inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[3] Furthermore, zingerone's induction of ferroptosis is linked to the downregulation of SLC7A11 and GPX4 expression.[4]

Anti-inflammatory and Anti-angiogenic Properties: Insights from Vanillyl Alcohol

Vanillyl alcohol has demonstrated notable anti-inflammatory and anti-angiogenic activities in various experimental models.[1]

In Vivo Evidence: Suppression of Inflammation and Angiogenesis

In murine models, vanillyl alcohol has been shown to possess anti-inflammatory properties, as demonstrated in the carrageenan-induced air pouch model.[1] Additionally, its anti-angiogenic potential has been confirmed in vivo using the chick chorioallantoic membrane (CAM) assay.[1]

In Vitro Evidence: Inhibition of Inflammatory Mediators and Endothelial Cell Function

The anti-inflammatory effects of vanillyl alcohol are, in part, mediated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Its anti-angiogenic activity is further supported by in vitro studies showing its ability to disrupt the formation of capillary-like structures by endothelial cells.

Data Summary

CompoundBiological ActivityIn Vivo ModelKey FindingsIn Vitro ModelKey Findings
Zingerone Prostate HealthRat model of Benign Prostatic HyperplasiaAttenuation of prostate enlargementHuman Prostate Cancer Cells (PC-3, DU145)Induction of apoptosis and ferroptosis; Inhibition of PI3K/AKT/mTOR pathway
Vanillyl Alcohol Anti-inflammatoryMurine Carrageenan-Induced Air PouchReduction of inflammatory exudateLPS-stimulated Macrophages (RAW 264.7)Inhibition of nitric oxide production
Vanillyl Alcohol Anti-angiogenicChick Chorioallantoic Membrane (CAM) AssayInhibition of new blood vessel formationEndothelial Cell Tube Formation AssayDisruption of capillary-like structures

Experimental Protocols

Protocol 1: In Vivo Murine Model of Benign Prostatic Hyperplasia

This protocol is adapted from established methods for inducing BPH in rats to evaluate the potential therapeutic effects of compounds like this compound.[6]

Rationale: This model mimics the hormonal-driven prostate growth seen in human BPH, providing a relevant in vivo system to assess the efficacy of test compounds.

Workflow:

Caption: Workflow for the in vivo murine model of BPH.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats (8-10 weeks old) for one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

  • BPH Induction: For four weeks, administer daily subcutaneous injections of testosterone propionate (3 mg/kg) dissolved in a suitable vehicle (e.g., corn oil).

  • Treatment: From the beginning of the second week until the end of the fourth week, administer the test compound (this compound) or vehicle control daily via oral gavage or another appropriate route. A positive control group receiving a known 5α-reductase inhibitor like finasteride should be included.

  • Endpoint Analysis:

    • At the end of the four-week period, euthanize the animals.

    • Carefully dissect and weigh the prostate glands. Calculate the prostatic index (prostate weight / body weight).

    • Fix the prostate tissues in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess glandular hyperplasia.

Protocol 2: In Vitro Cell Viability Assay in Prostate Cancer Cells

This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on prostate cancer cells.[7]

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the quantification of a compound's cytotoxic or cytostatic effects.

Workflow:

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 MTT Assay A Seed PC-3 or DU145 cells in a 96-well plate (5,000-10,000 cells/well). B After 24h, treat cells with varying concentrations of the test compound. A->B C Incubate for 24, 48, or 72 hours at 37°C. B->C D Add MTT solution to each well and incubate for 4 hours. C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F Measure absorbance at 570 nm using a microplate reader. E->F

Caption: Workflow for the in vitro MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human prostate cancer cells (e.g., PC-3 or DU145) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media in the wells with the media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[8]

Rationale: Carrageenan injection induces a localized inflammatory response characterized by edema, providing a simple and reproducible model to screen for anti-inflammatory drugs.

Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Edema Measurement cluster_3 Data Analysis A Administer test compound or vehicle to mice (e.g., oral gavage). B After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw. A->B C Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. B->C D Calculate the percentage of edema inhibition for each treatment group. C->D

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Groups: Divide mice (e.g., Swiss albino) into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Compound Administration: Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume of each mouse using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Protocol 4: In Vitro Nitric Oxide Production in Macrophages

This protocol uses the Griess assay to quantify nitrite, a stable product of nitric oxide, in the supernatant of cultured macrophages.[9][10]

Rationale: Inhibition of nitric oxide production in LPS-stimulated macrophages is a key indicator of anti-inflammatory activity. The Griess assay provides a straightforward method to assess this.

Workflow:

G cluster_0 Cell Seeding and Treatment cluster_1 Stimulation cluster_2 Griess Assay cluster_3 Quantification A Seed RAW 264.7 macrophages in a 96-well plate. B Pre-treat cells with the test compound for 1 hour. A->B C Stimulate cells with LPS (1 µg/mL) for 24 hours. B->C D Collect cell culture supernatant. C->D E Mix supernatant with Griess reagent. D->E F Measure absorbance at 540 nm and quantify nitrite using a sodium nitrite standard curve. E->F

Caption: Workflow for the in vitro nitric oxide production assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production. Include an unstimulated control group.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, a comparative analysis with its structural analogs, zingerone and vanillyl alcohol, provides a valuable framework for predicting its potential biological activities. The available evidence suggests that this compound may possess activities relevant to prostate health, as well as anti-inflammatory and anti-angiogenic properties. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically investigate these potential effects, both in vivo and in vitro. Such studies will be crucial in elucidating the pharmacological profile of this compound and determining its potential as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. Its structural similarity to other well-studied compounds, such as zingerone, suggests a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, drawing objective comparisons with its structural analogs. The insights presented herein are supported by experimental data to empower researchers and drug development professionals in their pursuit of novel therapeutics.

Core Structural Features and Their Influence on Bioactivity

The pharmacological profile of this compound and its analogs is intrinsically linked to three key structural motifs: the phenolic ring (specifically the 4-hydroxy and 3-methoxy substitutions), the alkyl side chain, and the functional groups within that chain. Understanding the contribution of each component is paramount for rational drug design.

The Crucial Role of the Phenolic Moiety

The guaiacol moiety (4-hydroxy-3-methoxyphenyl group) is a cornerstone of the bioactivity observed in this class of compounds. The phenolic hydroxyl group, in particular, is a critical determinant of antioxidant potential.

  • Antioxidant Activity: The free phenolic hydroxyl group is essential for the radical scavenging properties of these molecules. This has been demonstrated in studies of related compounds where masking this group, for instance, through acetylation or glycosylation, leads to a significant reduction in antioxidant capacity. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

  • Anti-inflammatory Effects: The integrity of the phenolic ring and its substituents is also vital for anti-inflammatory action. Zingerone, the ketone analog of our title compound, exerts its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1] Alterations to the phenolic hydroxyl or methoxy groups can impact the molecule's ability to interact with protein targets within these cascades.

Comparative Analysis of the Butane Side Chain

The structure of the four-carbon side chain is a key point of differentiation among the analogs discussed in this guide and plays a significant role in modulating their biological effects. We will compare our lead compound, a 1,2-diol, with its ketone (zingerone) and α,β-unsaturated ketone (dehydrozingerone) counterparts.

Antioxidant Activity: A Comparative Overview

While direct comparative studies are limited, we can infer the antioxidant potential of this compound based on the established SAR of related vanillyl derivatives. The presence of the free phenolic hydroxyl group is the primary driver of this activity.

CompoundKey Structural FeatureReported Antioxidant Activity (Qualitative)Reference
This compound Butane-1,2-diol Side ChainExpected to be significant due to the phenolic -OHInferred
Zingerone (4-(4-Hydroxy-3-methoxyphenyl)butan-2-one)Butan-2-one Side ChainPotent antioxidant[2]
Vanillyl AlcoholHydroxymethyl GroupSignificant antioxidant activity[3][4]
VanillinAldehyde GroupModerate antioxidant activity[5][6][7]

Table 1: Qualitative Comparison of Antioxidant Activity.

Anti-inflammatory Activity: Mechanistic Insights

Zingerone has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[8] This is achieved, in part, through the suppression of MAPK signaling.[1] It is plausible that this compound shares a similar mechanism of action, although the diol functionality may influence its potency and target affinity.

Experimental Protocol: NF-κB Inhibition Assay

To quantitatively compare the anti-inflammatory effects of this compound and its analogs, a luciferase reporter assay in a suitable cell line (e.g., HEK293T cells) can be employed.

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active IKKβ plasmid to stimulate the NF-κB pathway.

  • Compound Treatment: Following transfection, treat the cells with varying concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value for each compound, representing the concentration at which 50% of the NF-κB activity is inhibited.

Logical Flow of NF-κB Inhibition

G cluster_stimulus Inflammatory Stimulus (e.g., IKKβ) cluster_pathway NF-κB Signaling Pathway cluster_compound Compound Action Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression nucleus->Inflammatory Gene Expression Compound This compound or Analog Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity: A Focus on Zingerone

While data on the anticancer properties of this compound is scarce, studies on zingerone provide valuable insights. Zingerone has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeIC50 Value (Zingerone)Reference
MCF-7Breast Cancer2.8 mM[9]
HUVECHealthy Endothelial Cells9.5 mM[9]
Oral Squamous Cell Carcinoma (OSCC)Oral Cancer> 330 µM[10]
Colon CancerColon Cancer< 25 µM[10]
Prostate CancerProstate Cancer< 25 µM[10]

Table 2: Anticancer Activity of Zingerone.

The significant difference in IC50 values between the cancerous MCF-7 cells and healthy HUVEC cells suggests a degree of selectivity in zingerone's cytotoxic action.[9] The variation in potency across different cancer types highlights the importance of cell-specific factors in determining the efficacy of these compounds.

Synthetic Approaches

The synthesis of this compound and its analogs typically involves modifications of vanillin or related precursors.

Workflow for the Synthesis of Zingerone

A common route to zingerone involves the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst, such as acid-activated Montmorillonite clay.[11]

G phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction hydroxybutanone 4-Hydroxybutan-2-one hydroxybutanone->reaction catalyst Acid-Activated Montmorillonite Clay catalyst->reaction zingerone Zingerone (4-(4-hydroxyphenyl)butan-2-one) reaction->zingerone

Caption: Synthetic pathway to Zingerone.

The synthesis of this compound can be envisioned through the reduction of a suitable precursor, such as a corresponding α-hydroxy ketone or an epoxy intermediate derived from an unsaturated precursor.

Future Directions and Conclusion

The structure-activity relationship studies of this compound and its analogs reveal a class of compounds with significant therapeutic potential. The phenolic hydroxyl group is a consistent pharmacophore for antioxidant and likely anti-inflammatory activities. The modifications on the butane side chain, however, offer a promising avenue for modulating potency and selectivity for different biological targets.

To advance our understanding, future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of this compound with zingerone, dehydrozingerone, and other analogs are crucial for elucidating a more precise SAR.

  • Target Identification: Identifying the specific molecular targets of these compounds will enable a more profound understanding of their mechanisms of action and facilitate the design of more potent and selective derivatives.

  • In Vivo Efficacy: Translating the promising in vitro findings into in vivo models of disease is a critical next step in the drug development process.

References

Navigating the Uncharted: A Comparative Guide to the Predicted Bioactivity of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a naturally occurring phenylpropanoid.[1][2][3][4][5][6][7][8][9] While its existence is documented, a thorough investigation into its specific biological activities remains notably absent from the current scientific literature. This guide, therefore, ventures into predictive analysis based on the well-established bioactivities of structurally analogous compounds. Phenylpropanoids, as a class, are renowned for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[7][10][11][12] This document serves as a foundational resource for researchers aiming to initiate bioactivity studies on this promising, yet understudied, molecule. We will explore the anticipated biological effects and provide robust, detailed protocols for their investigation, thereby establishing a framework for reproducible and comparable future research.

Predicted Bioactivities: An Evidence-Based Extrapolation

The structural motif of a guaiacol (2-methoxyphenol) moiety linked to a butane chain is a common feature in a variety of bioactive natural products. This allows us to predict, with a reasonable degree of confidence, the likely pharmacological profile of this compound.

Antioxidant Potential: A Forefront Hypothesis

The phenolic hydroxyl group on the guaiacol ring is a strong indicator of potential antioxidant activity. Many guaiacol derivatives are known to be potent radical scavengers.[2][13] Compounds such as curcumin and methyl ferulate, which share the guaiacol core, have demonstrated significant antioxidant effects.[2] We can hypothesize that this compound will exhibit similar properties, likely through the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases. Guaiacol derivatives have been shown to possess anti-inflammatory properties.[2][13][14] For instance, 4-vinyl guaiacol, a degradation product of curcumin, has been found to decrease the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] It is plausible that this compound could exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Neuroprotective Actions: A Glimpse into Neurological Health

Phenylpropanoid glycosides have been extensively studied for their neuroprotective activities.[5][15][16] These compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis. Given the structural similarities, this compound may also possess neuroprotective qualities, potentially by activating cellular defense mechanisms against oxidative damage in the brain.

Comparative Bioactivity Data of Structurally Related Compounds

To provide a tangible reference for researchers, the following table summarizes the reported bioactivities of compounds structurally related to this compound. This data, while not directly applicable to the target compound, offers valuable benchmarks for experimental design and interpretation of results.

Compound NameBioactivityAssayResults (IC50, etc.)Reference
4-Vinyl GuaiacolAnti-inflammatoryIL-6 expression in LPS-stimulated murine macrophagesSignificant decrease in IL-6 gene expression[1]
CurcuminAntioxidantDPPH radical scavengingPotent scavenging activity[2]
Methyl FerulateAntioxidantROS scavenging in PMNsHigh activity[2]
Phenylpropanoid Glycosides (Acteoside, Isoacteoside)NeuroprotectiveH2O2-induced apoptosis in PC12 cellsSignificant protection via Nrf2/ARE pathway[15]

Experimental Protocols for Bioactivity Assessment

To ensure the generation of robust and reproducible data, the following detailed protocols are provided for the assessment of the predicted bioactivities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard and reliable method for evaluating the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Self-Validation: The inclusion of a well-characterized positive control like ascorbic acid allows for the validation of the assay's performance. The obtained IC50 value for the positive control should be within the expected range reported in the literature.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is a common method to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide production.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. A non-toxic concentration range should be predetermined using a cytotoxicity assay (e.g., MTT assay).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A well-known anti-inflammatory agent like dexamethasone should be used as a positive control.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Self-Validation: The significant reduction of NO production by the positive control (dexamethasone) validates the responsiveness of the cell model and the assay's accuracy. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.

Neuroprotective Activity Assessment: H2O2-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

Principle: Hydrogen peroxide (H2O2) is a potent inducer of oxidative stress and apoptosis in neuronal cells. A neuroprotective compound will mitigate the cytotoxic effects of H2O2, leading to increased cell viability.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induce oxidative stress by exposing the cells to a predetermined optimal concentration of H2O2 (e.g., 100-200 µM) for another 24 hours. A known neuroprotective agent like N-acetylcysteine (NAC) can be used as a positive control.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Compare the viability of cells treated with H2O2 alone to those pre-treated with the test compound.

Self-Validation: The positive control (NAC) should demonstrate a significant protective effect against H2O2-induced cell death. A dose-dependent protective effect of the test compound would provide strong evidence for its neuroprotective potential.

Visualizing the Path Forward: Predicted Mechanisms and Workflows

To further elucidate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

Predicted_Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 This compound Free_Radical Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Neutralized_Molecule Stable, Non-reactive Molecule Free_Radical->Neutralized_Molecule Reduction Compound Phenolic Hydroxyl Group (-OH) Compound->Free_Radical H• Donation Compound_Radical Stabilized Compound Radical Compound->Compound_Radical Oxidation

Caption: Predicted antioxidant mechanism of this compound.

Anti_inflammatory_Workflow Start Seed RAW 264.7 Cells Pre_treat Pre-treat with Compound Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze Analyze Data (NO Inhibition) Measure_Absorbance->Analyze

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion: Paving the Way for Future Discoveries

While direct experimental evidence for the bioactivity of this compound is currently lacking, a compelling case can be made for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent based on the established pharmacology of its structural analogs. This guide provides a comprehensive framework for initiating the scientific exploration of this compound. The detailed protocols and comparative data herein are intended to empower researchers to generate high-quality, reproducible data, thereby contributing to a deeper understanding of this intriguing natural product and its potential therapeutic applications. The path to discovery is now laid; the next steps are in the hands of the scientific community.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS No. 39115-22-5), a natural product utilized in life sciences research.[1][2][3] The guidance herein is predicated on established principles of laboratory safety and chemical waste management. It is imperative to note that comprehensive toxicological and environmental hazard data for this specific compound are not widely available.[4][5] Consequently, a conservative approach is mandated, treating the substance as potentially hazardous throughout the handling and disposal process.

This guide is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with institutional and local regulatory guidelines. Consult your institution's Environmental Health & Safety (EHS) department for specific requirements.

Hazard Assessment and Chemical Profile

While a complete hazard profile for this compound is not fully established, an analysis of structurally related compounds allows for an inferred risk assessment. Diols and phenolic compounds can present hazards if improperly handled. For instance, related chemicals like butane-1,4-diol are classified as harmful if swallowed.[6] Other similar aromatic compounds are known to cause skin and eye irritation.[7] Therefore, this compound must be handled with the assumption that it may be toxic if ingested and may cause irritation to the skin and eyes.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 39115-22-5[1]
Molecular Formula C₁₁H₁₆O₄[2]
Molecular Weight 212.24 g/mol [1][2]
Physical Form May be an oil or powder.[1][8]
Known Uses For research purposes only. Not for human or veterinary use.[1][8]

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. The causality is clear: direct exposure presents an unknown but potential risk of irritation and toxicity.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: If handling the compound as a powder where dust may be generated, use a respirator. All handling of the compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to uncontrolled reactions.[9] Therefore, waste generated from this compound must be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) is generally suitable. The container must be in good condition with no leaks or cracks.

  • Label the Waste Container: Affix a hazardous waste label to the container before adding any waste.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents used. Do not use abbreviations.[9]

    • An estimate of the concentration of each component.

    • The date the first drop of waste was added.

  • Collect Waste Streams:

    • Solid Waste: Collect any unused or expired pure compound in the designated container.

    • Liquid Waste: Collect all solutions containing the compound. Do not mix aqueous waste with organic solvent waste unless specifically permitted by your EHS department.[10]

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weigh boats that are contaminated with the compound should be collected in a separate, sealed plastic bag or container, clearly labeled as "Solid Hazardous Waste" with the chemical name.[11]

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

Caption: Decision workflow for handling and disposing of all waste streams.

Decontamination and Empty Container Disposal

An "empty" container is never truly empty and must be decontaminated before disposal to prevent the introduction of chemical waste into the regular trash stream.

  • Glassware Decontamination: Reusable glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone), and this first rinse must be collected as hazardous waste.[12] Subsequent cleaning can proceed with standard laboratory detergents.

  • Empty Container Disposal:

    • Ensure that all contents have been removed and collected as hazardous waste.[13]

    • Rinse the container three times with a small amount of an appropriate solvent.

    • Crucially, the first rinseate must be collected and added to your liquid hazardous waste container. [12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative practice is to collect all rinses.

    • After rinsing and allowing the container to air dry in a fume hood, obliterate or remove the original label.[10][12]

    • Dispose of the decontaminated container according to your institution's policy for clean lab glass or plastic.

Final Disposal and Logistics

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[12][13] Evaporation in a fume hood is not an acceptable method of disposal.[13]

The final step is to arrange for the removal of the collected hazardous waste by your institution's EHS department or a licensed hazardous waste contractor. Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory, ensuring it is in secondary containment to prevent spills.[12]

By adhering to this guide, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.